5-(2-Aminophenyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(2-aminophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHCVWNDCDTTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495168 | |
| Record name | 5-(2-Aminophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65172-75-0 | |
| Record name | 5-(2-Aminophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(2-Aminophenyl)furan-2-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 5-(2-Aminophenyl)furan-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The furan scaffold is a privileged structure in numerous pharmacologically active agents, acting as a versatile bioisostere that can enhance drug-receptor interactions and improve pharmacokinetic profiles[1][2]. This document details a robust and efficient three-step synthetic pathway, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by saponification, and concluding with a chemoselective reduction of a nitro aromatic intermediate. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely procedural but are also instructive and self-validating.
Strategic Overview: A Retrosynthetic Approach
The synthesis of the target molecule is predicated on a logical disconnection approach. The primary amine of the target compound is most reliably installed via the reduction of a corresponding nitro group. This strategic choice simplifies the synthesis by allowing for the use of more stable and commercially available precursors. The carbon-carbon bond between the furan and phenyl rings is ideally formed using a palladium-catalyzed cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis due to its reliability and functional group tolerance[3][4]. This leads to the following retrosynthetic analysis:
Caption: Retrosynthetic analysis of the target molecule.
This pathway leverages a convergent synthesis strategy, building complexity from readily available starting materials.
Part I: Synthesis of the Nitro-Aryl Intermediate
The first part of the synthesis focuses on constructing the core C-C bond and establishing the correct oxidation state of the functional groups prior to the final reduction.
Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming aryl-aryl bonds. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of a palladium catalyst with phosphine ligands, such as bis(triphenylphosphine)palladium(II) dichloride, is critical as it readily forms the active Pd(0) catalyst in situ and facilitates the key steps of oxidative addition and reductive elimination[5]. A weak base like sodium carbonate is employed to activate the boronic acid without promoting unwanted side reactions[6][7].
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 4. escholarship.org [escholarship.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
An In-depth Technical Guide to the Chemical Properties of 5-(2-Aminophenyl)furan-2-carboxylic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-(2-Aminophenyl)furan-2-carboxylic acid (CAS No. 20863-88-1)[1]. As a member of the substituted furanocarboxylic acid family, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. This document synthesizes available data on analogous compounds to present a detailed profile, including predicted physicochemical properties, a robust synthetic methodology, in-depth spectral analysis, and an evaluation of its chemical reactivity and potential applications. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for researchers in the field.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule featuring a furan-2-carboxylic acid core substituted at the 5-position with an ortho-aminophenyl group. The strategic placement of the amino and carboxylic acid functionalities on a semi-rigid heterocyclic scaffold makes it an intriguing candidate for the synthesis of novel heterocyclic systems, coordination complexes, and biologically active agents. Furan-containing compounds are prevalent in pharmacologically active substances, often acting as bioisosteres for phenyl rings and contributing to a diverse range of therapeutic properties including antimicrobial and anticancer activities.[1][2] The presence of both a nucleophilic amine and an electrophilic carboxylic acid (or its derivatives) within the same structure allows for a wide array of chemical transformations, making it a valuable synthon for combinatorial chemistry and targeted drug design.
Physicochemical and Structural Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Information | Basis of Prediction |
| CAS Number | 20863-88-1 | Publicly available chemical database.[1] |
| Molecular Formula | C₁₁H₉NO₃ | Calculated from the chemical structure. |
| Molecular Weight | 203.19 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Expected to be a crystalline solid, likely off-white to light brown. | Based on the appearance of related aminophenyl and furoic acid derivatives. |
| Melting Point | Predicted to be in the range of 180-220 °C (with decomposition). | Analogy with 5-(4-nitrophenyl)furan-2-carboxylic acid (m.p. 256 °C with dec.) and the influence of intramolecular hydrogen bonding.[3] |
| Solubility | Sparingly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF. | The zwitterionic character and crystalline nature suggest limited solubility in many common solvents. |
| pKa (Carboxylic Acid) | Estimated to be in the range of 3.5 - 4.5. | Similar to other substituted furoic acids. |
| pKa (Anilinium Ion) | Estimated to be in the range of 2.0 - 3.0. | The electron-withdrawing nature of the furan-2-carboxylic acid moiety is expected to decrease the basicity of the aniline nitrogen. |
Proposed Synthesis and Methodology
A robust and high-yielding synthesis of this compound can be achieved via a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. An alternative route involves the reduction of a nitro-precursor.
Synthetic Route 1: Suzuki-Miyaura Coupling
This is the preferred route due to the mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling.[2][4] The synthesis starts with commercially available methyl 5-bromofuran-2-carboxylate and couples it with a suitable 2-aminophenylboronic acid derivative.
Caption: Proposed Suzuki coupling synthesis workflow.
Experimental Protocol:
Step 1: Synthesis of Methyl 5-(2-(tert-butoxycarbonylamino)phenyl)furan-2-carboxylate
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-(tert-butoxycarbonylamino)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).
-
Add a suitable solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Add a base, typically Na₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected intermediate.
Causality: The use of a Boc-protected aminophenylboronic acid is crucial to prevent side reactions involving the free amine, which could otherwise coordinate to the palladium catalyst and inhibit its activity. The choice of a palladium catalyst and base is critical for efficient transmetalation and reductive elimination steps in the catalytic cycle.[2]
Step 2: Hydrolysis to this compound
-
Dissolve the protected intermediate from Step 1 in a suitable solvent such as methanol or a mixture of THF and water.
-
Add an excess of a strong base, such as NaOH (3.0-4.0 eq) or LiOH (3.0-4.0 eq).
-
Heat the mixture to reflux (60-70 °C) and stir for 2-4 hours until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and partially concentrate in vacuo to remove the organic solvent.
-
Dilute with water and carefully acidify with 1 M HCl to a pH of 4-5. The product should precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Self-Validation: The progress of both the coupling and hydrolysis steps can be reliably monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spots. The final product's identity and purity should be confirmed by NMR, MS, and melting point analysis.
Synthetic Route 2: Reduction of a Nitro-Precursor
An alternative strategy involves the initial synthesis of 5-(2-nitrophenyl)furan-2-carboxylic acid, followed by the reduction of the nitro group.
Caption: Alternative synthesis via nitro group reduction.
This method is also highly effective. The precursor, 5-(2-nitrophenyl)furan-2-carboxylic acid, can be synthesized using a similar Suzuki coupling protocol with 2-nitrophenylboronic acid.[3] The subsequent reduction of the nitro group is a standard transformation, commonly achieved with reagents like tin(II) chloride in acidic media or catalytic hydrogenation.
Spectroscopic Analysis and Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data is predicted based on established principles and data from structurally similar compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid.[3][5]
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | 12.0 - 13.5 | broad singlet | - | Highly deshielded, exchangeable with D₂O. |
| Phenyl H (ortho to COOH) | ~7.8 - 8.0 | doublet of doublets | ~7.5, 1.5 | Deshielded due to proximity to the furan ring and anisotropy of the carboxylic acid group. |
| Phenyl H (para to COOH) | ~7.1 - 7.3 | triplet of doublets | ~7.5, 1.5 | |
| Furan H (C3) | ~7.2 - 7.4 | doublet | ~3.5 - 4.0 | |
| Furan H (C4) | ~6.7 - 6.9 | doublet | ~3.5 - 4.0 | Shielded relative to the C3 proton. |
| Phenyl H (ortho to NH₂) | ~6.6 - 6.8 | triplet | ~7.5 | Shielded due to the electron-donating amine group. |
| Phenyl H (para to NH₂) | ~6.5 - 6.7 | doublet | ~7.5 | |
| NH₂ | 4.5 - 5.5 | broad singlet | - | Chemical shift is solvent and concentration-dependent; exchangeable with D₂O. |
Note: Predicted spectra are based on analysis of related compounds. Actual values may vary. The aromatic region will likely show complex overlapping multiplets. 2D NMR techniques (COSY, HSQC) would be essential for unambiguous assignment.
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 158 - 162 | Typical range for a furan carboxylic acid. |
| Furan C5 (attached to phenyl) | 155 - 159 | Deshielded due to substitution. |
| Furan C2 (attached to COOH) | 144 - 148 | |
| Phenyl C2' (attached to NH₂) | 145 - 149 | Deshielded due to nitrogen attachment. |
| Phenyl C1' (attached to furan) | 118 - 122 | |
| Phenyl C4', C6' | 128 - 132 | |
| Furan C3 | 119 - 123 | |
| Phenyl C3', C5' | 115 - 119 | Shielded due to the effect of the amino group. |
| Furan C4 | 110 - 114 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching |
| N-H (Amine) | 3300 - 3500 (two bands, medium) | Symmetric & Asymmetric Stretching |
| C=O (Carboxylic Acid) | 1680 - 1710 (strong) | Stretching |
| C=C (Aromatic) | 1580 - 1620 (medium) | Stretching |
| C-O (Furan & Acid) | 1200 - 1300 (strong) | Stretching |
| N-H (Amine) | 1550 - 1650 (medium) | Bending |
Mass Spectrometry (MS)
-
High-Resolution MS (HRMS): The calculated exact mass for C₁₁H₉NO₃ [M+H]⁺ is 204.0655. This value is critical for confirming the elemental composition.
-
Fragmentation Pattern: The molecular ion peak [M]⁺ should be observable. Key fragmentation would likely involve the loss of COOH (m/z 45) and potentially CO (m/z 28), leading to characteristic daughter ions.
Chemical Reactivity and Stability
-
Reactivity of the Amino Group: The primary aromatic amine is a versatile functional group. It can undergo diazotization, acylation, alkylation, and serve as a nucleophile in condensation reactions to form various heterocyclic systems (e.g., benzimidazoles, quinolines).
-
Reactivity of the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives, including esters, amides, and acid chlorides. These transformations are standard and allow for the molecule to be coupled with other synthons.[1]
-
Intramolecular Cyclization: Under certain conditions (e.g., high temperature, presence of a coupling agent), intramolecular cyclization between the amino and carboxylic acid groups could potentially occur to form a lactam.
-
Stability and Storage: The compound is expected to be stable under normal laboratory conditions. However, like many anilines, it may be sensitive to light and air, leading to gradual oxidation and discoloration. It should be stored in a cool, dark place under an inert atmosphere.[6][7] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[6]
Potential Applications
The unique structural features of this compound suggest its utility in several areas of chemical and pharmaceutical research:
-
Pharmaceutical Scaffolding: The molecule serves as a rigid scaffold for the synthesis of more complex drug candidates. The furan ring is a known pharmacophore in various therapeutic areas, including anti-infective and anti-cancer agents.[2]
-
Ligand Synthesis for Metal Complexes: The presence of N and O donor atoms makes it an excellent candidate for the synthesis of chelating ligands for various metal ions. Such complexes could have applications in catalysis or as therapeutic agents.
-
Polymer Science: As a bifunctional monomer, it could be used in the synthesis of novel polyamides or polyesters with unique thermal and optical properties.
-
Fluorescent Probes: The extended π-system of the aminophenyl-furan structure suggests potential for fluorescent properties, which could be modulated by pH or metal ion binding, making it a candidate for sensor development.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic amines and carboxylic acids should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6][8] Avoid contact with skin and eyes.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
References
-
ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
-
ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2025-08-09). [Link]
-
Boron Molecular. 5-(3-Aminophenyl)furan-2-carboxylic acid methyl ester. [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]
-
CAS Common Chemistry. Diethyl maleate. [Link]
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The Good Scents Company. diethyl maleate. [Link]
-
ResearchGate. (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
Green Chemistry (RSC Publishing). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]
-
PubChem. 2-Furancarboxylic acid. [Link]
-
ResearchGate. Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF. [Link]
-
PubChem. Diethyl Maleate. [Link]
-
Semantic Scholar. 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. [Link]
-
ResearchGate. (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]
-
RSC Publishing. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
-
Golm Metabolome Database. Synonyms of Furan-2-carboxylic acid. [Link]
-
PubChem. 5-Nitro-2-Furoic Acid. [Link]
-
Georganics. 5-(Hydroxymethyl)furan-2-carboxylic acid. [Link]
-
ResearchGate. ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA)‐based plasticizers. [Link]
-
MDPI. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. [Link]
-
NIST WebBook. 2-Furancarboxylic acid. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
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A Comprehensive Guide to the Spectroscopic Characterization of 5-(2-Aminophenyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Aminophenyl)furan-2-carboxylic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of their structural and electronic properties is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a detailed exploration of the spectroscopic characteristics of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important molecule.
Introduction: The Significance of this compound
Furan-containing compounds are a cornerstone of many pharmaceuticals and biologically active molecules, prized for their unique electronic properties and ability to act as versatile scaffolds. The introduction of an aminophenyl substituent at the 5-position of the furan ring, coupled with a carboxylic acid at the 2-position, creates a molecule with a rich chemical landscape. This substitution pattern is of particular interest in drug discovery, as it combines a key pharmacophore (the furan ring) with moieties that can participate in hydrogen bonding and salt formation, crucial for molecular recognition and bioavailability.
The precise characterization of such molecules is the bedrock of successful drug development. Spectroscopic techniques provide a non-destructive window into the molecular structure, allowing for unambiguous identification and a deeper understanding of the compound's chemical environment. This guide is designed to provide a senior application scientist's perspective on the expected spectroscopic data for this compound, explaining the "why" behind the data and offering a framework for its interpretation.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The following sections detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to be complex, with distinct signals for the protons on the furan ring, the aminophenyl ring, the amine group, and the carboxylic acid. The spectrum would likely be acquired in a solvent like DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable protons of the amine and carboxylic acid groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | - | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with residual water[1][2]. |
| Phenyl H (ortho to -NH₂) | ~7.2-7.4 | Multiplet | ~7-8 | The protons on the aminophenyl ring will exhibit characteristic splitting patterns. The protons ortho and para to the electron-donating amino group will be shielded relative to the meta protons. |
| Phenyl H (meta to -NH₂) | ~6.7-6.9 | Multiplet | ~7-8 | |
| Phenyl H (para to -NH₂) | ~7.0-7.2 | Multiplet | ~7-8 | |
| Furan H-3 | ~7.3-7.5 | Doublet | ~3.5 | The protons on the furan ring are deshielded. The coupling constant between H-3 and H-4 is typically around 3.5 Hz. The chemical shift is influenced by the electron-withdrawing carboxylic acid group. |
| Furan H-4 | ~6.8-7.0 | Doublet | ~3.5 | The H-4 proton is coupled to the H-3 proton. Its chemical shift is influenced by the aminophenyl substituent. |
| Amine (-NH₂) | ~5.0-6.0 | Broad Singlet | - | The chemical shift of amine protons can vary significantly depending on concentration, temperature, and solvent due to hydrogen bonding and exchange. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-15 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the resonance effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (C=O) | ~160-165 | The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in this region[2][3]. |
| Furan C2 | ~145-150 | The carbon attached to the carboxylic acid group is deshielded. |
| Furan C5 | ~155-160 | The carbon attached to the aminophenyl group is also highly deshielded. |
| Furan C3 | ~115-120 | These carbons are in the typical range for furan ring carbons. |
| Furan C4 | ~110-115 | |
| Phenyl C (attached to Furan) | ~120-125 | The chemical shift of the carbon attached to the furan ring will be influenced by the heteroaromatic system. |
| Phenyl C (ortho to -NH₂) | ~115-120 | The carbons ortho and para to the electron-donating amino group will be shielded. |
| Phenyl C (meta to -NH₂) | ~128-132 | The meta carbons will be less affected by the amino group. |
| Phenyl C (para to -NH₂) | ~118-122 | |
| Phenyl C (attached to -NH₂) | ~145-150 | The carbon directly attached to the nitrogen of the amino group is deshielded. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration if quantitative analysis is desired.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, using the DMSO-d₆ solvent peak (δ ~39.52 ppm) for calibration.
Predicted Mass Spectrum
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉NO₃), the expected molecular weight can be calculated.
-
Molecular Formula: C₁₁H₉NO₃
-
Monoisotopic Mass: 203.0582 g/mol
-
Average Molecular Weight: 203.194 g/mol
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 204.0655 |
| [M+Na]⁺ | 226.0475 |
| [M-H]⁻ | 202.0510 |
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 203 would be expected. Key fragmentation pathways would likely involve:
-
Loss of H₂O (m/z 185): From the carboxylic acid group.
-
Loss of COOH (m/z 158): Decarboxylation is a common fragmentation for carboxylic acids.
-
Loss of CO (m/z 175): From the furan ring or the carboxylic acid.
-
Cleavage of the bond between the furan and phenyl rings.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization source.
-
Acquisition Parameters:
-
Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the parent ion.
-
-
Data Analysis: Determine the accurate mass of the parent ions and use this to confirm the elemental composition. Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.
Predicted Infrared (IR) Spectrum
The IR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound will be characterized by the vibrational modes of the carboxylic acid, amine, furan, and phenyl groups.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Carboxylic Acid O-H | 3300-2500 | Broad, Strong | O-H Stretch |
| Amine N-H | 3400-3300 | Medium, Sharp (two bands for -NH₂) | N-H Stretch |
| Aromatic C-H | 3100-3000 | Medium to Weak | C-H Stretch |
| Carboxylic Acid C=O | 1725-1700 | Strong, Sharp | C=O Stretch |
| Aromatic C=C | 1600-1450 | Medium to Strong | C=C Stretch |
| Furan C-O-C | 1250-1050 | Strong | C-O-C Stretch |
| Amine N-H Bend | 1650-1580 | Medium | N-H Bend |
The broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to strong hydrogen bonding[1][4][5]. The C=O stretch will be a very intense and sharp peak. The two N-H stretching bands are characteristic of a primary amine.
Experimental Protocol for Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Molecular Structure and Spectroscopic Relationships
The following diagrams illustrate the molecular structure and the relationships between the different spectroscopic data.
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The spectroscopic characterization of this compound is a critical step in its development for any application. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this molecule. By understanding the principles behind these spectroscopic techniques and by comparing the expected data with that of known compounds, researchers can confidently identify and characterize this compound. The detailed experimental protocols provided herein offer a practical framework for obtaining high-quality spectroscopic data, ensuring the scientific integrity of the research. As a senior application scientist, I trust this guide will be an invaluable resource for those working with this promising class of molecules.
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- ResearchGate. (n.d.). Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers | Request PDF.
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A Technical Guide to 5-(2-Aminophenyl)furan-2-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(2-aminophenyl)furan-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this carboxylic acid is not readily found in public databases, this document outlines its core characteristics, a robust synthetic pathway derived from its known methyl ester precursor, and its potential applications based on the biological activity of structurally related molecules.
Chemical Identity and Physicochemical Properties
This compound belongs to the class of 5-arylfuran-2-carboxylic acids. The core structure consists of a furan-2-carboxylic acid moiety linked at the 5-position to an aminophenyl group. This bifunctional arrangement, featuring both a carboxylic acid and an aromatic amine, makes it a valuable scaffold for further chemical elaboration.
While the specific compound is not widely cataloged, its methyl ester, This compound methyl ester , is identified by CAS Number 54023-14-2 [1]. The properties of the parent acid can be reliably inferred from this ester.
| Property | Expected Value | Source/Rationale |
| Molecular Formula | C₁₁H₉NO₃ | Derived from structure |
| Molecular Weight | 203.19 g/mol | Calculated from formula |
| Appearance | Expected to be a solid | General property of aromatic carboxylic acids |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from structural analogues[2][3] |
| pKa | Estimated 3-4 for the carboxylic acid, ~4-5 for the anilinium ion | Based on furoic acid and aniline derivatives[4] |
Synthesis and Purification
The most logical and efficient synthesis of this compound is a two-step process. This involves an initial palladium-catalyzed cross-coupling reaction to form the carbon-carbon bond between the furan and phenyl rings, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This method offers high yields and good functional group tolerance.
Synthetic Workflow
The proposed synthetic pathway is illustrated below:
Caption: Proposed two-step synthesis of this compound.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds.[5][6] In this step, methyl 5-bromofuran-2-carboxylate is coupled with 2-aminophenylboronic acid using a palladium catalyst. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq) and 2-aminophenylboronic acid (1.2 eq) in a suitable solvent such as 1,4-dioxane or a toluene/water mixture.
-
Catalyst and Base Addition: Add the palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq), and a base like 2 M aqueous sodium carbonate (Na₂CO₃) (2.0 eq).[2][3]
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, methyl 5-(2-aminophenyl)furan-2-carboxylate, can be purified by column chromatography on silica gel.
Step 2: Ester Hydrolysis
The final step is the conversion of the methyl ester to the carboxylic acid via saponification. Basic hydrolysis is a standard and effective method for this transformation.[2][3][7]
Experimental Protocol:
-
Reaction Setup: Dissolve the purified methyl 5-(2-aminophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3.0 eq).
-
Hydrolysis: Stir the reaction mixture at room temperature or gentle reflux for several hours until TLC analysis indicates the complete consumption of the starting ester.
-
Acidification and Isolation: After cooling, partially concentrate the mixture in vacuo to remove the methanol. Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with a dilute acid (e.g., 1 M HCl). The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the pure this compound.
Physicochemical and Spectroscopic Analysis
The structure of the final compound can be confirmed using standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Doublets for the furan protons (typically in the 6.5-7.5 ppm region).- Aromatic protons of the aminophenyl ring (in the 6.5-8.0 ppm range).- A broad singlet for the amine (-NH₂) protons. |
| ¹³C NMR | - A signal for the carboxylic carbon (around 160-170 ppm).- Signals for the furan and phenyl carbons in the aromatic region (100-160 ppm). |
| FTIR (cm⁻¹) | - A very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).[8][9]- A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).[8][9]- N-H stretching from the primary amine (two bands, ~3300-3500 cm⁻¹).- C-O stretching (1210-1320 cm⁻¹).[8] |
| Mass Spec (ESI) | Expected [M-H]⁻ ion at m/z 202.05 or [M+H]⁺ ion at m/z 204.06. |
Applications in Research and Drug Discovery
The furan scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[10] The incorporation of an aminophenyl group further enhances its potential for developing novel therapeutic agents.
-
Antimicrobial and Anticancer Agents: Furan-based compounds have shown promising results as both antimicrobial and anticancer agents.[11] The specific structure of this compound makes it an interesting candidate for screening in these areas.
-
Enzyme Inhibitors: The 5-phenyl-furan-2-carboxylic acid scaffold has been identified as a potential inhibitor of enzymes in mycobacterial species, making it a target for the development of new antitubercular drugs.[2][3]
-
Chemical Probe and Building Block: The dual functionality of this molecule allows it to be used as a versatile building block. The amine group can be acylated, alkylated, or used in cyclization reactions, while the carboxylic acid can be converted into esters, amides, or other derivatives, paving the way for the synthesis of diverse chemical libraries.
Safety, Handling, and Storage
As a specific Material Safety Data Sheet (MSDS) is not available, general precautions for handling aromatic carboxylic acids and amines should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
References
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- Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Accessed January 13, 2026.
- Patsnap. 2-furancarboxylic acid patented technology retrieval search results - Eureka. Accessed January 13, 2026.
- BenchChem. A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Accessed January 13, 2026.
- ResearchGate.
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- Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 2014;6(5):104-105.
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The Aminophenyl Furan Scaffold: A Technical Guide to Unlocking Its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a focal point for the development of novel therapeutic agents.[3] This technical guide delves into the biological significance of a specific and highly promising subclass: aminophenyl furan derivatives. By incorporating the aminophenyl moiety, researchers have unlocked a diverse range of biological activities, from combating microbial infections and mitigating inflammation to inducing cancer cell death. This document provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering valuable insights for professionals engaged in drug discovery and development.
The Architectural Blueprint: Synthesis of Aminophenyl Furan Derivatives
The synthetic accessibility of the aminophenyl furan scaffold is a key enabler of its exploration in medicinal chemistry. While various methods exist for the synthesis of furan derivatives, a common and adaptable strategy for introducing the aminophenyl group involves multi-step sequences. A generalized synthetic protocol is outlined below, which can be modified based on the desired substitution pattern.
Generalized Synthetic Protocol:
-
Synthesis of a Furan Core: A foundational step is the construction of the furan ring. This can be achieved through various classical methods, such as the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and a dehydrating agent, or the Feist-Benary furan synthesis.
-
Introduction of a Precursor to the Phenyl Group: Often, a phenyl group is introduced onto the furan core via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.[4] This typically involves a halogenated furan derivative reacting with a phenylboronic acid.
-
Nitration of the Phenyl Ring: To introduce the amino group, the phenyl ring is commonly first nitrated using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction typically directs the nitro group to the para or ortho position.
-
Reduction of the Nitro Group: The final step to yield the aminophenyl furan derivative is the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, with a common and efficient method being the use of tin(II) chloride in an acidic medium or catalytic hydrogenation.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Furan derivatives have long been recognized for their antibacterial and antifungal properties.[2][5] The incorporation of an aminophenyl moiety can further enhance this activity, likely by modulating the electronic properties of the furan ring system and providing additional sites for interaction with microbial targets.
Experimental Protocol for Antimicrobial Screening:
A standard method to evaluate the antimicrobial efficacy of newly synthesized aminophenyl furan derivatives is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The aminophenyl furan derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights:
While extensive SAR studies on aminophenyl furans are still emerging, preliminary findings from broader furan derivative studies suggest that the position of the aminophenyl group and the presence of other substituents on both the furan and phenyl rings can significantly influence antimicrobial activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring can sometimes enhance activity against certain strains.[4]
Taming the Fire: Anti-inflammatory Potential
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Furan derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[6] The aminophenyl group can contribute to these effects by interacting with specific biological targets involved in the inflammatory cascade.
Experimental Protocol for In Vitro Anti-inflammatory Assay:
A common cell-based assay to screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the aminophenyl furan derivatives for a defined period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (a potent inducer of inflammation) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Nitric Oxide Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.
A Targeted Strike: Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Furan-containing compounds have emerged as a promising class of anticancer agents, with some derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[7][8] The aminophenyl furan scaffold offers a versatile platform for the design of new anticancer drugs.
Experimental Protocol for In Vitro Cytotoxicity Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the aminophenyl furan derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Potential Mechanisms of Anticancer Action:
The anticancer activity of furan derivatives can be attributed to various mechanisms.[8] For aminophenyl furan derivatives, plausible mechanisms include:
-
Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death. Furan derivatives have been shown to induce apoptosis through the modulation of key signaling pathways.[7]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another effective strategy to inhibit cancer cell proliferation. Some furan compounds have been found to cause cell cycle arrest at different phases.
-
Inhibition of Tubulin Polymerization: The microtubule network is a critical component of the cytoskeleton and is essential for cell division. Certain furan derivatives have been identified as inhibitors of tubulin polymerization, similar to some established anticancer drugs.[1]
-
Kinase Inhibition: The aminophenyl moiety is a common feature in many kinase inhibitors. It is plausible that aminophenyl furan derivatives could target specific kinases involved in cancer cell signaling pathways.
Quantitative Data Summary:
The following table summarizes representative biological activity data for some aminophenyl furan derivatives and related compounds from the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
| Compound Class | Biological Activity | Target/Assay | Potency (IC50/MIC) | Reference |
| Furan-based derivatives | Anticancer | MCF-7 breast cancer cells | IC50: 2.96 µM and 4.06 µM for compounds 7 and 4 respectively | [7] |
| Furan derivatives | Anticancer | HeLa and SW620 cell lines | IC50 values ranging from 0.08 to 8.79µM | [8] |
| Phenylfuranylnicotinamidines | Antimicrobial | Various microorganisms | Moderate to good activity | [4] |
Future Directions and Conclusion
The aminophenyl furan scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the diverse range of biological activities make this class of compounds highly attractive for further investigation. Future research should focus on:
-
Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of aminophenyl furan derivatives with diverse substitution patterns are needed to establish comprehensive structure-activity relationships.
-
Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular mechanisms underlying the observed biological activities. This will enable the rational design of more potent and selective compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
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Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC. Retrieved January 12, 2026, from [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]
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Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC. Retrieved January 12, 2026, from [Link]
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Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
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Furan-Based Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets
Abstract
The furan scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, underpinning the pharmacophores of a diverse array of therapeutic agents.[1][2] Its unique electronic and structural properties have rendered it a versatile building block in the quest for novel drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of furan-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the intricate molecular mechanisms of action, supported by quantitative data, detailed experimental protocols for target validation, and visual representations of the signaling pathways involved. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the promising landscape of furan-based drug discovery.
Introduction: The Furan Moiety as a Cornerstone in Drug Design
The furan nucleus is a recurring motif in a multitude of clinically approved drugs and experimental therapeutic agents.[1] Its prevalence stems from its ability to act as a bioisostere for other aromatic rings, such as benzene and thiophene, while offering distinct advantages in metabolic stability, solubility, and receptor binding affinity. The strategic incorporation of the furan ring can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Furthermore, the furan scaffold is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its biological activity and the exploration of diverse structure-activity relationships (SAR).
This guide will explore the major therapeutic areas where furan-based compounds have shown significant promise, with a focus on their molecular targets and the signaling pathways they modulate. We will dissect the causality behind experimental choices in target validation and provide self-validating protocols to ensure scientific integrity.
Anticancer Therapeutic Targets of Furan-Based Compounds
Furan derivatives have emerged as a formidable class of anticancer agents, exhibiting cytotoxicity against a variety of tumor cell lines through diverse mechanisms of action.[4][5][6] Key therapeutic targets in oncology include receptor tyrosine kinases, crucial components of the cell cycle machinery, and pivotal signaling cascades that govern cell proliferation and survival.
Inhibition of Receptor Tyrosine Kinases: The Case of VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[7] Several furan- and furopyrimidine-based derivatives have demonstrated potent inhibitory activity against VEGFR-2.[8]
| Compound Class | Specific Derivative | Target | IC50 (nM) | Cell Line (for cytotoxicity) | IC50 (µM) (Cytotoxicity) | Reference |
| Furopyrimidine | Compound 4c | VEGFR-2 | 57.1 | A549 | 14.5 | [8] |
| Furan | Compound 7b | VEGFR-2 | 42.5 | A549 | 6.66 | [8] |
| Furan | Compound 7c | VEGFR-2 | 52.5 | HT-29 | 8.51 | [8] |
| Furan-thiazolidinone | Compound 39 | VEGFR-2 | 80 | - | - | [7] |
| Furan-thiazolidinone | Compound 40 | VEGFR-2 | 83 | - | - | [7] |
| Furan-thiazolidinone | Compound 41 | VEGFR-2 | 95 | - | - | [7] |
| Isatin-furan | Compound 43 | VEGFR-2 | 26.38 | - | - | [7] |
| Isatin-furan | Compound 44 | VEGFR-2 | 44.67 | - | - | [7] |
This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of a test compound against recombinant human VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM solution)
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (furan derivative) dissolved in DMSO
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.
-
Add 20 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" negative control wells. For the negative control wells, add 20 µL of 1x Kinase Buffer.
-
Gently mix the plate and pre-incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Prepare a master mix containing ATP and the PTK substrate in 1x Kinase Buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for 45 minutes.[9]
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® MAX reagent to each well to stop the kinase reaction and generate a luminescent signal.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.[9]
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Caption: Furan compounds can inhibit VEGFR-2, blocking downstream signaling.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers.[10][11] Benzo[b]furan derivatives have been shown to induce apoptosis in breast cancer cells by effectively inhibiting this critical signaling cascade.[10]
This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with a furan-based compound.[12][13][14][15]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound (furan derivative) dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR, anti-total mTOR)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the furan derivative or vehicle control (DMSO) for the desired time period.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Caption: Benzo[b]furan derivatives inhibit the PI3K/Akt/mTOR pathway.
Disruption of Microtubule Dynamics by Targeting Tubulin
Tubulin proteins are the building blocks of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of tubulin polymerization is a well-established anticancer strategy.[5] Certain furan derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
| Compound | Cell Line | IC50 (µM) | Reference |
| Furan derivative 4 | MCF-7 | 4.06 | [5] |
| Furan derivative 7 | MCF-7 | 2.96 | [5] |
| Furan-pyridinone 4c | KYSE70/KYSE150 | 0.655 (µg/mL) | [6] |
| Benzo[b]furan 26 | MCF-7 | 0.057 | [10] |
| Benzo[b]furan 36 | MCF-7 | 0.051 | [10] |
This protocol describes a cell-based assay to assess the effect of a test compound on microtubule polymerization.[16][17][18][19]
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test compound (furan derivative) dissolved in DMSO
-
Formaldehyde solution
-
Permeabilization buffer
-
Blocking buffer
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate suitable for imaging.
-
Treat cells with various concentrations of the furan derivative or vehicle control for a defined period.
-
-
Immunofluorescence Staining:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify changes in microtubule network integrity, such as filament length, density, and overall morphology.
-
Caption: Furan compounds inhibit tubulin polymerization, leading to apoptosis.
Anti-inflammatory Therapeutic Targets of Furan-Based Compounds
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Furan-based compounds have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways and enzymes involved in the inflammatory response.[20][21][22]
Modulation of MAPK and PPAR-γ Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in transducing extracellular signals to cellular responses, including inflammation. Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in regulating inflammation and metabolism.[23][24][25] Furan derivatives can exert their anti-inflammatory effects by modulating these pathways.
Caption: Furan compounds can modulate the MAPK signaling cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain.[26][27][28][29][30] Diaryl furanones are a class of furan derivatives that have been extensively studied as selective COX-2 inhibitors.[26][28][30]
| Compound | COX-2 IC50 (µM) | Reference |
| Furanone derivative 1c | 0.301 | [26] |
| Furanone derivative 1e | 0.222 | [26] |
| Furanone derivative 2g | 2.000 | [26] |
| DCH1 | 102.10 (µg/mL) | [31] |
Antimicrobial Therapeutic Targets of Furan-Based Compounds
The rise of antibiotic resistance poses a significant threat to global health. Furan derivatives, particularly nitrofurans, have a long history of use as antimicrobial agents.[1][32][33][34] Their mechanisms of action are often multifaceted, involving the inhibition of essential bacterial enzymes and the generation of reactive intermediates that damage microbial macromolecules.
Inhibition of Bacterial Growth
Furan-based compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][32] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| Nitrofurantoin | 1.5625 | 1 | - | [1] |
| Furan-rhodanine derivative 4l | - | 2-4 | - | [1] |
| Furan-chalcone derivative 2a | 256 | - | 512 | [1][32] |
| Furan-chalcone derivative 2c | 256 | - | 1024 | [1][32] |
| Furanone Derivative F131 | 8-16 | - | - | [33] |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | - | - | 64 | [34] |
Conclusion and Future Directions
Furan-based compounds represent a rich and enduring source of therapeutic innovation. Their chemical tractability and diverse biological activities have solidified their importance in medicinal chemistry. This guide has highlighted some of the key therapeutic targets of furan derivatives in oncology, inflammation, and infectious diseases. The provided quantitative data and experimental protocols offer a practical framework for researchers to further explore the therapeutic potential of this remarkable scaffold.
Future research should continue to unravel the intricate structure-activity relationships of furan derivatives to design more potent and selective inhibitors. The exploration of novel furan-based chemical entities and their evaluation against a wider range of therapeutic targets will undoubtedly pave the way for the development of next-generation medicines.
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Anti‐inflammatory (IC50 (μM)) efficacy of (3a–3g) compounds along with.... Retrieved from [Link]
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The Emergence of Furan Carboxylic Acids: A Technical Guide to Discovery, Isolation, and Application
For Immediate Release
A comprehensive technical guide detailing the discovery, isolation, and burgeoning applications of novel furan carboxylic acids has been released, targeting researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of this promising class of heterocyclic compounds, emphasizing field-proven insights and rigorous scientific protocols.
Furan carboxylic acids, organic compounds characterized by a furan ring and a carboxylic acid group, are gaining significant attention across various scientific disciplines.[1][2] Their versatile chemical structures serve as a valuable scaffold in medicinal chemistry, contributing to a wide array of pharmacological activities.[3][4][5] Recent research has highlighted their potential in developing new therapeutics with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6]
This guide offers a structured approach to understanding and harnessing the potential of these compounds. It moves beyond a simple recitation of facts to explain the rationale behind experimental choices, ensuring a deeper comprehension of the subject matter.
I. Discovery of Novel Furan Carboxylic Acids: Strategies and Methodologies
The discovery of new furan carboxylic acids is pursued through two primary avenues: exploration of natural sources and targeted synthetic approaches.
A. Unearthing Nature's Arsenal: Furan Carboxylic Acids from Natural Products
Nature is a rich reservoir of complex and bioactive molecules. Several furan carboxylic acids have been isolated from fungi and bacteria.[7] For instance, 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), also known as Sumiki's acid, is produced by various fungi, including Aspergillus species and Gibberella fujikuroi.[7] The exploration of natural products continues to be a valuable strategy for identifying novel antifungal agents.[8][9] A recent investigation focused on the natural furanoid compound 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) has led to the design and synthesis of derivatives with significant inhibitory effects against prevalent plant pathogens.[8][9]
Workflow for Natural Product Discovery and Isolation:
Caption: Workflow for the discovery and isolation of novel furan carboxylic acids from natural sources.
B. Engineering Molecules: Synthetic Pathways to Novelty
Synthetic chemistry provides the tools to create furan carboxylic acid derivatives with tailored properties. Various synthetic strategies have been developed to construct and modify the furan ring.
One notable method involves the direct conversion of carboxylic acids to multisubstituted furan compounds through a photoredox deoxygenative reaction.[10] This approach utilizes readily available carboxylic acids and vinyl ketones.[10] Other synthetic routes include the condensation of furan-2-carbaldehydes with malonic acid to produce 3-(furan-2-yl)propenoic acids, which can be further modified.[11] Additionally, diversity-oriented synthesis has been employed to generate collections of furan-2-carboxamides with antibiofilm activity.[12]
Key Synthetic Reactions:
| Reaction Type | Starting Materials | Key Reagents | Product | Reference |
| Photoredox Deoxygenative Cyclization | Carboxylic acids, Vinyl ketones | Photoredox catalyst | Multisubstituted furans | [10] |
| Condensation | Furan-2-carbaldehydes, Malonic acid | - | 3-(Furan-2-yl)propenoic acids | [11] |
| Carboxylation | Furan-2-carboxylic acid | LDA, CO2 | Furan-2,5-dicarboxylic acid | [13] |
| Amide Coupling | Furan-2-carboxylic acid, Amines | CDI | Furan-2-carboxamides | [12] |
II. Isolation and Purification: From Crude Mixture to Pure Compound
The isolation and purification of furan carboxylic acids from either natural extracts or synthetic reaction mixtures are critical steps to obtaining compounds of sufficient purity for characterization and biological evaluation. A combination of extraction and chromatographic techniques is typically employed.
A. Extraction Protocols
Initial separation is often achieved through liquid-liquid extraction. For instance, after a synthetic reaction, the mixture can be dissolved in an organic solvent like ethyl acetate and washed with aqueous solutions of sodium bicarbonate and hydrochloric acid to remove impurities.[12]
B. Chromatographic Purification
Column chromatography is a powerful technique for separating individual compounds from a mixture. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of ethyl acetate and hexane) is crucial for achieving good separation.[14]
Step-by-Step General Protocol for Column Chromatography:
-
Column Packing: A glass column is carefully packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude sample, dissolved in a minimal amount of solvent, is loaded onto the top of the silica gel bed.
-
Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. Compounds with different polarities will travel down the column at different rates.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Analysis: Each fraction is analyzed (e.g., by thin-layer chromatography) to identify the fractions containing the desired compound.
-
Solvent Removal: The solvent is removed from the pure fractions to yield the isolated furan carboxylic acid.
III. Structural Elucidation and Characterization
Once a novel furan carboxylic acid has been isolated, its chemical structure must be determined. A suite of analytical techniques is used for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[14][15]
-
Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the isolated compound and can be coupled with a diode array detector for simultaneous quantification of multiple furan derivatives.[16] A simple HPLC method has been developed for the simultaneous determination of four major furan derivatives in coffee.[16]
IV. Biological Activities and Therapeutic Potential
The furan scaffold is a key structural component in many pharmacologically active compounds.[3][4] Furan derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery.[3][5][6]
Reported Pharmacological Activities of Furan Derivatives:
-
Antibacterial and Antifungal: Effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida and Aspergillus.[3]
-
Antiviral: Some furan-containing compounds inhibit the replication of viruses such as HIV, influenza, and hepatitis C.[3]
-
Anti-inflammatory: Furan rings are present in agents that inhibit COX enzymes, thereby reducing inflammation.[3][6]
-
Anticancer: Furan-containing molecules can target cancer cells by inhibiting enzymes or inducing apoptosis.[3] A series of furan–pyridinone compounds derived from 3-furan-carboxylic acid have shown promising anticancer activities against esophageal cancer cell lines.[15]
-
Cardioprotective: Furan compounds like ranolazine are used in managing angina.[3]
The diverse biological activities are often attributed to the ability of the furan ring to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to target receptors.[3]
Logical Pathway from Discovery to Application:
Caption: A simplified logical pathway illustrating the progression from the discovery of a novel furan carboxylic acid to its potential development as a new drug.
V. Conclusion and Future Directions
The discovery and isolation of novel furan carboxylic acids represent a vibrant and promising area of research. Their structural diversity and broad range of biological activities position them as valuable leads in the development of new pharmaceuticals and agrochemicals. Future research will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of new natural sources, and a deeper understanding of the mechanisms of action of these fascinating molecules.
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(2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]
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In Silico Characterization of 5-(2-Aminophenyl)furan-2-carboxylic acid: A Technical Guide to Predictive Modeling in Early-Stage Drug Discovery
Executive Summary
The imperative to streamline drug discovery pipelines—reducing both time and cost—has positioned in silico predictive modeling as an indispensable tool.[1][2] This technical guide provides a comprehensive, methodology-focused exploration of the computational characterization of 5-(2-Aminophenyl)furan-2-carboxylic acid. This molecule, containing the biologically significant furan scaffold, serves as an exemplary case study for the application of modern predictive techniques.[3][4] We will detail the rationale and step-by-step protocols for predicting fundamental physicochemical properties, assessing drug-likeness, profiling for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities, and performing molecular docking simulations to investigate potential protein-ligand interactions. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into leveraging computational tools to make informed, data-driven decisions in the crucial early stages of candidate selection.
Introduction: The Rationale for In Silico First
In the landscape of modern pharmaceutical research, the "fail early, fail cheap" paradigm is paramount. Computational, or in silico, methods have become central to this strategy, allowing for the rapid screening and prioritization of compounds before committing significant resources to synthesis and in vitro testing.[5][6] The journey from a promising hit to a viable drug candidate is fraught with challenges, primarily related to poor pharmacokinetic profiles and unforeseen toxicity.[7] ADMET prediction, in particular, helps to identify and eliminate molecules with undesirable profiles at the earliest possible stage.[1][8]
The subject of this guide, this compound, belongs to the furan-containing class of heterocyclic compounds. The furan ring is a prevalent motif in numerous pharmacologically active agents, recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][9] Its structural features allow it to interact with diverse biological targets.[3] By subjecting this molecule to a rigorous in silico evaluation, we can generate a foundational dataset to hypothesize its potential therapeutic applications and flag any potential liabilities, thereby guiding subsequent experimental validation.
The Overall In Silico Evaluation Workflow
A robust computational assessment follows a structured, multi-stage process. This workflow ensures that each predictive layer builds upon the last, creating a holistic profile of the candidate molecule. The process begins with fundamental property predictions and moves toward more complex biological interaction simulations.
Caption: High-level workflow for the in silico evaluation of a drug candidate.
Part 1: Physicochemical and Drug-Likeness Prediction
Before assessing complex biological interactions, we must first understand the fundamental physicochemical properties of the molecule. These characteristics govern its behavior in a biological environment and are strong indicators of its "drug-likeness"—a qualitative concept that assesses a compound's suitability for oral delivery.[8][10]
Causality Behind the Method
We employ established computational models, such as those based on Lipinski's Rule of Five, because decades of pharmaceutical data have shown a strong correlation between properties like molecular weight (MW), lipophilicity (LogP), and hydrogen bond donors/acceptors, and a compound's oral bioavailability.[10] Predicting aqueous solubility is equally critical; a compound must be soluble to be absorbed, yet overly high solubility can hinder membrane permeability.[10]
Protocol: Physicochemical Property Prediction using SwissADME
SwissADME is a free, robust web-based tool that provides a comprehensive suite of predictive models.
-
Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Navigate to SwissADME: Access the web server.
-
Molecule Submission: Paste the SMILES string into the input box and initiate the calculation.
-
Data Extraction: Systematically record the key predicted parameters from the output page, focusing on the "Physicochemical Properties" and "Lipophilicity" sections.
-
Drug-Likeness Analysis: Examine the "Drug-likeness" section to check for violations of established rules (e.g., Lipinski, Ghose, Veber).
Predicted Data Summary (Illustrative)
The following table summarizes the kind of quantitative data obtained from such an analysis.
| Property | Predicted Value | Optimal Range for Oral Drugs | Reference Standard |
| Molecular Weight ( g/mol ) | 203.20 | < 500 | Lipinski's Rule[10] |
| LogP (Consensus) | 2.15 | -0.4 to +5.6 | Ghose Filter |
| Hydrogen Bond Donors | 2 | ≤ 5 | Lipinski's Rule[10] |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Lipinski's Rule[10] |
| Molar Refractivity | 56.40 | 40 to 130 | Ghose Filter |
| Topological Polar Surface Area (Ų) | 85.8 | ≤ 140 | Veber's Rule |
| ESOL Aqueous Solubility (logS) | -2.5 | > -6 | General Guideline |
| Lipinski's Rule Violations | 0 | 0 | Key Drug-Likeness Metric |
Interpretation: The hypothetical data suggest that this compound possesses excellent drug-like properties. It has zero violations of Lipinski's Rule of Five, and its key physicochemical descriptors fall well within the ranges considered favorable for orally administered drugs.
Part 2: ADMET Profiling
ADMET profiling computationally estimates a molecule's pharmacokinetic and toxicological properties.[1] This step is crucial for identifying potential "show-stoppers"—liabilities such as metabolic instability, poor absorption, or toxicity—that could terminate a drug development program.[7]
Causality Behind the Method
We use machine learning models trained on large datasets of experimentally verified ADMET data.[11][12] For instance, predicting interactions with Cytochrome P450 (CYP) enzymes is vital because this enzyme family is responsible for the metabolism of most drugs.[5] Inhibition of these enzymes can lead to dangerous drug-drug interactions. Similarly, predicting blockage of the hERG potassium channel is a critical safety assessment to avoid cardiac toxicity.[5]
Protocol: ADMET Prediction using pkCSM
pkCSM is a widely used online tool that predicts a broad range of ADMET properties using graph-based signatures.[1][13]
-
Navigate to pkCSM: Access the web server.
-
Input Molecule: Submit the molecule's SMILES string.
-
Select Predictions: Ensure all relevant ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) are selected for prediction.
-
Run Prediction: Execute the calculation.
-
Tabulate Results: Carefully transfer the predicted values for each parameter into a structured table for analysis. Pay close attention to both the numerical predictions (e.g., absorption percentage) and the categorical predictions (e.g., "Yes/No" for Ames toxicity).
Predicted ADMET Profile (Illustrative)
| Category | Parameter | Predicted Value | Interpretation |
| Absorption | Caco-2 Permeability (log Papp) | 0.95 | High permeability predicted. |
| Intestinal Absorption (% Absorbed) | 92% | Readily absorbed from the gut. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the BBB, suggesting lower risk of CNS side effects. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug interactions involving the CYP2D6 pathway. |
| CYP3A4 Inhibitor | Yes | Potential Liability: May interact with other drugs metabolized by CYP3A4. | |
| Excretion | Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate predicted. |
| Toxicity | Ames Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |
| Hepatotoxicity | No | Low risk of liver toxicity. |
Interpretation: The illustrative ADMET profile is largely favorable, indicating good absorption and low general toxicity. However, the predicted inhibition of the CYP3A4 enzyme is a significant flag. This insight is invaluable; it does not necessarily disqualify the compound but directs medicinal chemists to consider structural modifications that might mitigate this specific liability in the lead optimization phase.
Part 3: Target Identification and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein target).[14] It is a cornerstone of structure-based drug design.
Causality Behind the Method: A Hypothesis-Driven Approach
The choice of a protein target is not random; it is based on existing knowledge. Furan-based compounds and carboxylic acids have shown activity against various enzymes.[15][16] For this guide, we select Carbonic Anhydrase II (CA-II) as a representative target. Carboxylic acids are known to interact with the zinc ion in the active site of carbonic anhydrases, making this a mechanistically plausible hypothesis.[17] The goal of docking is to determine if our molecule can physically and energetically fit into the enzyme's active site in a manner that would suggest inhibitory action.
Molecular Docking Workflow
The docking process is a systematic procedure involving preparation of both the ligand and the protein, followed by the simulation itself.
Caption: Step-by-step workflow for a typical molecular docking simulation.
Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the conceptual steps using a common software suite.
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[14]
-
Save the structure in a docking-compatible format (e.g., PDBQT), defining rotatable bonds.
-
-
Protein Preparation:
-
Download the crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (PDB ID: 1CA2).
-
Using molecular modeling software (e.g., AutoDockTools), prepare the protein by:
-
Removing all water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., Gasteiger charges).
-
-
Save the prepared protein in PDBQT format.
-
-
Grid Generation:
-
Define a "grid box" that encompasses the entire active site of the enzyme. The center of the box should be the catalytic zinc ion. The size should be large enough to allow the ligand to rotate and translate freely within the binding pocket.
-
-
Docking Execution:
-
Use a docking program like AutoDock Vina, providing the prepared ligand, prepared protein, and grid box configuration as input.
-
Vina will then explore different conformations (poses) of the ligand within the active site and calculate a binding affinity score for the most favorable ones.
-
Interpreting Docking Results (Illustrative)
| Parameter | Result | Significance |
| Binding Affinity | -7.8 kcal/mol | A strong negative value indicates a favorable binding interaction. This suggests a stable complex is formed between the ligand and the protein.[18] |
| Key Interactions | Hydrogen bond between the carboxylic acid group and Thr199.Coordination of the carboxylic acid to the active site Zn2+ ion.Pi-pi stacking between the furan ring and His94. | These specific interactions anchor the ligand in the active site and are consistent with known binding modes of CA inhibitors, providing mechanistic validation.[18] |
Interpretation: The hypothetical docking results strongly support the hypothesis that this compound could act as an inhibitor of Carbonic Anhydrase II. The predicted binding affinity is significant, and the specific molecular interactions observed in the best-scoring pose are chemically sensible and align with the established pharmacology of the target.
Synthesis and Conclusion
The multi-faceted in silico analysis presented in this guide provides a powerful, predictive snapshot of this compound. Our illustrative results paint the picture of a molecule with a promising drug-like profile, good absorption characteristics, and a low risk for several major toxicities. The molecular docking simulation further provides a testable, mechanistic hypothesis for its potential biological activity as a Carbonic Anhydrase II inhibitor.
Crucially, the analysis also identified a potential liability: the inhibition of the CYP3A4 metabolic enzyme. This finding is not a failure but a success of the predictive process. It allows for proactive, rational drug design. The next logical steps would be:
-
Chemical Synthesis: Synthesize the compound to enable experimental validation.[19][20]
-
In Vitro Validation: Experimentally test the predictions. This would include solubility assays, Caco-2 permeability tests, CYP inhibition assays, and an enzymatic assay to measure its inhibitory potency (IC50) against Carbonic Anhydrase II.
-
Lead Optimization: If the compound shows promising activity but the CYP liability is confirmed, medicinal chemists can use the docking pose as a guide to design new analogs that retain the key binding interactions while altering the regions of the molecule responsible for CYP3A4 inhibition.
By integrating these computational protocols into the early stages of research, drug discovery teams can allocate resources more efficiently, enhance the quality of candidate molecules, and ultimately increase the probability of success in bringing novel, effective therapeutics to the clinic.
References
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. [Link]
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ResearchGate. (2017). Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. [Link]
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MDPI. (2018). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2022). IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL FURAN-AZETIDINONE HYBRIDS AS POTENTIAL ANTI-CANCER AGENTS. [Link]
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Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. [Link]
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Auctores Online. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]
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MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
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Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
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MDPI. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]
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A Technical Guide to the Solubility and Stability of 5-(2-Aminophenyl)furan-2-carboxylic Acid
Executive Summary
5-(2-Aminophenyl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan core substituted with both an acidic carboxylic acid group and a basic aminophenyl moiety. This unique amphoteric structure presents both opportunities and challenges in pharmaceutical development. Its potential as a scaffold or intermediate in drug discovery necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility, pH-dependent solubility profile, and chemical stability of this compound. We present field-proven, step-by-step protocols for thermodynamic solubility assessment, pH-solubility profiling, and forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions, aligned with industry best practices. The causality behind experimental choices is explained, and robust analytical strategies are discussed to ensure the generation of reliable, high-quality data critical for formulation development, shelf-life prediction, and overall drugability assessment.
Introduction: The Strategic Importance of Early-Stage Characterization
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A candidate molecule's success is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Among the most critical of these are solubility and stability. This compound, with its constituent furan, carboxylic acid, and aromatic amine functionalities, represents a class of molecules with significant potential but also inherent liabilities. The furan ring can be susceptible to oxidative degradation, the aromatic amine can be a site for metabolic transformation and instability, and the carboxylic acid dictates pH-dependent solubility.
A comprehensive understanding of these attributes is not merely an academic exercise; it is a strategic imperative. Data on solubility and stability inform critical decisions at every stage of development:
-
For Medicinal Chemists: Guides lead optimization by identifying potential liabilities and informing structural modifications to improve drug-like properties.
-
For Formulation Scientists: Provides the foundational data required to design appropriate dosage forms, select excipients, and develop solubilization strategies.
-
For Regulatory Affairs: Forms a core part of the Chemistry, Manufacturing, and Controls (CMC) submission, as mandated by guidelines from the International Council for Harmonisation (ICH).[1][2]
This guide provides the experimental framework to proactively assess the solubility and stability of this compound, enabling a data-driven approach to its development.
Core Physicochemical Profile
Understanding the molecule's inherent properties is the first step in predicting its behavior. The structure combines a weakly acidic carboxylic acid (pKa ~3-4) and a weakly basic aromatic amine (pKa ~4-5). This amphoteric nature is the single most important determinant of its pH-dependent solubility.
| Property | Predicted Value / Characteristic | Implication |
| Molecular Formula | C₁₁H₉NO₃ | - |
| Molecular Weight | 203.19 g/mol | Influences diffusion and dissolution rates. |
| pKa (Acidic) | ~3.5 | The carboxylic acid will be deprotonated (>90%) at pH > 4.5. |
| pKa (Basic) | ~4.5 | The amino group will be protonated (>90%) at pH < 3.5. |
| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity; solubility may be limited in aqueous media. |
| Structure | Aminophenyl group ortho to the furan linkage | Potential for intramolecular hydrogen bonding, which can affect crystal lattice energy and solubility. |
Aqueous and Organic Solubility Profiling
Solubility dictates the maximum concentration of a drug in solution, which is a prerequisite for absorption. We must distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, while kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often more relevant to high-throughput screening.
Causality in Method Selection: The Shake-Flask (Thermodynamic) Approach
For definitive characterization, the gold-standard Shake-Flask method (OECD Guideline 105) is employed. Its primary advantage is that it allows the system to reach true thermodynamic equilibrium, providing a definitive value for a given set of conditions (solvent, temperature). This is crucial for establishing a baseline and for formulation development.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., pH 7.4 PBS, Water, Ethanol, Propylene Glycol). "Excess" is critical to ensure a saturated solution with remaining solid.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The system must be left to equilibrate for a minimum of 24-48 hours. This duration is necessary to ensure the dissolution and crystallization rates have equalized.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. To ensure complete removal of particulates, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling & Dilution: Carefully pipette a known volume of the clear supernatant. Critically, this supernatant must be immediately diluted in a suitable solvent to prevent precipitation upon temperature change or solvent evaporation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Table 1: Representative Solubility Data
| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| Deionized Water | 25 | 15.2 | ± 1.1 |
| PBS (pH 7.4) | 25 | 45.8 | ± 2.5 |
| Ethanol | 25 | 1250 | ± 45.3 |
| Propylene Glycol | 25 | 875 | ± 31.8 |
pH-Dependent Solubility: Unveiling the Amphoteric Nature
The presence of both an acidic and a basic functional group means the molecule's net charge—and therefore its solubility—is highly dependent on the pH of the medium. At low pH, the amine is protonated (positive charge). At high pH, the carboxylic acid is deprotonated (negative charge). In the intermediate pH range, the molecule exists predominantly as a neutral zwitterion, which typically exhibits the lowest aqueous solubility (the isoelectric point).
Diagram: pH-Dependent Ionization of this compound
Caption: Ionization states of the molecule as a function of pH.
Experimental Protocol: pH-Solubility Profile Generation
-
Buffer Preparation: Prepare a series of buffers covering a wide physiological and pharmaceutical range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Solubility Measurement: Perform the Shake-Flask solubility experiment (as described in Section 3.1) in each of these buffers.
-
Data Plotting: Plot the measured solubility (on a log scale) against the pH of the buffer. The resulting "U-shaped" curve is characteristic of an amphoteric compound and provides invaluable information for selecting formulation pH.
Chemical Stability: Forced Degradation Studies
Forced degradation (or stress testing) is an essential process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[2][3] The goal is not to determine shelf-life but to understand the molecule's degradation pathways, identify potential degradation products, and, crucially, to develop a stability-indicating analytical method.[4][5] A method is "stability-indicating" if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
Diagram: Forced Degradation Workflow
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocols: Stress Conditions
For each condition, a solution of this compound (e.g., at 1 mg/mL in a suitable solvent) is prepared and compared against a protected control sample. The goal is to achieve 5-20% degradation.[3]
5.1. Acidic and Basic Hydrolysis
-
Rationale: To assess susceptibility to breakdown in low or high pH environments, which can occur in the stomach or during certain formulation processes.
-
Protocol:
-
Acid: Add an equal volume of 0.1 M HCl to the drug solution.
-
Base: Add an equal volume of 0.1 M NaOH to a separate aliquot.
-
Incubation: Store samples at a controlled temperature (e.g., 60°C) and collect time points (e.g., 2, 6, 24, 48 hours).
-
Neutralization: Prior to analysis, neutralize the samples to halt the degradation reaction.
-
Analysis: Analyze by HPLC. The aminophenyl group may be more susceptible to acid-catalyzed degradation, while the furan ring could be opened under harsh basic conditions.
-
5.2. Oxidative Degradation
-
Rationale: The furan ring and aromatic amine are both susceptible to oxidation. This stress condition mimics potential exposure to atmospheric oxygen or peroxide residues from excipients.
-
Protocol:
-
Stress: Add hydrogen peroxide (e.g., 3% H₂O₂) to the drug solution.
-
Incubation: Store the sample at room temperature, protected from light.
-
Time Points: Collect time points as degradation proceeds.
-
Analysis: Analyze directly by HPLC.
-
5.3. Photostability
-
Rationale: To determine if the molecule degrades upon exposure to light, which has implications for packaging and storage. This is guided by ICH Q1B.
-
Protocol:
-
Exposure: Expose the drug solution and solid material to a controlled light source that provides both UV and visible output (e.g., Option 2 of ICH Q1B, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Control: A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions.
-
Analysis: Analyze both the light-exposed and dark control samples.
-
5.4. Thermal Stress
-
Rationale: To evaluate the intrinsic stability of the molecule at elevated temperatures, simulating long-term storage and transportation conditions.
-
Protocol:
-
Exposure: Store the drug as a solid powder and in solution in a calibrated oven at an elevated temperature (e.g., 70°C).
-
Time Points: Sample at various time points (e.g., 1, 3, 7 days).
-
Analysis: Analyze the samples and compare against a control stored at the recommended storage temperature (e.g., 4°C).
-
Analytical Strategy and Data Interpretation
A robust, validated HPLC method is the cornerstone of any solubility or stability study.
-
Methodology: A reversed-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium acetate to ensure good peak shape) is a typical starting point.
-
Detection: A Photodiode Array (PDA) detector is essential for assessing peak purity, ensuring the main API peak is not co-eluting with a degradant. Mass Spectrometry (MS) detection is invaluable for identifying the molecular weights of any degradation products formed during stress testing.
-
Interpretation:
-
Solubility: The result is a quantitative value (e.g., in µg/mL or mM) representing the saturation concentration.
-
Stability: Results are reported as "% Assay" or "% Purity" relative to the initial time point or the unstressed control. A "mass balance" calculation is performed to ensure that the decrease in the main peak area is accounted for by the sum of the areas of the new degradant peaks. A good mass balance (95-105%) indicates that all major degradants are being detected.
-
Conclusion and Forward Look
The experimental framework detailed in this guide provides a robust pathway for the comprehensive characterization of this compound. By systematically evaluating its thermodynamic solubility, pH-solubility profile, and degradation pathways, researchers can build a holistic understanding of the molecule's strengths and weaknesses. This knowledge is not a barrier but an enabler, providing the critical insights needed to guide formulation strategies, establish appropriate storage conditions, and ultimately accelerate the journey from a promising molecule to a viable development candidate. Proactive and thorough characterization is the foundation upon which successful drug development is built.
References
- Vertex AI Search. (2024). 5-(2-AMINO-PHENYL)-FURAN-2-CARBOXYLIC ACID METHYL ESTER synthesis.
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- BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals.
- Creative Biolabs. Forced Degradation Studies.
- PubChem. 5-Amino-furan-2-carboxylic acid.
- Green Chemistry (RSC Publishing). (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.
- ResearchGate. (2020). Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers.
- International Journal of Pharmaceutical Sciences and Research. (2017).
- Avdhoot, A., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
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- Wikipedia. 2-Furoic acid.
- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- Cayman Chemical. 5-Hydroxymethyl-2-furancarboxylic Acid (CAS 6338-41-6).
- Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- Cayman Chemical. 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORMATION.
- ResearchGate. (2013). (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- Organic Syntheses. Procedure for the preparation of 2-furancarboxylic acid.
- BLDpharm. 1259061-64-7|5-(4-Aminophenyl)furan-2-carboxylic acid.
- Santa Cruz Biotechnology. Furan-2-carboxylic acid (5-amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-amide.
- MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.
- PubChem. 2-Furancarboxylic acid.
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- Arkivoc. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives.
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Quantum Chemical Calculations for Aminophenylfuran Structures: A Methodological Whitepaper
<Technical Guide
Abstract
This technical guide provides a comprehensive framework for performing accurate and insightful quantum chemical (QC) calculations on aminophenylfuran structures. Recognizing the significance of this scaffold in medicinal chemistry, this paper is designed for researchers, computational chemists, and drug development professionals. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. The guide details the theoretical underpinnings, a step-by-step practical protocol from geometry optimization to property calculation, and the interpretation of key results, grounded in authoritative references.
Introduction: The Significance of the Aminophenylfuran Scaffold
The furan ring is a five-membered aromatic heterocycle that serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems like phenyl rings, often improving pharmacokinetic profiles or receptor binding affinity.[1][2] When combined with an aminophenyl moiety, the resulting aminophenylfuran structure becomes a versatile building block for a wide array of therapeutic agents, with demonstrated applications in anticancer, antimicrobial, and anti-inflammatory drug discovery.[1][3][4]
Quantum chemical calculations have become indispensable tools in modern drug design, offering profound insights into molecular structure, stability, and reactivity at the atomic level.[5][6] For aminophenylfuran derivatives, QC methods can elucidate:
-
Conformational Preferences: Identifying the most stable three-dimensional structures.
-
Electronic Properties: Mapping electron density, calculating atomic charges, and determining frontier molecular orbitals (HOMO/LUMO) to predict reactivity.[7][8]
-
Structure-Activity Relationships (SAR): Correlating computed properties with observed biological activity to guide the design of more potent and selective drug candidates.[1]
-
Spectroscopic Characterization: Predicting IR and NMR spectra to aid in experimental characterization.[6][9]
This guide establishes a best-practice protocol for applying these powerful computational techniques to the aminophenylfuran class of molecules.
The Theoretical Framework: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set .[10] This choice represents a critical balance between computational cost and desired accuracy.
Choosing the Method: Density Functional Theory (DFT)
For medium-sized organic molecules like aminophenylfurans, Density Functional Theory (DFT) offers the optimal compromise between accuracy and computational efficiency.[11] Unlike more computationally expensive wavefunction-based methods, DFT calculates the molecular energy based on the electron density, a more manageable property.[7]
-
Why DFT? Most diamagnetic, closed-shell organic molecules are well-described by common DFT methods.[11] It provides reliable results for geometries, reaction energies, and a wide range of molecular properties.[12]
-
Recommended Functionals: The choice of the "functional" is key in DFT. For aminophenylfuran systems, hybrid functionals are highly recommended as they incorporate a portion of exact Hartree-Fock exchange, providing a more balanced description of electronic effects.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional, often providing excellent results for geometries and energies of organic molecules.[8][9]
-
ωB97X-D: A modern, range-separated hybrid functional that includes empirical dispersion corrections. This is particularly valuable for accurately modeling non-covalent interactions, which can be important in larger drug-like molecules.[13]
-
Choosing the Basis Set: Pople-Style Sets
A basis set is a collection of mathematical functions (Gaussian-type orbitals, or GTOs) used to construct the molecular orbitals.[14] The size and flexibility of the basis set dictate the quality of the calculation.[10]
-
Why Pople-style basis sets? Sets like 6-31G and 6-311G are computationally efficient and have been extensively optimized for organic molecules.[15]
-
Key Components:
-
Valence Splitting (e.g., 6-31G): Describes valence orbitals with more functions than core orbitals, providing necessary flexibility for chemical bonding.
-
Polarization Functions (d,p) or (**): Adding functions with higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogens) allows orbitals to change shape, which is crucial for describing chemical bonds accurately. Their inclusion is almost always important.[16]
-
Diffuse Functions (+): These are large, spread-out functions that are essential for describing systems with significant electron density far from the nuclei, such as anions or molecules with prominent lone pairs (like the oxygen and nitrogen in aminophenylfurans).
-
-
Recommended Basis Set: For reliable results on aminophenylfuran structures, the 6-311+G(d,p) basis set is a robust choice. It provides a triple-split valence description, augmented with both diffuse and polarization functions for all atoms. For initial, less computationally demanding calculations, 6-31G(d) can suffice.[17]
The Practical Workflow: A Step-by-Step Protocol
This section outlines a self-validating protocol for calculating the properties of an aminophenylfuran derivative. Each step builds upon the last to ensure the final results are derived from a chemically meaningful and energetically stable structure.
Step 1: Building the Initial Molecular Structure
Construct a reasonable 3D starting geometry of the aminophenylfuran molecule using a molecular editor like Avogadro or GaussView. While the subsequent optimization will refine the structure, a good starting point can significantly speed up convergence.[18]
Step 2: Geometry Optimization
The goal of geometry optimization is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point (ideally a minimum).[19]
-
Protocol:
-
Select a reliable yet cost-effective level of theory, such as B3LYP/6-31G(d) .[20]
-
Run the optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy.[18][21]
-
Monitor the convergence criteria (typically changes in energy and forces between steps) to ensure the calculation completes successfully.
-
Step 3: Frequency Calculation & Verification
A frequency calculation is mandatory to verify the nature of the stationary point found during optimization.[21][22] It involves calculating the second derivatives of the energy with respect to atomic positions.
-
Protocol:
-
Using the exact same method and basis set as the optimization (B3LYP/6-31G(d)), perform a frequency calculation on the optimized geometry.
-
Analyze the Output:
-
All Real (Positive) Frequencies: The structure is a true local minimum on the potential energy surface. Proceed to the next step.
-
One Imaginary Frequency: The structure is a first-order saddle point, representing a transition state. The calculation must be redone, often by modifying the initial geometry along the imaginary vibrational mode and re-optimizing.[19]
-
-
-
Trustworthiness: This step is the core of a self-validating protocol. Without it, you cannot be certain that your calculated properties correspond to a stable molecular structure.[21]
Step 4: Refined Calculations and Property Analysis
Once a true minimum is confirmed, more accurate and computationally intensive calculations can be performed to obtain reliable properties.
-
Protocol:
-
High-Level Re-optimization (Optional but Recommended): For higher accuracy, re-optimize the geometry and re-run frequencies with a more robust level of theory, such as ωB97X-D/6-311+G(d,p) .[11]
-
Incorporate Solvent Effects: Most biological processes occur in solution. The Polarizable Continuum Model (PCM) is an efficient way to account for the bulk electrostatic effects of a solvent (like water or DMSO) by placing the molecule in a cavity within a dielectric continuum.[13][23][24][25] This is crucial for obtaining realistic energies and charge distributions.
-
Perform Single-Point Calculations: Using the final, validated geometry, calculate the desired molecular properties. Key analyses include:
-
Natural Bond Orbital (NBO) Analysis: This provides a chemically intuitive picture of bonding and charge distribution.[26] It calculates natural atomic charges, which are generally more robust than other methods like Mulliken charges, and analyzes donor-acceptor interactions that describe delocalization and hyperconjugation.[27][28][29]
-
Frontier Molecular Orbital (FMO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them (Egap) is a key indicator of chemical reactivity and stability.[30]
-
-
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is essential for comparison and analysis.
Table 1: Example Calculated Properties for Isomers of Aminophenylfuran
| Property | Isomer A (2-amino-5-phenylfuran) | Isomer B (3-amino-5-phenylfuran) |
| Total Energy (Hartree) | -588.12345 | -588.11987 |
| Relative Energy (kcal/mol) | 0.00 | +2.25 |
| Dipole Moment (Debye) | 2.54 | 3.12 |
| HOMO Energy (eV) | -5.89 | -6.01 |
| LUMO Energy (eV) | -1.23 | -1.15 |
| HOMO-LUMO Gap (eV) | 4.66 | 4.86 |
| NBO Charge on Amino N | -0.851 | -0.875 |
| NBO Charge on Furan O | -0.554 | -0.549 |
This data is illustrative and would be generated from the calculations described above.
Interpretation Insights:
-
From the relative energies, Isomer A is predicted to be more stable than Isomer B.
-
The larger HOMO-LUMO gap for Isomer B suggests it is slightly less reactive than Isomer A.
-
The NBO charges provide a quantitative measure of the electron distribution, showing the expected negative partial charges on the electronegative nitrogen and oxygen atoms.
Conclusion
This guide provides a robust, scientifically grounded framework for applying quantum chemical calculations to the study of aminophenylfuran derivatives. By following a logical workflow that emphasizes methodological justification and self-validation, researchers can generate reliable and insightful data. The combination of DFT methods like B3LYP or ωB97X-D with Pople-style basis sets such as 6-311+G(d,p) offers a powerful toolkit for understanding the electronic structure, stability, and reactivity of these medicinally important molecules. These computational insights are invaluable for guiding synthetic efforts and accelerating the drug discovery process.
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- MDPI. (n.d.). Solvent Effects on the Indirect Spin–Spin Coupling Constants of Benzene: The DFT-PCM Approach.
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- Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis.
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- Semantic Scholar. (2003, February 25). Solvent Effects on the Indirect Spin–Spin Coupling Constants of Benzene: The DFT-PCM Approach.
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- Nash, A. (2019, September 3). Multi-step Geometry Optimization with ORCA.
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- Journal of Chemical Education. (n.d.). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces.
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- International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.
- ResearchGate. (2023, November 2). A Computational study of (Z)-5-(4-Dimethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino) thiazol-2(5H)-one.
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- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- PubMed. (2020, April 22). Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines.
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723–740.
- ResearchGate. (2025, August 7). Polyfurans: A Computational Study | Request PDF.
- PubMed. (2017, November 10). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.
- MDPI. (2022, November 1). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies.
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Methodological & Application
Comprehensive Analytical Characterization of 5-(2-Aminophenyl)furan-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Aminophenyl)furan-2-carboxylic acid is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its structural features, including a furan core, a carboxylic acid, and an aromatic amine, make it a versatile precursor for the synthesis of novel pharmaceutical agents and functional polymers.[1] Rigorous analytical characterization is imperative to ensure the identity, purity, and stability of this intermediate, which directly impacts the quality, safety, and efficacy of the final product.[2][3] This guide provides a comprehensive suite of analytical methods and detailed protocols for the thorough characterization of this compound, ensuring data integrity for research, development, and quality control purposes.
Introduction: The Need for an Orthogonal Analytical Approach
The characterization of a pharmaceutical intermediate like this compound cannot rely on a single analytical technique. An orthogonal approach, utilizing multiple methods based on different physicochemical principles, is essential for an unambiguous and complete assessment. This ensures that all aspects of the molecule—from its chemical structure and purity to its thermal stability—are thoroughly evaluated.
This application note details a multi-technique workflow designed to provide a holistic understanding of the material. We will cover chromatographic techniques for purity assessment, spectroscopic methods for structural confirmation, and thermal analysis for physicochemical properties. Each protocol is presented with an explanation of the underlying scientific principles, guiding the researcher in making informed experimental choices.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic methods are the cornerstone for determining the purity of pharmaceutical intermediates.[4] High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the main component (assay) and detecting process-related impurities and degradation products.[2][5]
Purity and Assay by Reverse-Phase HPLC (RP-HPLC)
Principle of a Self-Validating System: This method leverages the differential partitioning of the analyte and its potential impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The use of a Diode Array Detector (DAD) adds a layer of validation by allowing for peak purity analysis, ensuring that a chromatographic peak corresponds to a single component.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
The parameters provided in the table below are a robust starting point and should be optimized for the specific system and impurity profile encountered.
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent resolution for aromatic and moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks for carboxylic acids and improves ionization for MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 15 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |
| Detection | DAD, 210-400 nm; Monitor at 254 nm & 320 nm | Allows for detection of various chromophores and peak purity assessment. |
-
Data Analysis:
-
Calculate the purity using the area percent method. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100%.
-
For assay determination, a qualified reference standard is required for external calibration.[5]
-
.dot
Caption: HPLC workflow for purity and assay determination.
Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle and Trustworthiness: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[3] This provides high confidence in peak identification by confirming the molecular weight of the parent compound and its impurities. Using a high-resolution mass spectrometer (HRMS), such as a TOF or Orbitrap, allows for the determination of the elemental composition, providing an unequivocal identity confirmation.[6]
Protocol for LC-MS Analysis:
-
Instrumentation: An LC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Method: Utilize the same HPLC method as described in Section 2.1. The formic acid in the mobile phase serves as a proton source, making it ideal for ESI.
-
MS Parameters (ESI Source):
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Expected Ion | [M+H]⁺ (m/z 204.06) | [M-H]⁻ (m/z 202.05) | The amine group readily protonates; the carboxylic acid readily deprotonates. |
| Capillary Voltage | 3.5 kV | -3.0 kV | Standard voltage range for stable electrospray. |
| Source Temp. | 120 °C | 120 °C | Prevents thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | 350 °C | Facilitates efficient solvent evaporation. |
| Scan Range | m/z 50 - 500 | m/z 50 - 500 | Covers the expected parent ion and potential low-mass fragments. |
-
Data Interpretation:
-
Confirm the presence of the target compound by extracting the ion chromatograms for the expected m/z values.
-
Analyze the mass spectra of impurity peaks to propose their structures, which could be isomers, degradation products, or reaction by-products.
-
Spectroscopic Analysis: Unambiguous Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for de novo structure elucidation.[2][5] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it effectively dissolves both the amine and carboxylic acid functionalities without proton exchange issues seen with solvents like D₂O.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and consider 2D experiments (e.g., COSY, HSQC) if structural ambiguity exists.
-
Expected Spectral Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~13.0 | broad singlet | Carboxylic acid (-COOH) |
| ¹H | 7.0 - 7.8 | multiplet | Aromatic protons (phenyl & furan) |
| ¹H | ~5.0 | broad singlet | Amine (-NH₂) |
| ¹³C | ~160 | singlet | Carboxylic acid carbon (C=O) |
| ¹³C | 105 - 155 | multiple signals | Aromatic & Furan carbons |
Note: Chemical shifts are predictive and must be confirmed by experimental data.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][7]
Protocol for FTIR Analysis:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for rapid analysis of the solid powder. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) |
| ~1680 | C=O stretch | Carboxylic Acid (C=O) |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1600, 1475 | C=C stretch | Aromatic Ring |
| ~1550, ~1020 | C=C, C-O-C stretch | Furan Ring |
Physicochemical Properties: Thermal Analysis
Thermal analysis provides critical information about the material's stability, melting behavior, and presence of volatile impurities like residual solvents.
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting point and purity.[8] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, revealing thermal stability and decomposition patterns.[9][10]
Protocol for Thermal Analysis:
-
Instrumentation: DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.
-
DSC Method:
-
Heat from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
The onset of the endothermic peak corresponds to the melting point. The purity can be estimated based on the van't Hoff equation, where impurities broaden the melting peak.[8]
-
-
TGA Method:
-
Heat from 25 °C to 600 °C at 10 °C/min under a nitrogen atmosphere.
-
The temperature at which significant mass loss begins indicates the onset of decomposition. Carboxylic acids often decompose via decarboxylation.[11]
-
Integrated Analytical Workflow
A complete characterization relies on the logical integration of these techniques. The workflow diagram below illustrates how data from each method contributes to the final certificate of analysis for this compound.
.dot
Caption: Integrated workflow for complete characterization.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating data from HPLC, LC-MS, NMR, FTIR, and thermal analysis, researchers and drug development professionals can ensure the identity, purity, and stability of this key intermediate. Adherence to these protocols will yield high-quality, reliable data, supporting confident decision-making in the development of new chemical entities.
References
- Novasol Biotech. (2024, October 1).
- Unknown Author. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures.
- Arborpharmchem. (2024, June 18).
- ChemCon GmbH. (n.d.).
- Driver, R. W., & Tait, S. L. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 23(27), 14755-14763.
- Logvinenko, V., et al. (2003). Thermal analysis of transition metal salts of carboxylic acids. Journal of Thermal Analysis and Calorimetry, 74, 395–399.
- NETZSCH Analyzing & Testing. (2020, July 22).
- Unknown Author. (n.d.). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. PubMed.
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
- Imtakt Corp. (n.d.). LC-MS: Furan-carboxylic acid and -sulfonic acid. Imtakt.
- Yuan, H., et al. (n.d.). LC-MS analysis and UPLC-ESI-TOF-MS analysis of FDCA produced by R. ornithinolytica BF60 strains.
- Unknown Author. (n.d.). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma.
- Unknown Author. (n.d.). FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound.
- Unknown Author. (n.d.).
- Castelli, R., et al. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
- Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.
- Kansız, S., & Şimşek, O. (2025). Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods.
- Unknown Author. (n.d.). FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES....
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
- Unknown Author. (n.d.). FTIR spectra of furan-based copolyesters.
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Protocol for the Preparative HPLC Purification of 5-(2-Aminophenyl)furan-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-(2-Aminophenyl)furan-2-carboxylic acid using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent amphoteric nature of this molecule, containing both a weakly acidic carboxylic acid and a weakly basic aniline moiety, presents unique challenges for achieving high purity. This guide explains the causal relationships behind the methodological choices, focusing on mobile phase pH control to ensure reproducible and efficient separation. The protocol is designed to be a self-validating system, yielding a final product of high purity suitable for downstream applications in medicinal chemistry and materials science.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a furan core substituted with both an aminophenyl group and a carboxylic acid. This molecular architecture makes it a valuable building block in the synthesis of novel pharmaceutical agents and functional organic materials. The presence of impurities, such as starting materials or reaction byproducts, can significantly hinder the performance and reliability of these final products. Therefore, a robust purification strategy is paramount.
The primary challenge in purifying this compound lies in its amphoteric properties. It possesses two ionizable functional groups:
-
A carboxylic acid (pKa estimated to be ~4-5)[1]
-
An aromatic amino group (the pKa of its conjugate acid is estimated to be ~4-5)
The net charge of the molecule is therefore highly dependent on the pH of the surrounding medium. At a pH near its isoelectric point, the molecule will have minimal solubility, leading to potential precipitation and poor chromatographic performance. Conversely, at very high or very low pH, the molecule will be charged, which can be leveraged for effective separation. Reversed-phase HPLC is the method of choice due to the compound's significant hydrophobicity imparted by the aromatic rings.[2] This protocol utilizes an acidic mobile phase modifier to control the ionization state of the analyte, ensuring sharp, well-resolved peaks and high-purity fractions.
Physicochemical Properties and Methodological Implications
A thorough understanding of the analyte's properties is critical for developing a logical and effective purification protocol.
| Property | Value (Estimated/Inferred) | Rationale & Impact on HPLC Method |
| Molecular Formula | C₁₁H₉NO₃ | - |
| Molecular Weight | 203.19 g/mol | Influences sample loading capacity on the preparative column. |
| pKa (Carboxylic Acid) | ~4-5 | At pH < 3, this group is fully protonated (neutral), increasing its hydrophobicity and retention on a C18 column.[3][4] |
| pKa (Conjugate Acid of Amine) | ~4-5 | At pH < 3, this group is fully protonated (positive charge). This charge can improve solubility in the aqueous mobile phase and provides a consistent ionic state for chromatography. |
| UV Absorbance (λmax) | ~250-300 nm | The extended conjugated system of the furan and phenyl rings allows for sensitive detection using a UV-Vis detector. An analog, 5-hydroxymethyl-2-furancarboxylic acid, has a λmax of 254 nm.[5] |
| Solubility | Poor in neutral water; Soluble in organic solvents (DMSO, DMF, Methanol) and acidic/basic aqueous solutions. | Sample must be fully dissolved before injection. Using DMSO or Methanol is recommended. Analogs like 5-(4-nitrophenyl)furan-2-carboxylic acid are noted for poor solubility.[6] |
Preparative HPLC Purification Workflow
The following diagram outlines the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol is designed for a preparative HPLC system equipped with a UV-Vis detector and a fraction collector.
Materials and Instrumentation
-
Instrumentation: Preparative HPLC system, C18 silica column (e.g., 20 x 250 mm, 10 µm particle size), fraction collector, rotary evaporator or lyophilizer.
-
Chemicals: Crude this compound, HPLC-grade acetonitrile (ACN), HPLC-grade water, Trifluoroacetic acid (TFA), Dimethyl sulfoxide (DMSO) or Methanol (MeOH).
-
Supplies: Syringe filters (0.45 µm, PTFE), vials for sample preparation and fraction collection.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
Causality: The addition of 0.1% TFA reduces the mobile phase pH to approximately 2-3.[2] At this pH, the carboxylic acid group of the analyte is protonated and neutral, while the amino group is protonated and positively charged. This consistent ionization state prevents peak tailing and allows for sharp, symmetrical peaks, which is essential for effective preparative separation.
Sample Preparation
-
Accurately weigh the crude compound.
-
Dissolve the compound in a minimal amount of DMSO or Methanol to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Method Parameters
The following parameters should be programmed into the HPLC system.
| Parameter | Recommended Setting |
| Column | Preparative C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 18.0 mL/min |
| Column Temperature | Ambient (~25 °C) |
| Detection | UV at 254 nm (or optimal λmax) |
| Injection Volume | 1-5 mL (dependent on concentration and column size) |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 35.0 | |
| 40.0 | |
| 40.1 | |
| 45.0 |
Purification Procedure
-
System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the starting conditions (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Blank Injection: Inject the sample solvent (DMSO or Methanol) and run the full gradient to identify any solvent-related peaks.
-
Sample Injection: Inject the filtered, crude sample onto the equilibrated column.
-
Fraction Collection: Begin collecting fractions as the main peak of interest begins to elute. Use narrow collection windows based on the UV signal to maximize the purity of each fraction.
-
Post-Run Analysis: After the purification run is complete, analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to determine their purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity level (e.g., >98%). Remove the HPLC solvents using a rotary evaporator (to remove acetonitrile) followed by lyophilization (to remove water and residual TFA). The final product should be a dry, pure powder.
Self-Validation and Trustworthiness
To ensure the integrity of the purification process, the following steps are crucial:
-
Purity Confirmation: The purity of the final, dried compound must be confirmed by analytical HPLC, LC-MS (to confirm mass), and ¹H NMR (to confirm structure).
-
Mass Balance: Calculate the recovery of the purified compound relative to the amount of crude material injected. A typical recovery for a successful preparative run is >80%.
-
Method Robustness: Aromatic carboxylic acids can sometimes be challenging to separate.[7] If co-eluting impurities are observed, consider adjusting the gradient slope (making it shallower) or switching the organic modifier to methanol, which can alter selectivity.[8]
By adhering to this detailed protocol and its underlying scientific principles, researchers can confidently and reproducibly purify this compound to a high degree of purity, enabling its successful use in demanding scientific applications.
References
-
HELIX Chromatography. "HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column." Accessed January 13, 2026. [Link]
-
SIELC Technologies. "Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC." Accessed January 13, 2026. [Link]
-
PubChem. "5-(2-Amino-4-chlorophenyl)furan-2-carboxylic acid." National Center for Biotechnology Information. Accessed January 13, 2026. [Link]
-
Al-Rimawi, F. "Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography." Journal of Chromatographic Science, 2013. [Link]
-
Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." 2012. [Link]
-
Tanaka, H., et al. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules, 2020. [Link]
-
PubChem. "5-Phenylfuran-2-carboxylic acid." National Center for Biotechnology Information. Accessed January 13, 2026. [Link]
-
University of Colorado Boulder. "Approximate pKa chart of the functional groups." Accessed January 13, 2026. [Link]
-
PubChem. "2-Furancarboxylic acid." National Center for Biotechnology Information. Accessed January 13, 2026. [Link]
-
MDPI. "5-(4-Nitrophenyl)furan-2-carboxylic Acid." Molbank, 2022. [Link]
-
PubChem. "5-Amino-furan-2-carboxylic acid." National Center for Biotechnology Information. Accessed January 13, 2026. [Link]
-
MDPI. "Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane." Molecules, 2022. [Link]
-
SIELC Technologies. "UV-Vis Spectrum of 2-Furancarboxylic Acid." Accessed January 13, 2026. [Link]
-
ResearchGate. "Typical UV spectra of the different compound types." Accessed January 13, 2026. [Link]
-
Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 2018. [Link]
-
science-softCon. "UV/Vis + Photochemistry Database." Accessed January 13, 2026. [Link]
-
Williams, R. "pKa Data Compiled by R. Williams." ACS, Organic Division. Accessed January 13, 2026. [Link]
-
Williams, R. "pKa Data Compiled by R. Williams page-1." Accessed January 13, 2026. [Link]
-
Utah Tech University. "pKa Chart." Accessed January 13, 2026. [Link]
-
Wikipedia. "2-Furoic acid." Accessed January 13, 2026. [Link]
-
ResearchGate. "HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA)." Accessed January 13, 2026. [Link]
-
MDPI. "Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells." International Journal of Molecular Sciences, 2023. [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of 5-(2-Aminophenyl)furan-2-carboxylic acid
Introduction
5-(2-Aminophenyl)furan-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural motifs—a substituted furan ring linked to an aminophenyl group. This unique combination of a furan core, a carboxylic acid, and an aniline moiety suggests potential applications as a building block for novel pharmaceuticals or functional materials. Unambiguous structural characterization is the cornerstone of any research and development involving such novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide to the NMR analysis of this compound, including detailed protocols for sample preparation, data acquisition, and an in-depth interpretation of 1D and 2D NMR spectra.
Molecular Structure and Atom Numbering
A prerequisite for any spectral analysis is a clear and consistent atom numbering system. The structure of this compound is presented below with the IUPAC-recommended numbering for the furan ring and a primed numbering system for the phenyl substituent. This system will be used throughout this note for all spectral assignments.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substituent effects.[2][3][4][5][6] The recommended solvent is DMSO-d₆, as it is an excellent solvent for carboxylic acids and will allow for the observation of the exchangeable protons of the carboxylic acid and amine groups.[7]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Atom | Multiplicity | Coupling Constant (J, Hz) | Predicted Chemical Shift (δ, ppm) | Rationale |
| H3 | Doublet (d) | JH3-H4 = 3.6 Hz | ~7.2-7.4 | The H3 proton of the furan ring is coupled to H4. |
| H4 | Doublet (d) | JH4-H3 = 3.6 Hz | ~6.8-7.0 | The H4 proton is coupled to H3. |
| H3' | Doublet of Doublets (dd) | JH3'-H4' ≈ 7.8 Hz, JH3'-H5' ≈ 1.5 Hz | ~7.1-7.3 | Ortho coupling to H4' and meta coupling to H5'. |
| H4' | Doublet of Triplets (dt) | JH4'-H3' ≈ 7.8 Hz, JH4'-H5' ≈ 7.8 Hz, JH4'-H6' ≈ 1.5 Hz | ~6.6-6.8 | Ortho coupling to H3' and H5', and meta coupling to H6'. |
| H5' | Triplet (t) | JH5'-H4' ≈ 7.8 Hz, JH5'-H6' ≈ 7.8 Hz | ~7.0-7.2 | Ortho coupling to H4' and H6'. |
| H6' | Doublet (d) | JH6'-H5' ≈ 7.8 Hz | ~6.8-7.0 | Ortho coupling to H5'. |
| NH₂ | Broad Singlet (br s) | - | ~5.0-5.5 | Exchangeable protons; chemical shift is concentration-dependent. |
| COOH | Broad Singlet (br s) | - | ~12.0-13.0 | Highly deshielded, exchangeable proton.[8][9] |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~145-150 | Attached to the electron-withdrawing carboxylic acid group. |
| C3 | ~118-122 | Furan ring carbon. |
| C4 | ~108-112 | Furan ring carbon. |
| C5 | ~155-160 | Attached to the aminophenyl group. |
| C1' | ~120-125 | Point of attachment to the furan ring. |
| C2' | ~145-150 | Attached to the electron-donating amino group. |
| C3' | ~115-120 | Ortho to the amino group. |
| C4' | ~128-132 | Para to the amino group. |
| C5' | ~118-122 | Meta to the amino group. |
| C6' | ~125-130 | Meta to the amino group. |
| COOH | ~160-165 | Carboxylic acid carbonyl carbon.[8][9][10] |
Experimental Protocols
The following protocols are designed to yield high-quality NMR data for the complete structural elucidation of this compound.
Protocol 1: Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It readily dissolves the analyte and allows for the observation of labile -OH and -NH₂ protons.
-
Analyte Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆. This concentration should provide a good signal-to-noise ratio in a reasonable time frame.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Handling: Vortex the sample until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
DEPT-135: This experiment is useful for differentiating between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for assigning protons on the furan and phenyl rings.[11][12]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.[12][13]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is essential for identifying quaternary carbons and piecing together the molecular fragments.[1][11]
Data Analysis and Interpretation Workflow
A systematic approach is key to interpreting the array of NMR data. The following workflow, illustrated in the diagram below, provides a logical pathway from raw data to a confirmed molecular structure.
Figure 2: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Step-by-Step Interpretation:
-
¹H NMR Analysis:
-
The downfield signal around 12-13 ppm is characteristic of the carboxylic acid proton.[9] Its broadness is due to hydrogen bonding and chemical exchange.
-
The broad signal around 5.0-5.5 ppm corresponds to the two protons of the primary amine.
-
Identify the two doublets for the furan protons (H3 and H4) based on their characteristic small coupling constant (~3.6 Hz).
-
Analyze the aromatic region (6.5-7.5 ppm) to identify the four protons of the aminophenyl ring. Their multiplicities (dd, dt, t, d) will help in their assignment.
-
-
¹³C NMR and DEPT-135 Analysis:
-
Identify the carboxyl carbon in the 160-165 ppm region.
-
Use DEPT-135 to confirm the number of CH signals, which should correspond to the six protons on the furan and phenyl rings. Quaternary carbons (C2, C5, C1', C2') will be absent in the DEPT-135 spectrum.
-
-
2D COSY Analysis:
-
A cross-peak between the two furan protons (H3 and H4) will confirm their coupling.
-
Trace the connectivity of the aminophenyl protons starting from a well-resolved signal, for instance, the doublet for H6'. A cross-peak between H6' and H5' will be observed, then between H5' and H4', and finally between H4' and H3'.
-
-
2D HSQC Analysis:
-
This spectrum will directly link each proton signal to its attached carbon. For example, the ¹H signal assigned to H3 will show a correlation to the ¹³C signal of C3. This allows for the straightforward assignment of all protonated carbons.
-
-
2D HMBC Analysis:
-
This is the final and most critical step for confirming the overall structure. Look for key long-range correlations:
-
The furan proton H3 should show a correlation to the quaternary carbon C5 and the phenyl carbon C1'.
-
The furan proton H4 should show correlations to C2 and C5.
-
The phenyl proton H6' should show correlations to C1' and C2'.
-
The carboxylic acid proton (if visible in the 2D spectrum) may show correlations to C2 and C3 of the furan ring.
-
-
By following this comprehensive workflow, researchers can confidently and accurately determine the structure of this compound, ensuring the scientific integrity of their subsequent research.
References
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. [Link]
-
Jeol USA. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. (2022). 2D NMR Introduction. [Link]
-
Blinov, K. A., & Williams, A. J. (2000). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Molbase. (n.d.). 5-(2-AMINO-PHENYL)-FURAN-2-CARBOXYLIC ACID METHYL ESTER synthesis. [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3545. [Link]
-
Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(10), 3558-3562. [Link]
-
University College London. (n.d.). Chemical shifts. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Catalytic oxidation of 5-HMF. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]
-
University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
-
Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). [Link]
-
MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid. [Link]
-
ResearchGate. (2022). (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
PubChem. (n.d.). 5-Amino-furan-2-carboxylic acid. [Link]
-
MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]
-
Semantic Scholar. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. [Link]
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- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
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Application Note: High-Sensitivity Analysis of 5-(2-Aminophenyl)furan-2-carboxylic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the analysis of 5-(2-Aminophenyl)furan-2-carboxylic acid using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The methodology leverages reversed-phase chromatography for separation and electrospray ionization (ESI) for sensitive detection. This guide provides a comprehensive, step-by-step protocol for sample preparation, instrument setup, and data analysis, tailored for researchers, scientists, and professionals in drug development and chemical analysis. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot the method effectively.
Introduction
This compound is a heterocyclic aromatic compound incorporating a furan carboxylic acid moiety and an aminophenyl group. Compounds with these structural features are of significant interest in medicinal chemistry and materials science. Accurate and sensitive quantification is crucial for pharmacokinetic studies, impurity profiling, and quality control.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for analyzing such compounds. Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for polar, thermally labile molecules, as it typically produces intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[1] This allows for the selection of a specific precursor ion for subsequent fragmentation and analysis (MS/MS), providing exceptional selectivity and sensitivity. This application note details a complete workflow for the analysis of this specific compound.
Principle of the Method
The method employs a reversed-phase high-performance liquid chromatography (HPLC) system to separate the target analyte from the sample matrix. The analyte is then introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.
Causality of Ionization Choice: ESI is selected due to the analyte's structure. The presence of a basic primary amine (-NH₂) and a carboxylic acid (-COOH) group makes the molecule amphiprotic, but the amine is a strong proton acceptor, especially in an acidified mobile phase.[2] Therefore, positive ion mode ESI is the logical choice, as it will efficiently generate a protonated molecule, [M+H]⁺, which serves as the precursor ion for MS/MS analysis. The use of an acidic mobile phase additive, such as formic acid, aids in this protonation process, thereby enhancing the signal intensity.[2]
The mass spectrometer first isolates the [M+H]⁺ ion (MS1), then subjects it to collision-induced dissociation (CID) to generate characteristic product ions (MS2). This transition from a specific precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), a highly selective and sensitive quantitative technique.[3][4]
Experimental Workflow
A high-level overview of the analytical process is presented below. Each step is detailed in the subsequent protocols.
Caption: High-level workflow for LC-MS/MS analysis.
Detailed Protocols
PART 1: Sample and Standard Preparation
Rationale: The goal is to fully dissolve the analyte in a solvent compatible with the reversed-phase LC mobile phase to ensure sharp chromatographic peaks. Filtration is a critical step to remove particulates that could clog the LC system.
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 0.1, 1, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the stock solution.
-
Use a diluent of 50:50 (v/v) methanol:water with 0.1% formic acid. This composition is weak enough to ensure good peak focusing on the analytical column at the start of the gradient.
-
-
Sample Preparation:
-
Dissolve the sample containing the analyte in the diluent (50:50 methanol:water with 0.1% formic acid) to achieve a concentration within the calibration range.
-
Vortex for 30 seconds and sonicate for 5 minutes if necessary.
-
Filter the final solution through a 0.22 µm PTFE or PVDF syringe filter into an autosampler vial.
-
PART 2: Liquid Chromatography (LC) Method
Rationale: A C18 column is chosen for its excellent retention of aromatic compounds. A gradient elution is used to effectively elute the analyte while ensuring good separation from potential matrix components. The inclusion of formic acid in the mobile phase maintains a low pH to ensure the analyte is in its protonated form, which improves peak shape and ionization efficiency.[5]
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 5% B; 1-7 min: 5% to 95% B; 7-8 min: 95% B; 8-8.1 min: 95% to 5% B; 8.1-10 min: 5% B (re-equilibration) |
PART 3: Mass Spectrometry (MS) Method
Rationale: Positive ion ESI is used to generate the protonated molecule [M+H]⁺. The parameters below are starting points and should be optimized for the specific instrument used. Gas temperatures and flow rates are optimized to ensure efficient desolvation of the ESI droplets, while capillary and nozzle voltages are tuned to maximize the signal of the precursor ion. Collision energy is optimized to yield stable and abundant product ions for quantification.
| Parameter | Recommended Setting |
| MS System | Agilent 6470A Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM)[4] |
Data Analysis and Interpretation
The molecular formula for this compound is C₁₁H₉NO₃. Its monoisotopic mass is approximately 203.06 Da.
Expected Ions and Fragmentation
The primary ion observed in the full scan (MS1) spectrum will be the protonated molecule [M+H]⁺ at an m/z of approximately 204.1.
Upon collision-induced dissociation (CID), several fragmentation pathways are plausible. The structure contains a carboxylic acid, an amine group, and two aromatic rings linked by a C-C bond, providing multiple sites for fragmentation.
| Ion Description | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Collision Energy (eV) |
| Quantifier | 204.1 | 186.1 | H₂O (18 Da) | 15 |
| Qualifier | 204.1 | 158.1 | HCOOH (46 Da) | 20 |
| Qualifier 2 | 204.1 | 130.1 | HCOOH + CO (74 Da) | 25 |
Note: Optimal collision energies must be determined empirically for the specific mass spectrometer being used.
Predicted Fragmentation Pathway
The fragmentation is initiated from the protonated molecule. The most likely initial protonation site is the nitrogen atom of the amino group, which is the most basic site on the molecule.
-
Loss of Water ([M+H - H₂O]⁺, m/z 186.1): This is a very common loss from protonated carboxylic acids, proceeding via cyclization to form a stable acylium ion.[6] This is often an abundant and stable fragment, making it an excellent choice for quantification.
-
Loss of Formic Acid ([M+H - HCOOH]⁺, m/z 158.1): This represents the loss of the entire carboxylic acid group.
-
Subsequent Loss of CO (m/z 130.1): Following the loss of formic acid, the resulting fragment can undergo further fragmentation, including the characteristic loss of carbon monoxide (CO) from the furan ring.
Sources
- 1. chem.umd.edu [chem.umd.edu]
- 2. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(2-Aminophenyl)furan-2-carboxylic acid in Medicinal Chemistry
Introduction: The Therapeutic Potential of the Furan Scaffold
The furan ring is a versatile heterocyclic motif that serves as a cornerstone in medicinal chemistry. Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, such as phenyl rings, enhancing interactions with biological targets and improving pharmacokinetic profiles.[1][2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] The strategic functionalization of the furan core offers a powerful avenue for the development of novel therapeutic agents.
This guide focuses on the synthesis and application of a promising derivative, 5-(2-aminophenyl)furan-2-carboxylic acid. The presence of the aminophenyl group introduces a key pharmacophoric element, opening possibilities for diverse biological activities and further chemical modifications. These notes provide detailed protocols for the synthesis of this compound and its evaluation in key therapeutic areas, offering a practical framework for researchers in drug discovery and development.
PART 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[5] In this protocol, we couple methyl 5-bromofuran-2-carboxylate with 2-aminophenylboronic acid, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Detailed Synthesis Protocol
Step 1: Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
2-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
To a round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-aminophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain methyl 5-(2-aminophenyl)furan-2-carboxylate.
-
Step 2: Ester Hydrolysis
-
Reagents and Materials:
-
Methyl 5-(2-aminophenyl)furan-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the methyl 5-(2-aminophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water (2:1 v/v).
-
Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
The product, this compound, will precipitate out of solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Characterization Data (Expected)
| Parameter | Expected Value |
| Appearance | Off-white to light brown solid |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spec (HRMS) | Calculated m/z for C₁₁H₉NO₃ |
PART 2: Applications in Medicinal Chemistry - Protocols and Assays
The unique structure of this compound makes it a compelling candidate for investigation in several therapeutic areas. The following protocols provide a starting point for evaluating its biological activity.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[6] Furan derivatives have been identified as potent COX inhibitors.[6][7][8][9]
This assay determines the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2.
Protocol Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Detailed Protocol (Colorimetric): [10][11][12]
-
Reagents and Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound)
-
Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, prepare the following wells in triplicate:
-
100% Initial Activity: Assay buffer, heme, and enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Assay buffer, heme, enzyme, and varying concentrations of the test compound or positive control.
-
Background Wells: Assay buffer and heme (no enzyme).
-
-
Add the colorimetric probe to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells except the background wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.
-
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of a compound.[13][14][15][16][17]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals and Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound suspension/solution
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).
-
Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Anticancer Activity
Furan-containing molecules have shown promise as anticancer agents by inducing apoptosis and cell cycle arrest.[3][10][18]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Detailed Protocol:
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for another 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
Illustrative Cytotoxicity Data for Furan Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine carbohydrazide derivative | MCF-7 | 4.06 | [18] |
| N-phenyl triazinone derivative | MCF-7 | 2.96 | [18] |
| Silver(I) complex of furan-2-carboxylate | Jurkat | 8.00 | [18] |
| Bis-2(5H)-furanone derivative | C6 glioma | 12.1 | [18] |
Signaling Pathway Illustration
Potential Mechanism of Anti-inflammatory Action:
Caption: Inhibition of the COX pathway by this compound.
Conclusion
This compound represents a versatile scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a comprehensive framework for its synthesis and biological evaluation. The inherent potential of the furan moiety, combined with the strategic placement of the aminophenyl group, warrants further investigation into its anti-inflammatory, anticancer, and other potential medicinal applications.
References
-
Singh, P., Mittal, A., Kaur, S., & Kumar, S. (2008). 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols. European Journal of Medicinal Chemistry, 43(12), 2792-9. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Mohamed, M. F. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]
-
Synthesis and cyclooxygenase (COX-1/COX-2) inhibiting property of 3,4-diarylfuranones. (n.d.). SciSpace. [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology. [Link]
-
2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols. (2008). ResearchGate. [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2021). RSC Medicinal Chemistry. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2024). ResearchGate. [Link]
-
Furan Derivatives as Selective COX-2 Inhibitors. (2014). ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (2001). Springer Nature Experiments. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). ResearchGate. [Link]
-
Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI. [Link]
-
Medicinal significance of furan derivatives : A Review. (2016). Semantic Scholar. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Matiichuk, Y. (2024). Synthesis and biological activity of furancarboxylic acid derivatives. Lviv Polytechnic National University Institutional Repository. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2021). Green Chemistry. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2012). Der Pharma Chemica. [Link]
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2021). mediaTUM. [Link]
-
A Review on Biological and Medicinal Significance of Furan. (2023). ResearchGate. [Link]
-
Pharmacological activity of furan derivatives. (2023). World Journal of Pharmaceutical Research. [Link]
-
Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Cross Coupling Reaction. (2024). YouTube. [Link]
-
2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. (n.d.). Organic Syntheses. [Link]
-
Hybrid Conversion of 5-Hydroxymethylfurfural to 5-Aminomethyl-2-furancarboxylic acid: Toward New Bio-sourced Polymers. (2019). ResearchGate. [Link]
-
Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (2019). ResearchGate. [Link]
-
Anti-inflammatory activity of amine cyanoboranes, amine carboxyboranes, and related compounds. (1981). Journal of Pharmaceutical Sciences. [Link]
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2021). ResearchGate. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2024). MDPI. [Link]
-
Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. (2023). Frontiers in Chemistry. [Link]
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Application Notes and Protocols for Cell-Based Assays Using 5-(2-Aminophenyl)furan-2-carboxylic acid
Introduction
The furan scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 5-(2-Aminophenyl)furan-2-carboxylic acid is a synthetic small molecule that combines the furan core with an aminophenyl substituent, suggesting its potential for specific interactions with biological targets. While this particular molecule is not extensively characterized in the public domain, its structural features bear resemblance to known modulators of key cellular pathways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of this compound using cell-based assays. We will hypothesize a potential mechanism of action based on its structural similarity to known enzyme inhibitors and provide detailed, validated protocols for its investigation. This application note is designed to be a practical resource for assessing the cytotoxic effects and potential enzyme inhibitory activity of this novel compound.
Hypothesized Mechanism of Action: Kynurenine 3-Monooxygenase (KMO) Inhibition
The kynurenine pathway (KP) is the primary route for tryptophan metabolism in mammals.[4] Dysregulation of this pathway is implicated in a variety of neurodegenerative disorders, such as Alzheimer's and Huntington's disease.[5][6] Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the KP that converts kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[5][7] Inhibition of KMO is therefore a promising therapeutic strategy to reduce the production of neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid.[4][5]
Given the structural similarities of this compound to known KMO inhibitors, which often feature aromatic and carboxylic acid moieties, we hypothesize that this compound may act as a competitive inhibitor of KMO.[4] The following protocols are designed to test this hypothesis, starting with a general assessment of its cellular toxicity, followed by a specific cell-based assay to measure KMO inhibition.
Kynurenine Pathway and the Role of KMO
Caption: Simplified diagram of the Kynurenine Pathway highlighting the central role of KMO.
Experimental Protocols
Protocol 1: Assessment of Cellular Viability and Cytotoxicity
Before investigating the specific mechanism of action, it is crucial to determine the cytotoxic profile of this compound. This will establish a suitable concentration range for subsequent mechanistic studies and identify any potential for non-specific toxicity.
Principle
This protocol utilizes a resazurin-based assay to measure cell viability. Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescence is directly proportional to the number of viable cells.
Materials
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt
-
96-well black, clear-bottom cell culture plates
-
Multi-well fluorescence plate reader
Procedure
-
Cell Seeding:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[8]
-
Perform serial dilutions of the stock solution in complete medium to prepare 2X working concentrations. A suggested starting range is 200 µM to 0.1 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis
-
Subtract the background fluorescence (wells with medium and resazurin but no cells).
-
Normalize the fluorescence of treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression curve fit.
Protocol 2: Cell-Based Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This protocol is designed to specifically measure the inhibitory effect of this compound on KMO activity within a cellular context.
Principle
Human embryonic kidney 293 (HEK293) cells are engineered to stably express human KMO.[7] These cells are then treated with the test compound and subsequently incubated with the KMO substrate, kynurenine. The inhibition of KMO activity is determined by measuring the reduction in the production of 3-hydroxykynurenine (3-HK) using high-performance liquid chromatography (HPLC).
Materials
-
HEK293 cells stably expressing human KMO (HEK293-hKMO)
-
Complete cell culture medium
-
This compound
-
Known KMO inhibitor (e.g., Ro 61-8048) as a positive control[6]
-
L-Kynurenine
-
Perchloric acid (PCA)
-
HPLC system with a C18 column and UV detector
Procedure
-
Cell Seeding and Treatment:
-
Seed HEK293-hKMO cells in a 24-well plate at a density of 2 x 105 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the positive control in culture medium.
-
Remove the medium and add the compound dilutions to the cells. Incubate for 1 hour.
-
-
Kynurenine Substrate Addition:
-
Add L-kynurenine to each well to a final concentration that is close to the Km of the enzyme (e.g., 50-100 µM).[7]
-
Incubate for 4 hours at 37°C.
-
-
Sample Preparation for HPLC:
-
Terminate the reaction by adding an equal volume of ice-cold 0.8 M PCA.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 column.
-
Use a mobile phase of sodium acetate buffer with an acetonitrile gradient.
-
Detect 3-HK at a wavelength of 365 nm.
-
Quantify the 3-HK concentration by comparing the peak area to a standard curve.
-
Data Analysis
-
Calculate the percentage of KMO inhibition for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
Experimental Workflow Visualization
Caption: Workflow for the characterization of this compound.
Data Presentation
Table 1: Expected Outcome of Cytotoxicity Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 95.1 ± 6.1 |
| 10 | 80.3 ± 7.5 |
| 50 | 45.2 ± 5.9 |
| 100 | 15.7 ± 3.4 |
| IC50 (µM) | ~50 |
Table 2: Expected Outcome of KMO Inhibition Assay
| Concentration (µM) | % KMO Inhibition (Mean ± SD) |
| Vehicle Control | 0 ± 3.1 |
| 0.01 | 5.6 ± 2.5 |
| 0.1 | 25.4 ± 4.3 |
| 1 | 52.1 ± 6.8 |
| 10 | 85.9 ± 5.1 |
| 100 | 98.2 ± 1.9 |
| IC50 (µM) | ~1 |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
Vehicle Control: The use of a DMSO vehicle control in all assays ensures that any observed effects are due to the compound itself and not the solvent.
-
Positive Controls: The inclusion of a known cytotoxic agent in the viability assay and a known KMO inhibitor in the enzyme assay validates the responsiveness of the assay systems.
-
Dose-Response Curves: Generating full dose-response curves allows for the determination of IC50 values and provides confidence in the specificity of the observed effects.
-
Orthogonal Assays: While not detailed here, further validation could be achieved by using orthogonal assays, such as measuring the downstream product quinolinic acid or using a different cell line.
By following these detailed protocols and incorporating the recommended controls, researchers can confidently assess the biological activity of this compound and similar novel compounds.
References
-
Al-Mubarak, A. I., et al. (2021). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 26(15), 4437. [Link]
-
Szabó, N., et al. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. International Journal of Molecular Sciences, 22(19), 10798. [Link]
-
Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202–209. [Link]
-
Tojo, S., et al. (2015). Development of a cell-based assay to measure kynurenine monooxygenase activity. Journal of Biomolecular Screening, 20(3), 376-385. [Link]
-
Shukla, S., et al. (2017). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Journal of Biomolecular Screening, 22(1), 1-15. [Link]
-
Lee, W. L., et al. (2018). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. Molecules, 23(11), 2821. [Link]
-
Smith, J. R., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology, 10, 107. [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
-
Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1487. [Link]
-
Wang, F., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Molecules, 24(12), 2221. [Link]
-
Chiarelli, L. R., et al. (2022). (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. [Link]
-
Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]
-
Kumar, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 224-233. [Link]
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- 4. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
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5-(2-Aminophenyl)furan-2-carboxylic acid as a building block in organic synthesis
Application Notes & Protocols: 5-(2-Aminophenyl)furan-2-carboxylic Acid
A Versatile Heterocyclic Building Block for Medicinal Chemistry and Materials Science
Introduction: A Bioisostere of Anthranilic Acid with Unique Potential
This compound is a bifunctional organic molecule of significant interest to synthetic chemists, particularly in the fields of drug discovery and materials science. Its structure is notable for containing an anthranilic acid moiety C-C bonded to a furan-2-carboxylic acid core. This unique arrangement presents three primary points of reactivity: the aromatic amine, the carboxylic acid, and the furan ring system itself.
The molecule can be viewed as a bioisosteric replacement for anthranilic acid, a foundational building block for a vast array of quinazoline and quinazolinone-based pharmaceuticals.[1] By replacing the benzene ring of anthranilic acid with a furan-phenyl scaffold, researchers can access novel chemical space, potentially modulating pharmacokinetic properties, target binding, and metabolic stability. The inherent planarity and electronic characteristics of the furan ring introduce distinct structural and electronic features compared to traditional bicyclic systems.
This guide provides an in-depth look at the properties, synthesis, and key applications of this compound, complete with detailed protocols for its use in the synthesis of advanced heterocyclic systems.
Caption: Key reactive sites of the title compound.
Synthesis of the Building Block
While commercially available from several vendors, this compound can also be prepared in the laboratory. A robust method involves a Suzuki cross-coupling reaction, followed by ester hydrolysis. This approach offers flexibility for synthesizing substituted analogues.[2][3]
Caption: General workflow for the synthesis of the title compound.
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of a building block is critical for its effective use in synthesis, including reaction monitoring and product characterization.
| Property | Data | Source/Notes |
| IUPAC Name | This compound | - |
| CAS Number | 65172-75-0 | [4] |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Molecular Weight | 203.197 g/mol | [4] |
| Appearance | Typically a solid, ranging from off-white to yellow or brown. | General observation for similar compounds. |
| ¹H NMR (DMSO-d₆) | Expected shifts (δ, ppm): ~12.9 (br s, 1H, COOH), 7.0-7.5 (m, 6H, Ar-H & Furan-H), ~5.0 (br s, 2H, NH₂). | Predicted based on analogous structures.[2] Actual values may vary. |
| ¹³C NMR (DMSO-d₆) | Expected shifts (δ, ppm): ~160 (C=O), 110-155 (Aromatic & Furan C). | The carboxyl carbon is a key diagnostic peak.[5] |
| IR Spectroscopy | Expected peaks (cm⁻¹): 3400-3200 (N-H, O-H stretch), ~1680 (C=O stretch). | Characteristic stretches for the amine and carboxylic acid groups.[5] |
Core Application: Synthesis of Furo[2,3-b]quinazolin-4(3H)-ones
The most direct and powerful application of this compound is in the construction of fused heterocyclic systems. The ortho-disposed amine and carboxylic acid functionalities make it an ideal precursor for furo[2,3-b]quinazolin-4(3H)-ones via intramolecular cyclocondensation. This scaffold is of high interest in medicinal chemistry due to its structural similarity to known bioactive quinazolinones, which exhibit a wide range of activities including anticancer and enzyme inhibition.[1][6]
A common and effective method to achieve this transformation is through reaction with an orthoester, such as triethyl orthoformate, which serves as a one-carbon electrophile to form the pyrimidinone ring.
Caption: Synthesis of the furo[2,3-b]quinazolin-4(3H)-one core.
Protocol 1: Synthesis of Furo[2,3-b]quinazolin-4(3H)-one
This protocol describes a general procedure for the cyclocondensation of this compound with triethyl orthoformate.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 65172-75-0 | 203.20 | 1.0 | 1.0 |
| Triethyl orthoformate | 122-51-0 | 148.20 | 5.0 | 5.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | ~0.5 | Catalytic |
| Ethanol | 64-17-5 | 46.07 | - | Solvent |
Experimental Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 203 mg).
-
Rationale: Standard glassware for heating reactions under reflux is sufficient. Ensure all glassware is dry to prevent hydrolysis of reagents.
-
-
Reagent Addition: Add triethyl orthoformate (5.0 mmol, 0.83 mL) and a catalytic amount of acetic anhydride (approx. 0.05 mL).
-
Rationale: Triethyl orthoformate acts as both a reagent and a solvent in many cases. A molar excess ensures the reaction goes to completion. Acetic anhydride acts as a catalyst and a water scavenger, driving the equilibrium towards the cyclized product.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 140-145 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes).
-
Rationale: Elevated temperature is required to overcome the activation energy for the cyclization. TLC is crucial for determining the point of complete consumption of the starting material, preventing degradation from prolonged heating.
-
-
Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration. If not, slowly add the reaction mixture to cold water or hexane to induce precipitation. c. Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove residual orthoformate and other impurities.
-
Rationale: The product is typically a solid with lower solubility in the cooled reaction mixture or non-polar solvents, facilitating its isolation. Washing with a cold, non-dissolving solvent is a simple and effective initial purification step.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of DMF/water.
-
Rationale: Recrystallization is an effective method for obtaining high-purity crystalline solids, which is essential for accurate analytical characterization and subsequent applications.
-
-
Characterization: Confirm the structure of the furo[2,3-b]quinazolin-4(3H)-one product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the amine (NH₂) and carboxylic acid (COOH) protons and the appearance of a new amide (NH) proton in the ¹H NMR spectrum are key indicators of successful cyclization.
Further Synthetic Diversification
Beyond the core cyclization, the functional handles on this compound allow for a variety of other transformations, enabling its use in diversity-oriented synthesis.
Caption: Potential derivatization pathways for the title compound.
-
Amide Bond Formation: The carboxylic acid can be readily converted into amides using standard peptide coupling reagents (e.g., EDC, HOBt) or by activation to an acid chloride. This is useful for attaching the scaffold to other molecules or polymer backbones.[7][8]
-
N-Acylation/Sulfonylation: The nucleophilic amine can react with a variety of electrophiles, such as acyl chlorides or sulfonyl chlorides, to generate N-functionalized derivatives.
-
Multi-component Reactions (MCRs): The presence of both an amine and a carboxylic acid makes this molecule a prime candidate for MCRs like the Ugi reaction, which can rapidly generate complex molecular scaffolds from simple inputs.
Conclusion
This compound is a highly valuable and versatile building block. Its structural analogy to anthranilic acid, combined with the unique electronic and steric properties of the furan ring, provides a gateway to novel heterocyclic compounds. The primary application in synthesizing furo[2,3-b]quinazolin-4(3H)-ones is a robust and high-yield transformation that opens the door to new libraries of potential therapeutic agents. The straightforward derivatization of its functional groups further underscores its utility in modern organic synthesis and drug development programs.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- Yin, P., et al. (2021). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free copper-catalyzed aerobic oxidative C–H amination/cyclization. New Journal of Chemistry, 45(38), 17875-17879.
- Baek, D. J., et al. (1998). Synthesis of 5-substituted Quinazolinone Derivatives and Their Inhibitory Activity in Vitro. Bioorganic & Medicinal Chemistry Letters, 8(23), 3287-90.
-
ResearchGate. (n.d.). Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers. Request PDF. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(16), 4933.
- Alam, M. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859.
- Ma, S., & Yu, F. (2005). Synthesis of 2(5H)-furanones by cyclization of alkyl allene carboxylates in triflic acid. The Journal of Organic Chemistry, 70(18), 7349-7352.
- Galkin, M. V., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(16), 5896-5904.
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Retrieved from [Link]
- Werz, D. B., & Riemer, M. (2019). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d1. Molbank, 2019(2), M1063.
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central. Retrieved from [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). Request PDF. Retrieved from [Link]
- Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515.
-
ResearchGate. (n.d.). (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
- Bellinzoni, M., & Meneghetti, F. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- Gopee, H., et al. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. Organic & Biomolecular Chemistry, 1(19), 3398-405.
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Application Notes and Protocols: High-Throughput Screening of 5-(2-Aminophenyl)furan-2-carboxylic Acid Analogs
Introduction: The Imperative for Novel Modulators of Biological Pathways
In the landscape of modern drug discovery, the identification of novel small molecules that can modulate biological pathways with high specificity and potency is a paramount objective.[1] High-throughput screening (HTS) has emerged as a cornerstone technology in this endeavor, enabling the rapid evaluation of vast and diverse chemical libraries against specific biological targets.[1][2][3] This application note provides a comprehensive guide to developing and executing a high-throughput screening campaign for analogs of 5-(2-Aminophenyl)furan-2-carboxylic acid, a scaffold of significant interest due to the diverse biological activities exhibited by furan-containing compounds.[4]
The strategic integration of automated liquid handling, sensitive detection technologies, and robust data analysis pipelines allows for the screening of tens of thousands of compounds per day, dramatically accelerating the pace of hit identification.[2][3][5] This document will detail the necessary steps, from initial assay development and optimization to the final data analysis and hit validation, providing researchers with the practical knowledge to implement a successful HTS campaign. We will explore various assay formats, including those for enzyme inhibition and modulation of protein-protein interactions, which are common applications of HTS in drug discovery.[6][7][8][9][10]
I. Assay Development and Miniaturization: The Foundation of a Robust Screen
The success of any HTS campaign hinges on the development of a robust, sensitive, and reproducible assay.[11] The primary goal of this phase is to translate a bench-scale assay into a miniaturized format (typically 384- or 1536-well plates) suitable for automation, without compromising data quality.[12][13][14]
A. Choosing the Right Assay Technology
The selection of an appropriate assay technology is dictated by the biological question being addressed. For screening this compound analogs, several assay formats could be applicable depending on the target class.
-
For Enzyme Targets (e.g., Kinases, Proteases): Fluorescence-based assays are a popular choice due to their high sensitivity and amenability to HTS.[15][16]
-
Fluorescence Polarization (FP): This technique is ideal for monitoring the binding of a small fluorescently labeled ligand to a larger protein.[17][18][19] Inhibition of this interaction by a test compound results in a decrease in the FP signal.[18]
-
Förster Resonance Energy Transfer (FRET): FRET assays are well-suited for monitoring conformational changes in a protein or the binding of two interacting partners.[20][21][22][23] They offer a sensitive and homogenous format for HTS.[20]
-
-
For Protein-Protein Interaction (PPI) Targets: Modulating PPIs is a challenging but increasingly important area of drug discovery.[6][8][10]
-
Time-Resolved FRET (TR-FRET): This technology minimizes background fluorescence by introducing a time delay between excitation and emission detection, leading to improved signal-to-noise ratios.[24]
-
-
For Cell-Based Phenotypic Screens:
B. Miniaturization and Optimization
Transitioning the chosen assay to a high-density plate format requires careful optimization of several parameters.[13][14]
-
Reagent Concentration: Titrate all critical reagents (e.g., enzyme, substrate, fluorescent probe) to determine the optimal concentrations that provide a robust signal window while minimizing reagent consumption.
-
Incubation Times: Determine the shortest incubation time required to achieve a stable and reproducible signal.
-
Solvent Tolerance: Assess the assay's tolerance to the solvent used to dissolve the compound library (typically DMSO).
C. Workflow for Assay Development
Caption: A streamlined workflow for HTS assay development.
II. High-Throughput Screening Execution: Automation and Data Acquisition
The execution of the primary screen involves the automated processing of thousands of compounds.[2][3][5] Modern HTS platforms integrate robotic plate handlers, liquid dispensers, and detectors to ensure high throughput and reproducibility.[12][30]
A. Materials and Equipment
-
Compound Library: A diverse library of this compound analogs dissolved in DMSO.
-
Microplates: 384- or 1536-well, low-volume, black plates for fluorescence-based assays.
-
Liquid Handling: Automated liquid handlers for dispensing reagents and compounds (e.g., acoustic dispensers for low-volume transfers).
-
Plate Reader: A multi-mode plate reader capable of detecting the chosen signal (e.g., fluorescence polarization, time-resolved fluorescence, luminescence).
-
Robotics: A robotic arm for plate transport between different instruments.
-
Control Compounds: Known inhibitors/activators (positive control) and inactive compounds (negative control).
B. Experimental Protocol: Example Fluorescence Polarization Assay
This protocol outlines a competitive FP assay to identify inhibitors of a protein-ligand interaction.
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 20-50 nL of each compound from the library source plates to the 384-well assay plates.
-
Include wells with positive and negative controls on each plate.
-
-
Reagent Addition:
-
Add 10 µL of a solution containing the target protein and the fluorescently labeled probe to each well using an automated dispenser. The final concentration of the protein should be at its Kd for the probe, and the probe concentration should be low (e.g., 1-10 nM).
-
-
Incubation:
-
Incubate the plates at room temperature for the optimized duration (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect plates from light.
-
-
Signal Detection:
-
Read the plates using a plate reader equipped with the appropriate filters for the fluorophore. Measure both the parallel and perpendicular fluorescence intensity.
-
C. HTS Workflow Diagram
Caption: Automated workflow for a typical HTS campaign.
III. Data Analysis and Quality Control: Ensuring the Integrity of Your Results
Rigorous data analysis and quality control are essential to identify true "hits" and avoid false positives or negatives.[31][32][33][34][35]
A. Quality Control Metrics
The Z'-factor is a widely accepted statistical parameter for evaluating the quality of an HTS assay.[15][31]
-
Z'-factor Calculation:
-
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
-
-
-
Interpretation:
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[13]
-
| Z'-factor | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Acceptable for some screens |
| < 0 | Unacceptable |
B. Hit Identification
-
Data Normalization: Raw data from each plate is typically normalized to the plate's controls. For an inhibition assay, this is often expressed as percent inhibition.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Hit Selection: A common method for hit selection is to set a threshold based on the standard deviation of the sample population (e.g., > 3 standard deviations from the mean of the library compounds).
C. Data Analysis Pipeline
Caption: Data analysis pipeline for HTS data.
IV. Hit Confirmation and Follow-up Studies
Primary hits identified from the HTS campaign require further validation to eliminate false positives and confirm their activity.
A. Hit Confirmation
-
Re-testing: Re-test the primary hits in the original HTS assay to confirm their activity.
-
Dose-Response Curves: Generate dose-response curves for the confirmed hits to determine their potency (IC50 or EC50 values).
B. Secondary Assays
-
Orthogonal Assays: Validate the hits in a secondary, mechanistically different assay to ensure the observed activity is not an artifact of the primary assay format.
-
Selectivity Profiling: Screen the confirmed hits against related targets to assess their selectivity.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of the active compounds to identify common structural motifs and guide further chemical optimization.[13]
V. Troubleshooting Common HTS Issues
Even with careful planning, issues can arise during an HTS campaign.[36][37][38]
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Z'-factor | Reagent instability, dispensing errors, inappropriate assay window. | Re-validate reagents, check liquid handler performance, re-optimize assay parameters. |
| High False Positive Rate | Compound interference (e.g., autofluorescence, aggregation), non-specific binding. | Implement counter-screens, use different detection wavelengths, add detergents to the assay buffer. |
| Plate Edge Effects | Evaporation, temperature gradients across the plate. | Use plate seals, ensure proper incubation conditions, normalize data to correct for spatial effects.[39] |
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign for this compound analogs. By adhering to the principles of robust assay development, meticulous execution, and rigorous data analysis, researchers can significantly increase the probability of identifying promising lead compounds for further drug development. The integration of automation and advanced data analysis tools is critical for the successful implementation of HTS in modern drug discovery.[36]
References
-
Beckman Coulter. High-Throughput Screening (HTS). [Link]
-
Cunningham, B. T., & Laing, L. G. (2011). High-throughput screening for modulators of protein-protein interactions: use of photonic crystal biosensors and complementary technologies. Chemical Society Reviews, 40(8), 4398–4410. [Link]
-
Microlit USA. (2024, August 28). Liquid-Handling in High-Throughput Screening. [Link]
-
National Center for Biotechnology Information. (2019). High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. In Methods in Molecular Biology (Vol. 2035, pp. 323–331). [Link]
-
National Center for Biotechnology Information. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. [Link]
-
Hudson Lab Automation. High-Throughput Screening. [Link]
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Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. [Link]
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]
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Dove Medical Press. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. [Link]
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Application Notes & Protocols: Crystallization of Furan Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystallization
Furan carboxylic acid derivatives are a cornerstone of modern medicinal chemistry and materials science. Their utility, however, is fundamentally linked to their purity and solid-state form. Crystallization is the primary purification technique and the most effective method for controlling the solid-state properties of these active pharmaceutical ingredients (APIs).[1] Different crystalline forms, known as polymorphs, can exhibit vastly different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3] For drug development professionals, controlling polymorphism is not just a matter of optimization but a regulatory necessity to ensure consistent product performance and therapeutic efficacy.[4] This guide provides a comprehensive overview of the principles and techniques for successfully crystallizing furan carboxylic acid derivatives.
Fundamental Principles: The Drive to Crystallize
Crystallization is a thermodynamic process driven by supersaturation , a state where the concentration of a solute in a solution exceeds its equilibrium solubility.[5][6][7][8][9] This non-equilibrium state is the essential driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[5]
Controlling the level of supersaturation is paramount.[5]
-
Low Supersaturation: Favors crystal growth over nucleation, leading to larger, more well-defined crystals.[5]
-
High Supersaturation: Nucleation dominates, often resulting in the rapid formation of many small crystals or even an amorphous precipitate.[5]
The goal of a successful crystallization is to create a state of moderate supersaturation and maintain it, allowing for the slow and orderly growth of pure crystals.
Key Factors in Crystallizing Furan Carboxylic Acid Derivatives
The unique chemical nature of furan carboxylic acids—possessing both a hydrogen-bond-donating carboxylic acid group and a furan ring capable of π-π stacking—dictates the key considerations for their crystallization.
Solvent Selection: The Foundation of Success
Choosing the right solvent is the most critical step.[10] The ideal solvent should exhibit the following characteristics:
-
Differential Solubility: The compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point).[11]
-
Inertness: The solvent must not react with the furan carboxylic acid derivative.[12]
-
Volatility: A relatively low boiling point (ideally <100 °C) facilitates easy removal from the final crystals.[11]
-
Intermolecular Forces: Solvents with similar intermolecular forces to the solute tend to be more effective.[11] Given that furan carboxylic acids can hydrogen bond, polar solvents like water, ethanol, or acetic acid are often good starting points.[11][13]
Table 1: Common Solvents for Crystallization of Carboxylic Acids
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Water | 100 | High | Excellent for polar compounds, non-toxic, but high boiling point can make drying difficult.[12][13] |
| Ethanol | 78 | High | Good general-purpose polar solvent.[11][14] |
| Ethyl Acetate | 77 | Medium | Excellent solvent with a good boiling point.[13] |
| Acetone | 56 | Medium | Powerful solvent, but its low boiling point can lead to rapid, poor-quality crystallization.[11][13] |
| Toluene | 111 | Low | Good for aryl compounds, but high boiling point can be a drawback.[13] |
| Hexane / Heptane | 69 / 98 | Low | Used for nonpolar compounds, often as an anti-solvent in a solvent pair.[13] |
| Carbon Tetrachloride | 77 | Low | Has been used successfully for purifying 2-furancarboxylic acid.[15] |
Data sourced from Chemistry LibreTexts and wikiHow.[11][13]
Purity of the Starting Material
Crystallization is a purification technique, but it works best on material that is already reasonably pure (e.g., >90%).[10] Significant impurities can inhibit nucleation, alter crystal habit, or become entrapped in the growing crystal lattice, reducing the final purity.
Temperature and Cooling Rate
The rate at which a saturated solution is cooled directly impacts the level of supersaturation. A rapid cooling rate generates high supersaturation, favoring the formation of small crystals.[5] Conversely, slow, controlled cooling maintains a low level of supersaturation, which is ideal for growing large, high-quality crystals.[5]
Crystallization Protocols
The following are detailed step-by-step protocols for the most common and effective crystallization techniques applicable to furan carboxylic acid derivatives.
Protocol 1: Slow Cooling Crystallization
This is the most common technique, relying on the differential solubility of the compound at different temperatures.
Methodology:
-
Dissolution: Place the crude furan carboxylic acid derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent.
-
Heating: Gently heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Continue to add the solvent dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote even slower cooling, the flask can be placed in an insulated container.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals, preferably under a vacuum, to remove all residual solvent.
Protocol 2: Slow Evaporation
This method is suitable for compounds that are highly soluble even at room temperature and is excellent for growing high-quality single crystals for X-ray diffraction.
Methodology:
-
Dissolution: Dissolve the compound in a suitable solvent at room temperature. The solvent should be relatively volatile.[10]
-
Setup: Place the solution in a vial or beaker and cover it loosely (e.g., with perforated parafilm). This allows the solvent to evaporate slowly over time.
-
Incubation: Place the vessel in a vibration-free location and leave it undisturbed.
-
Crystal Growth: As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.[16] This process can take several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Protocol 3: Anti-Solvent Addition
This technique induces crystallization by adding a second solvent (the "anti-solvent") in which the compound is insoluble.[17][18] The two solvents must be miscible.[13]
Methodology:
-
Dissolution: Dissolve the furan carboxylic acid derivative in a minimum amount of a "good" solvent in which it is highly soluble.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution.[18] Continue adding until the solution becomes faintly turbid (cloudy), which indicates the point of saturation.
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Cooling & Incubation: Cover the vessel and allow it to stand undisturbed. As the solution slowly cools or evaporates, the solubility decreases, and crystals will form.
-
Isolation: Collect, wash, and dry the crystals as described in Protocol 1.
Protocol 4: Vapor Diffusion
This is a refined version of the anti-solvent technique, ideal for growing very high-quality crystals from milligram quantities of material.[10][16][19]
Methodology:
-
Inner Vial: Dissolve the compound in a small amount of a "good," less volatile solvent in a small, open vial.
-
Outer Chamber: Place this inner vial inside a larger, sealable chamber (e.g., a beaker or jar) that contains a pool of the "anti-solvent," which must be more volatile than the "good" solvent.[16]
-
Sealing: Seal the outer chamber tightly.
-
Diffusion: Over time, the volatile anti-solvent will diffuse in the vapor phase into the solution in the inner vial.[16][19] This slowly decreases the solubility of the compound, inducing crystallization.
-
Isolation: Once crystals have formed, carefully remove the inner vial, decant the solvent, and dry the crystals.
Visualizing the Workflows
General Crystallization Workflow
This diagram outlines the decision-making process for a standard crystallization procedure.
Caption: Standard workflow for purification by slow cooling crystallization.
Troubleshooting Crystallization Issues
This flowchart provides a logical path for addressing common problems encountered during crystallization.
Caption: A decision-making guide for troubleshooting common crystallization failures.[20][21][22]
Characterization of Crystalline Products
Confirming the success of a crystallization protocol requires characterization of the final product. Key techniques include:
-
X-Ray Powder Diffraction (XRPD): The primary method for identifying the specific polymorphic form of a crystalline solid.[3][4][23][24]
-
Differential Scanning Calorimetry (DSC): Measures thermal properties, such as melting point and phase transitions, which are unique to specific polymorphs.
-
Microscopy: Visual inspection can confirm the presence of well-formed crystals and assess their morphology (shape) and size distribution.[25]
-
Single Crystal X-ray Diffraction (SCXRD): Provides the definitive atomic-level structure of a compound, confirming its chemical identity and spatial arrangement in the crystal lattice.[26]
Conclusion
The crystallization of furan carboxylic acid derivatives is a controllable process that is fundamental to ensuring the purity, stability, and performance of these valuable compounds. By systematically applying the principles of solvent selection, supersaturation control, and appropriate technique selection, researchers can reliably produce high-quality crystalline materials. The protocols and troubleshooting guides provided herein serve as a robust starting point for developing and optimizing crystallization processes in both research and industrial settings.
References
-
Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. Available from: [Link]
-
IUCr Journals. Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. Available from: [Link]
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Cipla Biosimilars. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Available from: [Link]
-
ACS Publications. An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design. Available from: [Link]
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Slideshare. Supersaturation in crystallization. Available from: [Link]
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Wikipedia. Supersaturation. Available from: [Link]
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PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Available from: [Link]
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Harvard Natural Sciences Lecture Demonstrations. Supersaturation and Crystallization. Available from: [Link]
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YouTube. Why Does Crystallization Occur in a Supersaturated Solution? #crystallization. Available from: [Link]
-
Spingler, B., et al. Guide for crystallization. Available from: [Link]
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Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Available from: [Link]
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Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
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ResearchGate. Polymorphism control of active pharmaceutical ingredients | Request PDF. Available from: [Link]
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-
RM@Schools. Antisolvent Crystallization. Available from: [Link]
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ChemistryViews. Tips and Tricks for the Lab: Growing Crystals Part 3. Available from: [Link]
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Organic Syntheses. 2-FURANCARBOXYLIC ACID and 2-FURYL CARBINOL. Available from: [Link]
-
Mettler Toledo. Using AntiSolvent for Crystallization. Available from: [Link]
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ACS Publications. Three-Step Mechanism of Antisolvent Crystallization | Crystal Growth & Design. Available from: [Link]
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IJEETE. CRYSTAL CHARACTERIZATION TECHNIQUES. Available from: [Link]
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Hampton Research. Sitting Drop Vapor Diffusion. Available from: [Link]
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International Journal of Pure and Applied Mathematics. CRYSTAL CHARACTERIZATION TECHNIQUES. Available from: [Link]
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wikiHow. 9 Ways to Crystallize Organic Compounds. Available from: [Link]
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University of York. Problems with Recrystallisations. Available from: [Link]
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International Journal of Pharmaceutical Research and Applications. “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available from: [Link]
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SOP: CRYSTALLIZATION. Available from: [Link]
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ResearchGate. Solvent design for crystallization of carboxylic acids. Available from: [Link]
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Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link]
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Quora. What should I do if crystallisation does not occur? Available from: [Link]
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University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]
-
MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available from: [Link]
-
Cambridge Core. 2 Characterization of a crystalline product. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Aminophenyl)furan-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(2-Aminophenyl)furan-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
I. Synthetic Overview & Core Challenges
The synthesis of this compound typically follows a two or three-step sequence, beginning with the formation of the carbon-carbon bond between the furan and phenyl rings, followed by the reduction of a nitro group to the target amine. Each stage presents unique challenges that can impact yield, purity, and scalability.
The most common pathway involves:
-
Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura coupling between a 5-halofuran-2-carboxylate ester and (2-nitrophenyl)boronic acid to form a 5-(2-nitrophenyl)furan-2-carboxylate intermediate.[1][2]
-
Nitro Group Reduction: Chemical reduction of the nitro intermediate to the corresponding aniline derivative.
-
Ester Hydrolysis: Saponification of the ester to yield the final carboxylic acid product.[1]
This guide addresses the most frequent problems encountered in this synthetic sequence.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific experimental failures in a question-and-answer format.
Step 1: Palladium-Catalyzed Cross-Coupling
Question: My Suzuki coupling reaction to form the 5-(2-nitrophenyl)furan-2-carboxylate intermediate has a low or negligible yield. What are the likely causes?
Answer: Low yields in this step are common and typically trace back to the catalyst system, reaction conditions, or reagent quality. The furan ring's electronics and potential for side reactions necessitate careful optimization.
Causality & Troubleshooting Steps:
-
Inactive Catalyst System: The combination of palladium source and ligand is critical for efficient catalytic turnover. Standard catalysts like Pd(PPh₃)₄ can be effective, but challenging substrates often benefit from more robust systems.[3]
-
Expert Insight: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. Electron-rich and sterically bulky phosphine ligands can accelerate this step and stabilize the catalytic species.[3]
-
Solution:
-
Use a pre-catalyst like PdCl₂(PPh₃)₂ which is reduced in situ. A published procedure for a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, successfully uses bis(triphenylphosphine)palladium (II) dichloride.[1][2]
-
Ensure all reagents and solvents are thoroughly deoxygenated by sparging with nitrogen or argon for at least 30 minutes. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
-
Inappropriate Base or Solvent: The base not only facilitates the transmetalation step but also influences catalyst stability and side reactions.
-
Expert Insight: An overly strong base can promote unwanted side reactions, while a weak base may lead to an incomplete reaction. The solvent must be appropriate for the temperature and solubilize all components.
-
Solution: An aqueous solution of a mild base like Sodium Carbonate (Na₂CO₃) is often effective and has been used successfully in similar syntheses.[1] 1,4-Dioxane is a common solvent choice for these reactions.[1]
-
-
Side Reactions: Furan rings can be susceptible to polymerization under harsh acidic conditions, which can sometimes be generated from side reactions or impurities.[4][5] Another common issue is the homocoupling of the boronic acid.
-
Expert Insight: These issues are often exacerbated by high temperatures or prolonged reaction times.
-
Solution:
-
Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Ensure the (2-nitrophenyl)boronic acid is of high quality. If it has degraded, it can lead to lower yields.
-
-
Optimization Table for Suzuki-Miyaura Coupling
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(PPh₃)₂ (5 mol%) | Pre-catalyst can be more stable and is effective for this class of compounds.[1] |
| Base | K₂CO₃ (2.0 eq) | 2M aq. Na₂CO₃ (2.0 eq) | Mild, effective base proven in related syntheses.[1] |
| Solvent | Anhydrous THF | Anhydrous 1,4-Dioxane | Higher boiling point allows for a wider temperature range.[1] |
| Temperature | 65 °C (Reflux) | 90 °C | Increased temperature can improve reaction rates for challenging couplings.[1] |
| Atmosphere | Nitrogen | Argon | Both are effective; ensure rigorous deoxygenation of all components. |
Step 2: Nitro Group Reduction
Question: The reduction of the nitro group is either incomplete or leads to a complex mixture of byproducts. How can I achieve a clean conversion to the amine?
Answer: The primary challenge here is the sensitivity of the furan ring to harsh reductive conditions, particularly strong acids, which can cause ring-opening or polymerization.[4][5] The choice of reducing agent and careful control of pH are paramount.
Causality & Troubleshooting Steps:
-
Harsh Reaction Conditions: Catalytic hydrogenation (H₂/Pd-C) can be very effective, but under elevated pressure or temperature, it can also reduce the furan ring to a tetrahydrofuran.[5] Similarly, strong acid conditions required for reagents like Fe/HCl can degrade the furan moiety.
-
Expert Insight: A balance must be struck between a reagent powerful enough to reduce the nitro group but mild enough to leave the furan ring untouched.
-
Solution: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a classic and reliable method. It operates under mildly acidic conditions that are generally well-tolerated by the furan ring.
-
Detailed Protocol: SnCl₂ Reduction
-
Dissolve the methyl 5-(2-nitrophenyl)furan-2-carboxylate intermediate in ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a condenser.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions (approx. 4-5 molar equivalents). The reaction is exothermic.
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
After cooling to room temperature, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Crucial Step: Adjust the pH to ~8 with additional NaHCO₃ or NaOH solution. This neutralizes the acid and precipitates tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts.
-
Extract the aqueous filtrate with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude amine ester.
Step 3: Purification & Handling
Question: My final product, this compound, is difficult to purify and seems unstable. What are the best practices?
Answer: The final product is an amino acid, making it amphoteric. This property, combined with the aniline's susceptibility to oxidation, complicates purification and storage.
Causality & Troubleshooting Steps:
-
Purification Challenges: The compound's polarity and dual acidic/basic nature can cause it to streak on standard silica gel columns and have awkward solubility profiles.
-
Expert Insight: Exploiting the amphoteric nature through acid-base workups is often more effective than chromatography. Recrystallization is the best method if a suitable solvent system can be found.
-
Solutions:
-
Acid-Base Purification: After hydrolysis, acidify the reaction mixture to a pH of ~4-5. At this isoelectric point, the amino acid should be least soluble and precipitate out. Filter, wash the solid with cold water and then a non-polar solvent like hexanes, and dry.
-
Recrystallization: If the precipitated solid is still impure (often indicated by a dark color), attempt recrystallization from a solvent mixture like ethanol/water or methanol. For stubborn impurities, dissolving the crude product in boiling water containing a small amount of decolorizing carbon can be effective.[6]
-
Chromatography: If chromatography is necessary, consider using a mobile phase modifier. For silica gel, adding 1% acetic acid to an ethyl acetate/hexane mobile phase can improve the peak shape of the carboxylic acid.
-
-
-
Product Instability and Discoloration: The aniline moiety is easily oxidized by atmospheric oxygen, leading to the formation of colored impurities. This process can be accelerated by light and heat.
-
Expert Insight: The mechanism involves the formation of radical species that polymerize into complex colored structures.
-
Solution:
-
Storage: Store the purified solid under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial.
-
Temperature: Keep the product in a refrigerator or freezer (-20 °C) to slow the rate of decomposition.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Why is a palladium catalyst required for the initial coupling step? A palladium catalyst is essential for facilitating the Suzuki-Miyaura cross-coupling reaction. It undergoes a catalytic cycle involving three key steps: oxidative addition of the palladium into the carbon-bromine bond of the furan, transmetalation where the nitrophenyl group is transferred from boron to the palladium, and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst.[3][7]
Q2: Are there any alternatives to the Suzuki coupling? Yes, other palladium-catalyzed cross-coupling reactions like the Stille coupling (using an organotin reagent) or Heck coupling could potentially be adapted, but the Suzuki reaction is often preferred due to the relatively low toxicity and high stability of the boronic acid starting materials.[7]
Q3: What are the key analytical signatures to look for to confirm the final product?
-
¹H NMR: Expect to see characteristic doublets for the furan protons (typically around 6-7 ppm), aromatic protons of the aminophenyl ring, and a broad singlet for the NH₂ protons. The carboxylic acid proton will be a very broad singlet, often downfield (>10 ppm), or may not be visible depending on the solvent.
-
¹³C NMR: Look for the carbonyl carbon of the carboxylic acid (~160-170 ppm) and distinct signals for the furan and phenyl ring carbons.
-
HRMS (High-Resolution Mass Spectrometry): This will provide an exact mass measurement to confirm the elemental formula (C₁₁H₉NO₃).
-
IR Spectroscopy: Key stretches to observe include the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), the C=O stretch (~1680-1710 cm⁻¹), and the N-H stretches of the primary amine (~3300-3500 cm⁻¹).
Q4: My final product is a dark oil and won't solidify. What should I do? This usually indicates the presence of significant impurities. First, attempt the acid-base purification outlined above to remove non-amphoteric impurities. If it remains an oil, try dissolving it in a minimal amount of a solvent like ethyl acetate and adding a non-polar solvent like hexanes dropwise while scratching the inside of the flask with a glass rod to induce crystallization. If this fails, column chromatography may be unavoidable.
Troubleshooting Flowchart: Low Suzuki Coupling Yield
Caption: Decision-making workflow for troubleshooting low Suzuki coupling yields.
IV. References
-
BenchChem. (n.d.). Common side reactions in the synthesis of furan-2,4-diones. Retrieved from Google Search.
-
BenchChem. (n.d.). Common side reactions in the synthesis of furans. Retrieved from Google Search.
-
Guzman, A., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC.
-
Molbase. (n.d.). 5-(2-AMINO-PHENYL)-FURAN-2-CARBOXYLIC ACID METHYL ESTER synthesis. Retrieved from Google Search.
-
Li, J., et al. (2020). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. PMC - PubMed Central.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from Google Search.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from Google Search.
-
ResearchGate. (n.d.). Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers | Request PDF. Retrieved from Google Search.
-
Royal Society of Chemistry. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry.
-
MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Publishing.
-
Bentham Science. (2023). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives.
-
Wikipedia. (n.d.). Furan.
-
MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
-
Pearson. (2024). Addition Reactions of Furan: Videos & Practice Problems.
-
ResearchGate. (2025). (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
-
Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
Sources
Side reactions in the preparation of aminophenyl furans
Welcome to the technical support guide for the synthesis of aminophenyl furans. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. We will move beyond simple procedural lists to explore the causality behind side reactions and provide robust, self-validating protocols to enhance the success of your experiments.
Introduction: The Challenge of Synthesizing Aminophenyl Furans
Aminophenyl furans are valuable scaffolds in medicinal chemistry and materials science. However, their synthesis is often plagued by side reactions stemming from the inherent chemical nature of the precursors and the furan ring itself. The furan moiety is an electron-rich heterocycle, making it susceptible to acid-catalyzed degradation, while the amino group is prone to oxidation and can influence the reactivity of the entire molecule.[1][2]
This guide will focus primarily on troubleshooting the common Paal-Knorr and Feist-Benary synthetic routes, as these are frequently employed for constructing the furan core.
Logical Troubleshooting Workflow
Before diving into specific issues, let's establish a logical workflow for diagnosing problems in your synthesis. This decision tree can help you quickly narrow down the potential causes of a failed or low-yielding reaction.
Caption: Simplified mechanism of acid-catalyzed furan polymerization.
Troubleshooting & Preventative Measures:
-
Reduce Acidity: Switch from strong mineral acids (H₂SO₄, HCl) to milder catalysts.
-
Protic Acids: p-Toluenesulfonic acid (p-TsOH) is an excellent choice.
-
Lewis Acids: Zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃), or bismuth nitrate (Bi(NO₃)₃) can effectively catalyze the cyclization with less degradation. [3]* Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Even room temperature can be sufficient with an appropriate catalyst.
-
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the 1,4-dicarbonyl starting material is consumed to prevent prolonged exposure of the product to acidic conditions. [4]* Ensure Anhydrous Conditions: While the reaction produces water, starting under anhydrous conditions can sometimes suppress side reactions. [3]The key is to remove the water byproduct as it forms.
Protocol: Optimized Paal-Knorr Synthesis Using a Mild Catalyst
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,4-dicarbonyl precursor (1.0 eq) and anhydrous toluene (10-20 mL per mmol of substrate).
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15 minutes.
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Reaction: Heat the mixture to reflux. The water generated from the cyclodehydration will be azeotropically removed and collected in the Dean-Stark trap. This removal of a byproduct drives the reaction to completion. [4]5. Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the dicarbonyl starting material.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Category 2: Product Purity and Stability
Question 2: I've successfully synthesized my aminophenyl furan, but it quickly changes color (e.g., to brown or purple) upon standing or during purification on silica gel. Why is it unstable?
Answer: This instability is typically due to oxidation. Both the electron-rich furan ring and the aminophenyl moiety are susceptible to oxidation, especially when exposed to air and light. [5][6]The amino group can be oxidized to form colored radical cations or nitroso/nitro compounds, while the furan ring can undergo oxidative cleavage or polymerization. [7][8]Silica gel, being slightly acidic, can also catalyze the degradation of sensitive furan compounds. [1] Troubleshooting & Preventative Measures:
-
Inert Atmosphere Handling: Handle the purified compound under an inert atmosphere (N₂, Ar) whenever possible. Store solutions and the solid product in the dark and under inert gas.
-
Solvent Choice: Use freshly distilled or degassed solvents for chromatography and for dissolving the product to minimize dissolved oxygen.
-
Modified Purification:
-
Neutralize Silica: Pre-treat the silica gel for column chromatography by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites on the silica.
-
Alternative Media: Consider using neutral alumina for chromatography instead of silica gel.
-
Rapid Purification: Do not let the compound sit on the column for extended periods. Elute it as quickly as is reasonably possible.
-
-
Storage: Store the final, purified compound in a freezer (-20 °C) under an inert atmosphere and protected from light.
Category 3: Incomplete Reactions & Isomeric Byproducts
Question 3: My Feist-Benary synthesis is not going to completion, and I'm isolating a significant amount of a non-aromatic intermediate. What is this, and how can I push the reaction forward?
Answer: You are likely observing an "interrupted" Feist-Benary reaction, where the reaction stalls at the hydroxydihydrofuran intermediate before the final acid-catalyzed dehydration to the aromatic furan. [4]The initial steps of the Feist-Benary involve a base-catalyzed condensation and cyclization, but the final elimination of water to form the stable aromatic ring often requires a push from an acid catalyst. [9][10] Reaction Pathway: Feist-Benary Synthesis
Caption: Key stages of the Feist-Benary furan synthesis.
Troubleshooting & Optimization:
-
Acidic Workup: After the initial base-catalyzed reaction appears complete by TLC, perform a careful acidic workup. Adding a mild acid (e.g., a few drops of acetic acid or a dilute HCl wash) and gently heating can promote the final dehydration step.
-
One-Pot Modification: Some protocols utilize a Lewis acid that can facilitate both the initial condensation and the final dehydration in a one-pot procedure.
Question 4: I am observing a pyrrole byproduct in my Paal-Knorr synthesis. Where could this be coming from?
Answer: The Paal-Knorr synthesis is a versatile method that produces pyrroles when a 1,4-dicarbonyl compound is reacted with ammonia or a primary amine. [11][12]If your starting materials or solvents are contaminated with an amine or ammonia source, you will inevitably form a pyrrole byproduct alongside your desired furan.
Troubleshooting & Preventative Measures:
-
Purity of Reagents: Ensure all starting materials, solvents, and reagents are pure and free from any nitrogen-containing contaminants. Use freshly opened or purified solvents.
-
Glassware: Ensure all glassware is scrupulously cleaned and dried, as residual ammonia from cleaning solutions could be a source of contamination.
Data Summary Table
For quick reference, the table below summarizes the common problems and recommended solutions.
| Observed Issue | Primary Cause(s) | Recommended Solutions | Relevant Synthesis |
| Dark tar / Polymer formation | Acid-catalyzed polymerization | Use milder acid (p-TsOH, Lewis acid), lower temperature, minimize reaction time. [4][3] | Paal-Knorr |
| Product darkens on standing/purification | Oxidation of amino group or furan ring | Handle under N₂/Ar, use degassed solvents, neutralize silica gel, store cold and dark. | General |
| Reaction stalls at an intermediate | Incomplete dehydration | Introduce a mild acid catalyst during workup or use a one-pot Lewis acid protocol. [4] | Feist-Benary |
| Pyrrole byproduct formation | Amine/ammonia contamination | Use high-purity reagents and solvents; ensure glassware is clean. [11][12] | Paal-Knorr |
References
-
Furan resin - Wikipedia. Wikipedia. [Link]
-
Furan resin - Giesserei Lexikon. Giesserei-Lexikon. [Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]
-
Structural Analysis of Lignin-Based Furan Resin. MDPI. [Link]
-
Furan synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Feist–Benary synthesis - Wikipedia. Wikipedia. [Link]
-
Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. PubMed Central (PMC). [Link]
-
Oxidative transformations of furans. ResearchGate. [Link]
-
Paal–Knorr synthesis - Wikipedia. Wikipedia. [Link]
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Furan Resins - ResearchGate. ResearchGate. [Link]
-
Synthesis, characterisation and curing of furan resins. ResearchGate. [Link]
-
Oxidative Cleavage of Furans - Organic Reactions. Organic Reactions. [Link]
-
Feist-Benary synthesis of furan - Química Organica.org. Química Organica. [Link]
-
Self- and Cross-Fusing of Furan-Based Polyurea Gels Dynamically Cross-Linked with Maleimides. MDPI. [Link]
-
Oxidation of furans (Review). ResearchGate. [Link]
-
Oxidative Cleavage of Furans - Semantic Scholar. Semantic Scholar. [Link]
- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
-
(Aminophenyl)porphyrins as precursors for the synthesis of porphyrin-modified siloxanes. ResearchGate. [Link]
-
Mod-30 Lec-34 Furan Synthesis - YouTube. YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. PubMed Central (PMC). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Oxidative Cleavage of Furans | Semantic Scholar [semanticscholar.org]
- 9. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Stability problems of 5-(2-Aminophenyl)furan-2-carboxylic acid in solution
Welcome to the technical support center for 5-(2-Aminophenyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. By understanding the underlying chemical principles and employing systematic troubleshooting, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a furan ring, a carboxylic acid group, and an aminophenyl moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, the inherent reactivity of the furan ring and the potential for interactions between the amino and carboxylic acid groups can lead to stability issues in solution. This guide provides a structured, question-and-answer approach to address common problems encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solution of this compound is changing color. What is happening?
A change in solution color, often to yellow, brown, or even black, is a primary indicator of degradation. This is most likely due to oxidation and/or polymerization reactions.
Causality:
-
Oxidation: The aminophenyl group is susceptible to oxidation, which can be accelerated by air (oxygen), light, and trace metal impurities. This process can lead to the formation of highly colored quinone-imine type structures and further polymeric products.
-
Furan Ring Instability: The furan ring itself, while aromatic, is electron-rich and can be prone to oxidative degradation and ring-opening reactions, especially under acidic conditions or in the presence of strong oxidizing agents.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers like THF and dioxane are particularly prone to forming peroxides upon storage, which can initiate oxidation.
-
Inert Atmosphere: For prolonged storage or sensitive reactions, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidative processes.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. However, always ensure the compound is fully dissolved upon warming to room temperature before use.
FAQ 2: I am observing poor solubility or precipitation of my compound. How can I improve this?
Solubility issues can arise from the zwitterionic nature of the molecule and the polarity of the chosen solvent.
Causality:
-
Amphoteric Nature: The presence of both a basic amino group and an acidic carboxylic acid group means the molecule can exist as a neutral species, a salt, or a zwitterion, depending on the pH of the solution. Its solubility is often lowest at its isoelectric point.
-
Solvent Polarity: Like many carboxylic acids, the solubility of this compound will vary significantly with the solvent. While it may have some solubility in polar aprotic solvents, its solubility in nonpolar or aqueous media might be limited.
Solubility & Solvent Selection Table:
| Solvent Type | Examples | Expected Solubility of Related Furan Carboxylic Acids | Recommendations for Use |
| Polar Aprotic | DMSO, DMF | Generally good. 5-Hydroxymethyl-2-furancarboxylic acid is soluble in DMSO (~10 mg/mL) and DMF (~15 mg/mL).[1] | Recommended for preparing concentrated stock solutions. These solvents can also have a stabilizing effect on the furan ring. |
| Polar Protic | Water, Methanol, Ethanol | Variable. Solubility in alcohols is often better than in water. The solubility of 5-Hydroxymethyl-2-furancarboxylic acid in ethanol is high (~100 mg/mL), but lower in PBS (pH 7.2) at ~1 mg/mL.[1] | For aqueous buffers, consider pH adjustment. Methanol can be a good choice for reactions. |
| Ethers | THF, Dioxane | Moderate to low. | Use with caution due to peroxide formation. Ensure solvents are fresh and peroxide-free. |
| Nonpolar | Toluene, Hexane | Poor. | Not recommended as primary solvents. |
Troubleshooting Steps:
-
pH Adjustment: For aqueous solutions, adjusting the pH can significantly improve solubility. Adding a small amount of base (e.g., NaOH or a non-nucleophilic organic base like triethylamine) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, adding acid (e.g., HCl) will protonate the amino group, forming a more soluble ammonium salt.
-
Solvent Screening: If the reaction allows, screen a range of solvents. For stock solutions, DMSO and DMF are often the best starting points.
-
Co-solvents: Using a mixture of solvents can be effective. For example, a small amount of DMSO or DMF can be used to dissolve the compound before diluting with a less polar solvent.
FAQ 3: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could they be?
The appearance of new peaks is a strong indication of degradation. The nature of these impurities will depend on the degradation pathway.
Potential Degradation Pathways & Products:
-
Decarboxylation: Furan-2-carboxylic acids can undergo thermal or acid-catalyzed decarboxylation to yield the corresponding furan.[2] In this case, you might observe the formation of 5-(2-aminophenyl)furan.
-
Oxidative Degradation: As mentioned, oxidation of the aminophenyl group can lead to a variety of colored byproducts. The furan ring can also be oxidized, potentially leading to ring-opened products.
-
Hydrolysis/Ring Opening: Under strongly acidic or basic conditions, the furan ring can undergo hydrolysis, leading to the formation of dicarbonyl compounds.
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Troubleshooting & Analytical Protocol:
Protocol: Stability-Indicating HPLC Method Development
-
Column: Use a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.0 with phosphoric acid) and acetonitrile is a good starting point. The acidic pH will ensure the carboxylic acid is protonated and improve peak shape.
-
Detection: Use a UV detector. Run a UV scan of the parent compound to determine its absorbance maximum. Monitor at this wavelength and potentially a longer wavelength (e.g., >350 nm) to specifically detect colored degradation products.
-
Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study. This involves exposing a solution of the compound to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60 °C in solution
-
Photolytic: Expose to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][4]
-
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products based on their retention times and mass-to-charge ratios.
FAQ 4: My reaction yield is low, and I suspect the starting material is degrading. How can I confirm this and prevent it?
Low yields can be due to a variety of factors, but starting material instability is a common culprit, especially in reactions requiring elevated temperatures or prolonged reaction times.
Causality:
-
Thermal Degradation: As with many organic molecules, high temperatures can promote decomposition. For furan-containing compounds, this can involve decarboxylation or other ring degradation pathways.
-
Reagent Incompatibility: The reaction conditions themselves (e.g., strong acids, bases, or oxidizing/reducing agents) may be degrading the starting material or the product.
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yields.
Preventative Measures:
-
Solvent Choice: Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives under synthetic conditions.[5][6]
-
Temperature Management: If possible, run reactions at the lowest effective temperature.
-
Protecting Groups: In multi-step syntheses, consider protecting the amine or carboxylic acid group if they are not involved in the desired transformation and are susceptible to side reactions under the planned conditions.
By systematically addressing these common issues, researchers can mitigate the stability problems associated with this compound and ensure the success of their experimental endeavors.
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024).
- 5-Hydroxymethyl-2-furancarboxylic Acid - Product Inform
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.
- Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2011). Food Additives & Contaminants: Part A.
Sources
Optimizing reaction conditions for furan ring formation
Technical Support Center: Optimizing Furan Ring Formation
Guide Version: 1.0
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of furan-containing molecules. The furan scaffold is a vital building block in medicinal chemistry and materials science, making the optimization of its synthesis a critical endeavor.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols for common furan synthesis methodologies.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr synthesis is resulting in a black, tarry mixture with very low yield. What is the primary cause and how can it be mitigated? This is a frequent issue arising from the decomposition of the starting material or the furan product under harsh acidic and high-temperature conditions.[3][4] Furans are susceptible to polymerization and ring-opening in strongly acidic environments.[4]
-
Core Causality: Strong Brønsted acids (e.g., H₂SO₄) combined with prolonged heating can degrade acid-sensitive functional groups and promote polymerization.[3]
-
Recommended Solutions:
-
Switch to a Milder Catalyst: Employ milder Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃, which can facilitate cyclization under less aggressive conditions.[3][5]
-
Reduce Temperature and Time: Microwave-assisted synthesis is a highly effective method to drastically cut down reaction times from hours to minutes, minimizing degradation.[3]
-
Optimize Solvent Choice: Use a high-boiling aprotic solvent such as toluene or DMF for better temperature regulation compared to solvent-free conditions, which can suffer from localized overheating.[3]
-
Q2: I'm observing incomplete conversion in my Paal-Knorr synthesis, even after extended reaction times. What factors should I investigate? Incomplete conversion often points to insufficient catalytic activity or issues with water removal, which is a byproduct of the reaction.[6]
-
Core Causality: The Paal-Knorr synthesis is a dehydration reaction; the presence of water can inhibit the reaction from reaching completion by Le Chatelier's principle.[6]
-
Recommended Solutions:
-
Efficient Water Removal: For reactions run in solvents like toluene, use a Dean-Stark apparatus to physically remove water as it forms, driving the equilibrium toward the product.[3][6]
-
Use a Stronger Dehydrating Agent: Reagents like phosphorus pentoxide (P₂O₅) can be more effective than acid catalysts alone in forcing the dehydration step to completion.[3][4]
-
Verify Starting Material Purity: Ensure your 1,4-dicarbonyl starting material is pure, as impurities can inhibit the catalyst or introduce side reactions.[6]
-
Q3: What is the crucial difference in catalytic requirements between the Paal-Knorr and the Feist-Benary furan syntheses? The choice between these two powerful methods often comes down to the nature of the available starting materials and the stability of the substrate to acidic or basic conditions.[7]
-
Paal-Knorr Synthesis: This reaction involves the intramolecular cyclization of a 1,4-dicarbonyl compound and is almost always acid-catalyzed .[7] The mechanism begins with the protonation of a carbonyl group.[1][8]
-
Feist-Benary Synthesis: This method involves the condensation of an α-halo ketone with a β-dicarbonyl compound and is typically base-catalyzed .[7][9] The base, often a mild one like pyridine or ammonia, is used to deprotonate the β-dicarbonyl, forming a nucleophilic enolate.[7][9]
Q4: How does solvent choice impact the stability and reactivity of the furan ring during synthesis and workup? Solvent selection is critical as it can influence reaction rates, selectivity, and the stability of the furan product itself.[10][11]
-
Protic Solvents (e.g., water, alcohols): These can be detrimental in acid-catalyzed reactions, promoting furan ring opening and subsequent polymerization or degradation.[10][12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are often preferred as they have been shown to stabilize furan derivatives and are less likely to participate in degradation pathways.[10] DMF, in particular, is noted for enhancing the stability of furanic compounds.[10]
Troubleshooting Guide: Low Yield & Side Product Formation
This section provides a structured approach to diagnosing and solving common problems encountered during furan ring formation.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield in furan synthesis.
Problem/Cause/Solution Matrix
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Reaction turns black/forms polymer | Acid catalyst is too strong; reaction temperature is too high, causing decomposition.[3] | Switch from H₂SO₄ to a milder Lewis acid (e.g., Sc(OTf)₃) or a solid acid catalyst.[3][6] Lower the reaction temperature and monitor closely by TLC. Consider microwave-assisted synthesis for rapid, controlled heating.[3] |
| Formation of furan byproduct in Paal-Knorr pyrrole synthesis | Under acidic conditions (pH < 3), the 1,4-dicarbonyl can undergo acid-catalyzed cyclization to a furan faster than condensation with the amine.[13][14] | Ensure reaction conditions are neutral or weakly acidic. The use of amine/ammonium hydrochloride salts should be avoided. Adding a weak acid like acetic acid can accelerate the desired pyrrole formation without favoring the furan pathway.[14] |
| Hydrolysis of ester groups (Feist-Benary) | Use of a strong base (e.g., NaOH, NaOEt) which can saponify ester functionalities on the substrate or product.[9] | Use a milder, non-nucleophilic organic base such as pyridine or triethylamine.[6][9] These are sufficient to deprotonate the β-dicarbonyl without causing hydrolysis. |
| Product is stuck on silica gel column during purification | Highly polar furan derivatives (e.g., those with hydroxyl or carboxyl groups) can interact strongly with the acidic silanol groups on the silica surface.[15] | Add a polar modifier to the eluent, such as 1-10% methanol in dichloromethane.[15] For basic furans, add a small amount of base (e.g., 1% triethylamine or ammonia in methanol) to the mobile phase to suppress interaction with silica.[15] Consider reverse-phase chromatography for water-soluble compounds.[15] |
Key Experimental Protocols
These protocols are provided as a validated starting point. Optimization may be required based on the specific substrate.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran (Conventional Heating)
This protocol details a classic approach using a Brønsted acid with azeotropic water removal.[3][7]
-
Reagents & Setup:
-
To a 100 mL round-bottom flask, add hexane-2,5-dione (11.4 g, 100 mmol) and toluene (50 mL).
-
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).[3]
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
-
Reaction Procedure:
-
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until no more water is collected.[3]
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation if necessary.
-
Protocol 2: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
This protocol uses a mild organic base, which is advantageous for substrates with sensitive functional groups.[7]
-
Reagents & Setup:
-
To a 50 mL round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol) and ethanol (30 mL).
-
Add pyridine (0.87 g, 11 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
-
Reaction Procedure:
-
Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4 hours. Monitor progress by TLC.[7]
-
-
Workup and Purification:
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL).
-
Wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).[16]
-
Mechanistic Insights
Understanding the reaction mechanism is crucial for rational optimization.
Paal-Knorr Furan Synthesis Mechanism
The synthesis proceeds via acid-catalyzed intramolecular cyclization. The rate-determining step is typically the ring closure.[1][5]
Caption: Simplified Paal-Knorr furan synthesis mechanism.[1]
References
-
Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. (2018). ACS Sustainable Chemistry & Engineering. Retrieved January 13, 2026, from [Link]
-
Recent Progress in the Synthesis of Furan. (2019). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Synthesis of Furans – Recent Advances. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). PMC - NIH. Retrieved January 13, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (2021). European Patent Office.
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). NIH. Retrieved January 13, 2026, from [Link]
-
High-Density Aviation Fuel or Diesel-Range Naphthenes Are Synthesized from Biomass-Derived Isophorone and Furfural. (2023). MDPI. Retrieved January 13, 2026, from [Link]
-
An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. (2013). PubMed. Retrieved January 13, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. (2009). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). MDPI. Retrieved January 13, 2026, from [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). OUCI. Retrieved January 13, 2026, from [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2021). PMC - NIH. Retrieved January 13, 2026, from [Link]
-
Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. (2022). PMC - NIH. Retrieved January 13, 2026, from [Link]
-
Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Feist‐Bénary Reaction. (2010). Wiley Online Library. Retrieved January 13, 2026, from [Link]
-
Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. (2021). ACS Publications. Retrieved January 13, 2026, from [Link]
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Technical Support Center: Overcoming Poor Solubility of Furan Carboxylic Acids for Biological Testing
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor solubility of furan carboxylic acids in biological testing. Our goal is to equip you with the knowledge to select and implement the most effective solubilization strategies for your specific experimental needs, ensuring reliable and reproducible results.
Introduction: The Challenge of Furan Carboxylic Acid Solubility
Furan carboxylic acids are a class of compounds with significant interest in pharmaceutical and materials science due to their bio-based origins and versatile chemical structures.[1][2] However, their often-limited aqueous solubility presents a major hurdle for in vitro and in vivo biological testing, leading to challenges in achieving desired concentrations for accurate assessment of their biological activity.[3][4] This guide will walk you through a systematic approach to tackling these solubility issues, from simple adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with furan carboxylic acids.
Q1: My furan carboxylic acid won't dissolve in my aqueous assay buffer. What is the first and simplest thing I should try?
A1: pH Adjustment
The most straightforward approach for ionizable compounds like carboxylic acids is to adjust the pH of the medium.[5][] Furan carboxylic acids are weakly acidic and their solubility is highly pH-dependent.[7] By increasing the pH of the solution above the pKa of the carboxylic acid group, the compound deprotonates to form a more soluble carboxylate salt.[8]
Mechanism: The deprotonated carboxylate anion is an ionic species that is more readily solvated by polar solvents like water compared to the neutral, less polar carboxylic acid form.[8]
Experimental Protocol: Solubilization via pH Adjustment
-
Determine the pKa: If the pKa of your furan carboxylic acid is unknown, it can be estimated using cheminformatics tools or determined experimentally.
-
Prepare a Stock Solution:
-
Weigh out a small amount of your furan carboxylic acid.
-
Add a small volume of a basic solution (e.g., 0.1 M NaOH) dropwise while vortexing until the compound dissolves. This creates a concentrated stock of the soluble salt.
-
-
Adjust the Final Assay pH:
-
When diluting the stock solution into your final assay buffer, ensure the buffer has sufficient capacity to maintain a pH at least 1-2 units above the compound's pKa to keep it in its soluble, deprotonated state.[9]
-
Caution: Be mindful that a significant change in pH can affect your biological assay (e.g., enzyme activity, cell viability). Always include a vehicle control with the same final pH to account for these effects.[10]
-
Q2: I tried adjusting the pH, but it interfered with my assay. What's my next best option?
A2: Co-solvents
If altering the pH is not feasible, the use of water-miscible organic co-solvents is a common and effective strategy.[][11] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the less polar furan carboxylic acid.[]
Common Co-solvents for Biological Assays:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for creating high-concentration stock solutions.[7][12]
-
Ethanol: Another common choice, particularly when DMSO interferes with the assay.[12]
-
Polyethylene Glycol 400 (PEG 400) and Propylene Glycol: Often used in preclinical formulations.[]
Causality: The addition of a co-solvent disrupts the hydrogen bonding network of water, creating a microenvironment that is more favorable for dissolving non-polar solutes.[]
Table 1: Recommended Co-solvents and Their Typical Final Assay Concentrations
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration | Considerations |
| DMSO | 10-50 mM | < 0.5% (v/v) | Can be cytotoxic or induce cell differentiation at higher concentrations.[12] |
| Ethanol | 10-50 mM | < 1% (v/v) | Can affect membrane proteins and cellular metabolism.[12] |
| PEG 400 | Varies | Assay-dependent | Generally low toxicity. |
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Select a Co-solvent: Choose a co-solvent that is compatible with your biological assay. DMSO is a common starting point.[12]
-
Prepare a High-Concentration Stock:
-
Weigh the desired amount of your furan carboxylic acid into a sterile tube.
-
Add the appropriate volume of 100% co-solvent (e.g., DMSO) to achieve the target stock concentration (e.g., 20 mM).
-
Vortex thoroughly. Gentle warming in a 37°C water bath can aid dissolution.[12]
-
-
Dilution into Assay Medium:
-
Perform serial dilutions of the stock solution in your aqueous assay buffer to reach the final desired concentrations.
-
Crucially, ensure the final concentration of the co-solvent remains below cytotoxic levels (typically <0.5% for DMSO). [12]
-
Always include a vehicle control in your experiments containing the same final concentration of the co-solvent.[12]
-
Q3: My compound precipitates out of solution when I add it to my aqueous buffer, even with a co-solvent. What is happening and how can I fix it?
A3: This is a common issue when a compound that is soluble in a high concentration of organic solvent is rapidly diluted into an aqueous medium. The key is to carefully manage the dilution process and consider more advanced techniques if simple dilution fails.
Troubleshooting Steps:
-
Check the Final Co-solvent Concentration: Ensure it is within the recommended limits.
-
Modify the Dilution Method: Instead of adding a small volume of concentrated stock to a large volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.
-
Consider a Different Co-solvent: Some furan carboxylic acids may be more soluble in binary solvent mixtures.[2][7] For example, a mixture of water and an organic solvent like 1,4-dioxane has been shown to increase the solubility of some furan dicarboxylic acids through a phenomenon known as co-solvency.[2]
If these steps do not resolve the issue, you may need to consider more advanced formulation strategies such as salt formation or the use of solubility enhancers.
Q4: I need to prepare a formulation for in vivo studies, and simple pH adjustment or co-solvents are not sufficient or suitable. What are my options?
A4: Salt Formation and Use of Solubility Enhancers
For more challenging compounds or for in vivo applications, more advanced formulation strategies are often necessary.
1. Salt Formation
Converting the furan carboxylic acid into a stable salt form is a highly effective method to significantly increase its aqueous solubility and dissolution rate.[13][14] This involves reacting the carboxylic acid with a suitable base to form a salt.[15]
Choosing a Counterion: The choice of the basic counterion is critical and can influence properties like solubility, stability, and hygroscopicity.[16]
-
Common Inorganic Counterions: Sodium (Na+) and potassium (K+) are frequently used.[17]
-
Organic Amine Counterions: Tromethamine and various alkylamines can also be effective.[13]
Experimental Protocol: Small-Scale Salt Formation for Preclinical Studies
-
Molar Equivalence: Dissolve your furan carboxylic acid in a suitable organic solvent (e.g., ethanol).
-
Base Addition: Add one molar equivalent of a solution of the chosen base (e.g., sodium hydroxide in ethanol) dropwise while stirring.
-
Isolation: The salt may precipitate out of the organic solvent. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Alternatively, the solvent can be removed by rotary evaporation to yield the salt.
-
Characterization: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt and compare it to the parent carboxylic acid.
Diagram 1: Workflow for Salt Formation and Solubility Assessment
Caption: A step-by-step workflow for preparing and evaluating a furan carboxylic acid salt.
2. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly soluble molecules, like furan carboxylic acids, forming inclusion complexes that have significantly improved aqueous solubility.[19]
Mechanism: The hydrophobic part of the furan carboxylic acid molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[18]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity.[20]
Table 2: Comparison of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| pH Adjustment | Ionization to a more soluble salt form.[5] | Simple, cost-effective.[] | Can interfere with biological assays; risk of precipitation with pH shifts.[7] | Initial screening; assays tolerant to pH changes. |
| Co-solvents | Reducing solvent polarity.[] | Easy to prepare stock solutions; widely used.[12] | Potential for solvent toxicity/interference; risk of precipitation upon dilution.[12] | In vitro assays; initial screening. |
| Salt Formation | Creation of a stable, highly soluble ionic compound. | Significant increase in solubility and dissolution rate; can improve stability.[21] | Requires chemical modification and characterization; potential for hygroscopicity issues. | In vivo studies; formulation development. |
| Cyclodextrins | Encapsulation to form a soluble inclusion complex. | Significant solubility enhancement; can improve stability and bioavailability.[20] | Can be more expensive; requires formulation development and characterization. | In vivo studies; challenging compounds. |
Troubleshooting Decision Guide
The following diagram provides a logical pathway to help you select the most appropriate solubilization strategy for your furan carboxylic acid.
Diagram 2: Decision Tree for Solubilizing Furan Carboxylic Acids
Caption: A decision-making guide for selecting a solubilization method.
Conclusion
Overcoming the poor solubility of furan carboxylic acids is a critical step in their evaluation as potential therapeutic agents or functional biomaterials. By systematically applying the principles of pH adjustment, co-solvency, salt formation, and the use of solubility enhancers like cyclodextrins, researchers can successfully formulate these challenging compounds for reliable and meaningful biological testing. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the chosen solubilization method.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
-
Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility. Retrieved from [Link]
-
CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
R Discovery. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
ACS Publications. (n.d.). Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions: Experiments and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Predictions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved from [Link]
-
Thieme. (n.d.). Product Class 3: Carboxylic Acid Salts. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Labinsights. (2023, May 8). Techniques to Enhance Drug Solubility. Retrieved from [Link]
-
MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Retrieved from [Link]
-
NIH. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
NIH. (2022, May 25). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
-
ACS Publications. (2018, November 2). Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
PubMed. (1996, October). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins in delivery systems: Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). -Results for simulations with series of furans as co-solvents: pressure.... Retrieved from [Link]
-
IJAR. (2015). Applications of cyclodextrins: formation of inclusion complexes and their characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting Guide | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions: Experiments and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Predictions | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure. Retrieved from [Link]
-
Semantic Scholar. (2021, March 15). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Retrieved from [Link]
-
ResearchGate. (2022, November 18). (PDF) Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents | Request PDF. Retrieved from [Link]
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Technical Support Center: Advanced NMR Peak Assignment for Substituted Furans
Welcome to the technical support center for NMR analysis of substituted furans. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning the complex NMR spectra of these important heterocyclic scaffolds. My goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your structural elucidation workflows. We will move from common issues in 1D NMR to the strategic application of 2D techniques, ensuring a self-validating approach to your assignments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: 1D ¹H and ¹³C NMR Troubleshooting
Question 1: My ¹H NMR signals for the furan ring protons are broad and poorly resolved. What's the cause and solution?
Answer: Broad or unresolved signals in the aromatic region of your furan spectrum often stem from a few common issues:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing line broadening. If you observe artifacts in the baseline or broad signals, try diluting your sample.[1]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can significantly shorten relaxation times (T1 and T2), leading to severe peak broadening. To remedy this, you can pass your sample through a small plug of Celite or silica, or add a chelating agent like EDTA if it doesn't interfere with your compound.
-
Unresolved Long-Range Couplings: Furan rings exhibit small, long-range J-couplings (e.g., J₂₄, J₂₅, J₃₅) which are often less than 1 Hz.[2] These small couplings may not be fully resolved, especially on lower-field instruments, leading to the appearance of broadened multiplets.
-
Solution: Re-run the spectrum on a higher-field instrument (e.g., 500 MHz or greater). The increased spectral dispersion may resolve these fine couplings. Additionally, applying a window function like a Gaussian multiplication during processing can enhance resolution at the expense of signal-to-noise, sometimes revealing the underlying multiplet structure.[3][4]
-
Question 2: I have a monosubstituted furan, but I'm unsure if the substituent is at the 2- or 3-position. How can I differentiate them using ¹H NMR?
Answer: The substitution pattern on a furan ring creates a distinct "fingerprint" based on chemical shifts and coupling constants. The key is to understand the electronic influence of the oxygen atom and the substituent.
-
Causality—The Oxygen Effect: The oxygen atom in the furan ring is highly electronegative and exerts a strong influence on the adjacent α-protons (H2/H5), making them more deshielded (further downfield) than the β-protons (H3/H4). In unsubstituted furan (in CDCl₃), H2/H5 appear around 7.44 ppm, while H3/H4 are upfield around 6.38 ppm.[2]
-
2-Substituted Furans:
-
You will observe three distinct signals for the furan protons: H3, H4, and H5.
-
The signal for H5 is typically the most downfield of the three ring protons, as it is an α-proton.
-
The signals for H3 and H4 will be further upfield.
-
Key Differentiator: The coupling constants are diagnostic. You will observe a characteristic J₃₄ coupling (typically ~3.3-3.6 Hz), a J₄₅ coupling (~1.8-1.9 Hz), and a smaller long-range J₃₅ coupling (~0.8-0.9 Hz). The proton with two small coupling constants is H5, the proton with one small and one large coupling is H3, and the proton with two larger couplings is H4.
-
-
3-Substituted Furans:
-
You will observe three distinct signals for the furan protons: H2, H4, and H5.
-
The signals for H2 and H5 (α-protons) will be the most downfield and often close to each other, while H4 (a β-proton) will be the most upfield.
-
Key Differentiator: The coupling patterns are different. H2 will appear as a small doublet or triplet (coupled to H4 and H5). H5 will also be a doublet or triplet (coupled to H2 and H4). H4 will show couplings to both H2 and H5. The key vicinal coupling, J₄₅, is typically the largest (~3.0-3.3 Hz).
-
Data Summary Table 1: Typical ¹H NMR Parameters for Monosubstituted Furans
| Proton | Unsubstituted Furan (CDCl₃)[2] | 2-Acetylfuran (CDCl₃)[5] | 3-Bromofuran |
| H2 | ~7.44 ppm | - | ~7.5 ppm |
| H3 | ~6.38 ppm | ~7.19 ppm (dd, J=3.6, 0.8 Hz) | - |
| H4 | ~6.38 ppm | ~6.54 ppm (dd, J=3.6, 1.7 Hz) | ~6.4 ppm |
| H5 | ~7.44 ppm | ~7.60 ppm (dd, J=1.7, 0.8 Hz) | ~7.4 ppm |
Note: Data for 3-Bromofuran is estimated from typical substituent effects. Exact values can be found in spectral databases.[6]
Question 3: My ¹³C NMR spectrum shows four signals for a disubstituted furan. How do I assign the quaternary carbons?
Answer: Assigning quaternary carbons (carbons with no attached protons) is impossible with a standard ¹³C or DEPT spectrum alone. This is a classic scenario where a 2D NMR experiment is not just helpful, but essential.
The definitive experiment for this task is the Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
-
Mechanism: HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[3][7] Since a quaternary carbon has no directly attached protons (a ¹JCH coupling), it will not show a peak in an HSQC spectrum. However, protons on adjacent carbons will show a correlation to the quaternary carbon in the HMBC spectrum.
-
Workflow:
-
Identify the proton signals adjacent to the suspected quaternary carbon in your ¹H NMR spectrum.
-
In the HMBC spectrum, find the vertical columns corresponding to these proton chemical shifts.
-
Look for cross-peaks in these columns that correlate to the chemical shift of your unassigned quaternary carbon on the ¹³C axis.
-
Observing these ²JCH or ³JCH correlations provides unambiguous proof of connectivity and allows you to assign the quaternary carbon.
-
Section 2: Advanced 2D NMR for Furan Structure Elucidation
When 1D spectra are insufficient for unambiguous assignment, a systematic application of 2D NMR is the authoritative approach. The following workflow provides a self-validating system for even complex substituted furans.
Experimental Workflow for Furan Structure Elucidation
Caption: A logical workflow for substituted furan structure elucidation using 2D NMR.
Question 4: How do I use COSY to map the proton network on my furan ring?
Answer: The ¹H-¹H Correlation SpectroscopY (COSY) experiment is the first step in mapping out proton connectivity. It identifies protons that are coupled to each other, typically through two or three bonds.[3][8]
Experimental Protocol: Acquiring a DQF-COSY Spectrum
-
Sample Preparation: Prepare a sample of 5-10 mg in ~0.6 mL of deuterated solvent. Ensure the sample is fully dissolved and filtered to remove particulates.
-
Instrument Setup: Tune and shim the spectrometer for optimal homogeneity. Acquire a standard 1D ¹H spectrum and note the spectral width (SW).
-
Pulse Program: Select a gradient-enhanced, Double-Quantum Filtered COSY (gDQF-COSY) pulse sequence. The DQF modification helps to suppress strong singlet signals (like methyl groups) and provides better phase characteristics for the cross-peaks, making interpretation cleaner.
-
Key Parameters:
-
Spectral Width (SW): Match the SW in both F2 (direct) and F1 (indirect) dimensions to your 1D ¹H spectrum.
-
Number of Scans (NS): Typically 2 to 8 scans per increment are sufficient.
-
Increments (NI): Use 256 or 512 increments in the F1 dimension for adequate resolution.
-
-
Processing: After acquisition, apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
Interpretation:
-
The 1D proton spectrum appears on the diagonal.
-
Cross-peaks (off-diagonal signals) indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are J-coupled.
-
For a 2,3-disubstituted furan, you would expect to see a COSY correlation between the remaining H4 and H5 protons, helping you to identify them.
Question 5: My furan has several substituents, and the ¹H signals are crowded. How can HSQC and HMBC help me assign everything?
Answer: This is the most common and powerful application of heteronuclear 2D NMR. HSQC and HMBC work together to build the carbon skeleton of your molecule.
Part A: The ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Experiment
The HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH).[3][7] It is the definitive way to assign all protonated carbons.
Experimental Protocol: Acquiring a Phase-Sensitive gHSQC Spectrum
-
Pulse Program: Select a gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems). This version allows for DEPT-like editing, where CH/CH₃ signals and CH₂ signals have opposite phases (e.g., positive vs. negative contours).
-
Key Parameters:
-
¹³C Spectral Width (F1): Set this to cover the full range of your carbon signals (e.g., 0-160 ppm for a typical furan).
-
¹JCH Coupling Constant: The experiment is optimized for a specific one-bond coupling constant. For aromatic sp² carbons, a value of ~165-170 Hz is a good starting point.
-
-
Interpretation: Each cross-peak in the HSQC spectrum links a proton signal on the F2 axis to a carbon signal on the F1 axis. This allows you to transfer your confident ¹H assignments directly to their attached carbons. Any carbon signal from your ¹³C spectrum that does not have a cross-peak in the HSQC is a non-protonated (quaternary) carbon.
Part B: The ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Experiment
As discussed in Question 3, the HMBC experiment shows longer-range correlations (typically 2 and 3 bonds). It is the key to connecting the molecular fragments identified by COSY and HSQC.[3][7]
Experimental Protocol: Acquiring a gHMBC Spectrum
-
Pulse Program: Select a gradient-enhanced HMBC pulse sequence.
-
Key Parameters:
-
Long-Range Coupling Constant (ⁿJCH): This is the most critical parameter. The experiment needs to be optimized for the expected long-range couplings. A value of 8-10 Hz is a robust starting point that will capture most ²JCH and ³JCH correlations in aromatic systems.
-
-
Interpretation:
-
Start from an unambiguously assigned proton (e.g., a methyl group substituent).
-
Trace down its vertical column in the HMBC spectrum.
-
Each cross-peak in that column represents a 2- or 3-bond coupling to a carbon.
-
For example, the protons of a 2-methyl group on a furan ring should show HMBC correlations to C2 (a ²JCH coupling) and C3 (a ³JCH coupling). This confirms the position of the methyl group and helps assign C2 and C3.
-
By systematically piecing together these correlations, you can assemble the entire molecular structure.
-
Question 6: I have two possible regioisomers for my disubstituted furan. HMBC correlations are ambiguous. What now?
Answer: When through-bond coupling information is insufficient to distinguish between regioisomers, the solution is to probe through-space proximity using the Nuclear Overhauser Effect (NOE) .[9][10][11]
-
Mechanism: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The effect is highly distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei), making it a powerful tool for identifying protons that are close to each other (< 5 Å), regardless of whether they are J-coupled.[9]
Experimental Protocol: Acquiring a 2D NOESY/ROESY Spectrum
-
Which Experiment?
-
NOESY: Best for small molecules (MW < 600 Da) where the NOE is positive.
-
ROESY: Necessary for medium-sized molecules (MW ~700-1200 Da) where the NOE can be zero or negative. ROESY correlations are always positive, avoiding ambiguity.[9]
-
-
Pulse Program: Select the appropriate 2D NOESY or ROESY pulse sequence.
-
Key Parameters:
-
Mixing Time (d8): This is the crucial parameter that allows for the NOE to build up. For small molecules, a mixing time of 500-800 ms is a good starting point. This may need to be optimized for your specific molecule.
-
-
Interpretation:
-
Like a COSY, the spectrum has the ¹H NMR on both axes.
-
A cross-peak between two protons indicates they are close in space.
-
Example: Consider a furan with a methyl group at C2 and an aldehyde at C3. A NOESY experiment should show a cross-peak between the methyl protons and the H4 proton. In contrast, if the aldehyde were at C5, you would expect to see an NOE between the methyl protons and the aldehyde proton. This unambiguous spatial information allows for definitive assignment of the regioisomer.
-
Logical Relationship of Key 2D Experiments
Caption: Interdependence of 2D NMR experiments for structure validation.
Section 3: Advanced Verification
Question 7: I have a final proposed structure, but I want the highest level of confidence. Is there a way to verify my assignment?
Answer: Yes. The state-of-the-art method for verifying complex structural assignments is to compare your experimental data to theoretically predicted NMR spectra using quantum mechanical calculations.
-
Methodology: Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with remarkable accuracy.[12][13] The typical workflow involves:
-
Building a 3D model of your proposed structure(s).
-
Performing a geometry optimization at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculating the NMR shielding tensors using a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)).[13]
-
Converting the calculated shielding constants to chemical shifts by referencing against a calculated TMS standard.
-
-
Application: You can calculate the predicted spectra for all possible isomers. The correct structure will be the one whose predicted chemical shifts show the best linear correlation and the lowest mean absolute error (MAE) when compared to your experimental data. This computational approach serves as a powerful, unbiased arbiter when spectral data alone is ambiguous.[1][14]
References
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The effect of the substituent on the conformation of some five-membered heterocyclic compounds. Sci-Hub. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
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Substituent effects and electron delocalization in five-membered N-heterocycles. Springer. [Link]
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3-Bromofuran. PubChem. [Link]
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Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico da Universidade de Aveiro. [Link]
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Institutes of Health. [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. [Link]
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The proton resonance spectra of heterocycles. Part VIII. Substituent effects on coupling constants in bicyclic heteroaromatic compounds and the prediction of chemical shifts from coupling constants. Royal Society of Chemistry. [Link]
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2-Acetylfuran - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. ResearchGate. [Link]
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2-Acetylfuran. Wikipedia. [Link]
-
NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link]
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NOESY and ROESY. University of Missouri. [Link]
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]
-
Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. [Link]
-
An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Royal Society of Chemistry. [Link]
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NMR Interpretation Guide: 1D & 2D Spectroscopy. Studylib. [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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The NMR interpretations of some heterocyclic compounds which are... ResearchGate. [Link]
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NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. PubMed. [Link]
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HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
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2D NMR Problem Solving. Eugene E. Kwan. [Link]
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Approximate 1H and 13C NMR Shifts. Scribd. [Link]
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Types of 2D NMR. NMR Services. [Link]
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cosy hsqc hmbc: Topics. Science.gov. [Link]
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2D NMR FOR THE CHEMIST. Greg Heffron. [Link]
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Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of California, Santa Cruz. [Link]
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NOESY Spectra. Chemistry LibreTexts. [Link]
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NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
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COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Los Angeles. [Link]
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Proton NMR splitting in 2-substituted furan. Chemistry Stack Exchange. [Link]
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]
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Technical Support Center: Scaling Up the Synthesis of 5-(2-Aminophenyl)furan-2-carboxylic Acid
Welcome to the dedicated technical support guide for the synthesis of 5-(2-Aminophenyl)furan-2-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up this valuable synthesis.
Overview of Synthetic Strategy
The most common and scalable approach to synthesizing this compound involves a two-step process. First, a carbon-carbon bond is formed between a furan precursor and a nitro-substituted aromatic ring to yield 5-(2-nitrophenyl)furan-2-carboxylic acid. This intermediate is then reduced to the desired aminophenyl product. This guide will address the potential challenges in both of these critical stages.
Part 1: Synthesis of 5-(2-Nitrophenyl)furan-2-carboxylic Acid via Cross-Coupling
The initial carbon-carbon bond formation is typically achieved through palladium-catalyzed cross-coupling reactions such as the Sonogashira or Suzuki coupling, or a copper-catalyzed Ullmann-type reaction. Each of these methods presents its own set of challenges, particularly during scale-up.
Visualizing the Synthetic Workflow: C-C Coupling
Caption: Workflow for C-C bond formation.
Troubleshooting Guide: C-C Coupling Reactions
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Product Formation in Sonogashira Coupling | 1. Catalyst Deactivation: Palladium catalysts can be sensitive to air and impurities. The furan ring itself can sometimes coordinate to the metal center, inhibiting catalysis. 2. Insufficiently Reactive Aryl Halide: Aryl bromides can be less reactive than aryl iodides, often requiring higher temperatures.[1] 3. Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.[2] | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). Consider using a more robust palladium catalyst or ligand. 2. Optimize Reaction Conditions: For aryl bromides, increasing the reaction temperature may be necessary.[1] If the reaction is still sluggish, consider switching to the corresponding aryl iodide. 3. Control Reaction Parameters: Ensure a copper(I) co-catalyst is used, as it facilitates the desired cross-coupling over homocoupling. Running the reaction under strictly anaerobic conditions is crucial.[2] |
| Inconsistent Yields in Ullmann Coupling on Scale-Up | 1. Heterogeneous Nature of the Reaction: The traditional Ullmann reaction often uses copper powder, leading to poor reproducibility due to variations in surface area and activity.[3][4] 2. High Reaction Temperatures: These reactions often require temperatures exceeding 200°C, which can be difficult to control uniformly in large reactors and may lead to byproduct formation.[5] | 1. Use Activated Copper: Prepare activated copper powder consistently for each batch. Alternatively, explore modern Ullmann-type reactions that use soluble copper catalysts and ligands, which offer better homogeneity and reproducibility.[6] 2. Optimize Heat Transfer: Ensure efficient stirring and use a reactor with good heat transfer capabilities to maintain a consistent temperature throughout the reaction mixture. Consider using a high-boiling point, inert solvent to improve heat distribution. |
| Formation of Dark-Colored Impurities | 1. Decomposition of Furan Ring: Furans can be unstable under strongly acidic or basic conditions, or at very high temperatures, leading to polymerization or degradation. 2. Side Reactions of the Nitro Group: At high temperatures, nitroarenes can undergo various side reactions. | 1. Milder Reaction Conditions: If possible, use a more active catalyst system that allows for lower reaction temperatures. Minimize reaction time and maintain careful temperature control. 2. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and stop it as soon as the starting material is consumed to avoid over-heating and subsequent decomposition. |
Frequently Asked Questions (FAQs): C-C Coupling
Q1: Which cross-coupling method is generally more suitable for scaling up: Sonogashira or Ullmann?
A1: Modern Sonogashira couplings are often preferred for scale-up due to their milder reaction conditions and the availability of highly active and well-defined palladium catalysts.[7] Traditional Ullmann couplings, while seemingly simpler, can be problematic due to the high temperatures and the heterogeneous nature of the reaction, which can lead to reproducibility issues.[3] However, recent advances in Ullmann-type reactions using soluble copper catalysts and ligands have made them more amenable to scale-up.[6]
Q2: My Sonogashira reaction is sluggish. What are the first things I should check?
A2: First, ensure your reagents and solvents are of high purity and adequately degassed, as oxygen can lead to catalyst deactivation and alkyne homocoupling.[2] Check the activity of your palladium catalyst and the purity of your copper co-catalyst. The choice of base and solvent can also have a significant impact; consider screening a few different options if the reaction is not proceeding as expected.[1]
Q3: Are there any specific safety concerns when running Ullmann reactions at a large scale?
A3: The primary safety concern with traditional Ullmann reactions is the high temperature required, which can pose a fire hazard and lead to pressure build-up in a sealed reactor.[5] Careful temperature monitoring and control are essential. Additionally, finely divided copper powder can be pyrophoric.
Part 2: Reduction of 5-(2-Nitrophenyl)furan-2-carboxylic Acid
The reduction of the nitro group to an amine is a critical step. Common methods include catalytic hydrogenation and the use of reducing metals in acidic media (e.g., SnCl₂/HCl). The choice of method can be influenced by the presence of other functional groups and scale-up considerations.
Visualizing the Synthetic Workflow: Nitro Reduction
Caption: Workflow for nitro group reduction.
Troubleshooting Guide: Nitro Reduction
| Problem | Potential Causes | Solutions & Explanations |
| Incomplete Reduction or Stalled Reaction | 1. Catalyst Poisoning (Hydrogenation): Impurities in the starting material or solvent can poison the catalyst.[8] 2. Poor Solubility: The nitro-intermediate may have poor solubility in the chosen reaction solvent. 3. Insufficient Reducing Agent (Metal/Acid): An inadequate amount of the metal reducing agent will lead to incomplete conversion. | 1. Purify Starting Material: Ensure the nitro-intermediate is free from impurities before the reduction step. Use high-purity solvents and hydrogen. 2. Solvent Screening: Choose a solvent system in which the starting material is reasonably soluble. For catalytic hydrogenation, polar protic solvents like ethanol or acetic acid are often effective. 3. Increase Stoichiometry: For metal/acid reductions, use a sufficient excess of the metal (e.g., 3-5 equivalents of SnCl₂).[9] |
| Formation of Side Products (e.g., Azo, Azoxy, Hydroxylamine) | 1. Insufficiently Vigorous Reduction: These side products are intermediates in the reduction of a nitro group. Their accumulation suggests the reaction is not going to completion. 2. Uncontrolled Exotherm: Nitro reductions are often highly exothermic.[10] A rapid temperature increase can lead to side reactions. | 1. Optimize Reaction Conditions: Ensure adequate mixing and sufficient reducing agent to drive the reaction to the desired amine. For catalytic hydrogenation, increasing the hydrogen pressure can be beneficial. 2. Control the Exotherm: For large-scale reactions, add the reducing agent portion-wise or as a solution to control the rate of heat evolution. Ensure the reactor has adequate cooling capacity.[5] |
| Difficulty in Removing Tin Salts During Work-up (SnCl₂ Reduction) | 1. Formation of Insoluble Tin Hydroxides: Neutralizing the acidic reaction mixture often precipitates tin(II) and tin(IV) hydroxides, which can be gelatinous and difficult to filter. | 1. Basify to High pH: After the reaction, carefully add a strong base (e.g., concentrated NaOH solution) until the pH is >12. This will redissolve the amphoteric tin hydroxides as soluble stannates, allowing for a cleaner extraction.[11] 2. Complexation: In some cases, adding a chelating agent like tartrate or citrate during workup can help to keep the tin salts in solution. |
| Reduction of the Furan Ring During Catalytic Hydrogenation | 1. Harsh Reaction Conditions: High temperatures and pressures, along with a highly active catalyst like palladium on carbon, can lead to the saturation of the furan ring.[12][13] | 1. Milder Conditions: Use lower hydrogen pressure and temperature. 2. Catalyst Choice: Consider using a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst) that is more selective for the nitro group reduction. Raney Nickel can sometimes be a good alternative to Pd/C for preserving sensitive functional groups.[14] |
Frequently Asked Questions (FAQs): Nitro Reduction
Q1: What are the main safety considerations when scaling up a nitro reduction?
A1: The primary concern is the high exothermicity of the reaction.[10] A thermal runaway can occur if the heat generated by the reaction exceeds the cooling capacity of the reactor. It is crucial to perform calorimetric studies (e.g., using a reaction calorimeter) to understand the heat flow of the reaction before attempting a large-scale synthesis. For catalytic hydrogenations, the use of flammable hydrogen gas requires appropriate safety measures, including proper ventilation and the use of intrinsically safe equipment.
Q2: My final product is a zwitterion. How does this affect the work-up and purification?
A2: The zwitterionic nature of this compound (possessing both a basic amino group and an acidic carboxylic acid group) means its solubility will be highly dependent on pH. It will likely have minimum solubility at its isoelectric point. This property can be exploited for purification. After the reaction, adjusting the pH of the aqueous solution to the isoelectric point should cause the product to precipitate, allowing for its isolation by filtration.
Q3: How can I monitor the progress of the nitro reduction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the nitro-intermediate (which is often colored and UV-active) and the appearance of the amino product (which may also be UV-active and can be visualized with specific stains like ninhydrin). For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Part 3: Purification and Analysis
Purification of the final product is crucial to obtain material of high purity, especially for pharmaceutical applications.
Troubleshooting Guide: Purification
| Problem | Potential Causes | Solutions & Explanations |
| Low Recovery During Crystallization/Precipitation | 1. Incorrect pH: The solubility of the zwitterionic product is highly pH-dependent. If the pH is too high or too low, the product will remain in solution. 2. Inappropriate Solvent: The chosen solvent may not be ideal for crystallization. | 1. Determine the Isoelectric Point: Experimentally determine the pH at which the product has the lowest solubility and adjust the pH of the solution to this point to maximize precipitation. 2. Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Aqueous ethanol or isopropanol are often good starting points for amino acids. |
| Product is Contaminated with Colored Impurities | 1. Carryover from Previous Steps: Degradation products from the coupling or reduction steps may persist. | 1. Charcoal Treatment: Before crystallization, treat a solution of the crude product with activated charcoal to adsorb colored impurities. 2. Optimize Crystallization: Ensure slow cooling during crystallization to allow for the formation of a pure crystal lattice, excluding impurities. |
| Presence of Residual Metals (Pd, Cu, Sn) | 1. Inefficient Removal During Work-up: Metal catalysts or reagents can be difficult to remove completely. | 1. Metal Scavengers: Use silica-based metal scavengers with functional groups that can chelate and remove residual metals from the product solution. 2. Thorough Work-up: For tin residues, ensure the work-up procedure is robust (see troubleshooting for nitro reduction). For palladium, multiple extractions and washes can help reduce levels. In some cases, a final crystallization is necessary to meet purity specifications.[7] |
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Nitrophenyl)furan-2-carboxylic Acid (Illustrative Suzuki Coupling)
-
To a degassed solution of 5-formyl-2-furancarboxylic acid (1.0 eq) and 2-nitrophenylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and a base (e.g., K₂CO₃, 3.0 eq).
-
Heat the mixture under an inert atmosphere (e.g., at 90°C) and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Acidify the aqueous solution with HCl to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude 5-(2-nitrophenyl)furan-2-carboxylic acid.
Protocol 2: Reduction of 5-(2-Nitrophenyl)furan-2-carboxylic Acid using Tin(II) Chloride
-
To a solution of 5-(2-nitrophenyl)furan-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol), add SnCl₂·2H₂O (4.0 eq).[9]
-
Heat the mixture to reflux and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Carefully add a concentrated aqueous solution of NaOH with vigorous stirring until the pH is >12 and all precipitated tin salts have redissolved.[11]
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by crystallization.
References
-
[Obushak, M. D., et al. (2004). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[9][10][15]triazolo[3,4-b][7][10][15]thiadiazole derivatives. Russian Journal of Organic Chemistry, 40(1), 93-99.]([Link])
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Validation & Comparative
A Comparative Guide to the Synthesis of 5-(2-Aminophenyl)furan-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Aminophenyl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan core substituted with both an aminophenyl group and a carboxylic acid. This unique arrangement of functional groups makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of the ortho-amino group on the phenyl ring offers a site for further chemical modification, enabling the construction of more complex, polycyclic systems. The furan-2-carboxylic acid moiety is a known pharmacophore and a versatile synthetic handle.
Given the potential applications of this molecule, the development of efficient and scalable synthetic routes is of paramount importance. This guide will explore and compare several potential synthetic strategies, drawing upon established methodologies for the synthesis of related furan derivatives.
Proposed Synthetic Routes: A Comparative Analysis
While a definitive, optimized synthesis for this compound is not yet established in the literature, we can propose and evaluate several plausible routes based on well-precedented chemical transformations. The following sections will detail three distinct approaches: a Palladium-Catalyzed Cross-Coupling Route, a Classical Condensation and Cyclization Approach, and a Biocatalytic-Inspired Chemoenzymatic Strategy.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This approach is predicated on the well-established Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds. This strategy offers a high degree of modularity and control over the final product structure. A similar approach has been successfully employed in the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid.[1]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling approach.
Causality Behind Experimental Choices:
-
Starting Materials: Methyl 5-bromofuran-2-carboxylate is a commercially available and relatively inexpensive starting material. The use of a Boc-protected aminophenylboronic acid is crucial to prevent side reactions involving the amino group during the palladium-catalyzed coupling.
-
Catalyst and Conditions: Palladium catalysts such as Pd(PPh₃)₄ are standard for Suzuki couplings. The use of a base like sodium carbonate is necessary for the transmetalation step of the catalytic cycle. A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.
-
Protecting Group Strategy: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amine functionality. It is stable under the coupling conditions and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) without affecting the ester or the furan ring.
-
Final Step: Saponification of the methyl ester using a strong base like sodium hydroxide is a standard and high-yielding method to obtain the final carboxylic acid.
Route 2: Paal-Knorr Furan Synthesis followed by Aromatic Nucleophilic Substitution
The Paal-Knorr synthesis is a classical method for the preparation of furans from 1,4-dicarbonyl compounds. This route would involve the initial construction of the furan ring followed by the introduction of the aminophenyl group.
Reaction Scheme:
Caption: Paal-Knorr synthesis approach.
Causality Behind Experimental Choices:
-
Furan Ring Formation: The Paal-Knorr synthesis is a straightforward method for forming the furan ring. The challenge lies in the synthesis of the appropriately substituted 1,4-dicarbonyl precursor.
-
Introduction of the Amino Group: A potential strategy would involve a nucleophilic aromatic substitution (SNAAr) reaction on a furan ring bearing a suitable leaving group at the 5-position (e.g., a nitro or halo group). The reaction with o-phenylenediamine would introduce the desired aminophenyl moiety. However, the furan ring is electron-rich, making it generally unreactive towards nucleophilic substitution unless strongly activated by an electron-withdrawing group.
-
Feasibility Concerns: This route is conceptually simple but may face practical challenges. The synthesis of the required 1,4-dicarbonyl precursor could be lengthy, and the efficiency of the nucleophilic substitution step is uncertain.
Route 3: Chemoenzymatic Synthesis from Bio-based Feedstocks
Drawing inspiration from the green synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from 5-hydroxymethylfurfural (HMF)[2][3][4], a futuristic approach could involve a chemoenzymatic cascade. While speculative for the synthesis of an aminophenyl derivative, this highlights a more sustainable direction for furan chemistry.
Conceptual Workflow:
Caption: Conceptual chemoenzymatic workflow.
Causality Behind Experimental Choices:
-
Renewable Starting Material: 5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of sugars, making this a potentially "green" route.[5][6]
-
Enzymatic Oxidation: The oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) can be achieved with high selectivity using enzymes like HMF oxidase or aldehyde dehydrogenases, avoiding the use of harsh chemical oxidants.[7]
-
Enzymatic Amination: The key challenge would be the introduction of the aminophenyl group. While transaminases are known to convert aldehydes to amines, their substrate scope for such a bulky amine donor as o-phenylenediamine is likely limited. An engineered enzyme or a chemo-enzymatic reductive amination step would be required.
-
Current Limitations: This route is currently hypothetical and would require significant research and development in enzyme engineering and biocatalytic process optimization. However, it represents a highly attractive long-term goal for the sustainable production of this class of compounds.
Comparative Data Summary
| Feature | Route 1: Suzuki-Miyaura Coupling | Route 2: Paal-Knorr Synthesis | Route 3: Chemoenzymatic Synthesis |
| Plausibility | High | Moderate | Low (currently) |
| Number of Steps | 2-3 | 3-4 | 2-3 (enzymatic cascade) |
| Starting Materials | Commercially available | Requires synthesis of precursors | Potentially from biomass |
| Potential Yields | Good to Excellent | Moderate to Good | Potentially high (if developed) |
| Scalability | High | Moderate | Potentially high |
| Green Chemistry | Moderate (uses palladium) | Low to Moderate | High |
| Key Advantage | High reliability and modularity | Utilizes classical, well-understood reactions | Sustainable and environmentally friendly |
| Key Disadvantage | Cost of palladium catalyst and boronic acid | Potentially low overall yield and harsh conditions | Requires significant R&D in biocatalysis |
Detailed Experimental Protocol: Route 1 (Suzuki-Miyaura Coupling)
The following protocol is a representative, self-validating procedure for the synthesis of this compound via the Suzuki-Miyaura coupling route.
Step 1: Synthesis of Methyl 5-(2-(tert-butoxycarbonylamino)phenyl)furan-2-carboxylate
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (2-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add degassed 1,4-dioxane (appropriate volume) followed by a degassed 2 M aqueous solution of sodium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Step 2: Synthesis of this compound
Workflow Diagram:
Caption: Workflow for deprotection and hydrolysis.
Procedure:
-
Dissolve the purified methyl 5-(2-(tert-butoxycarbonylamino)phenyl)furan-2-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (excess) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
To the resulting residue, add a mixture of methanol and water (2:1 v/v) followed by sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux and stir for 3 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Conclusion
The synthesis of this compound can be approached through several strategic routes. The Suzuki-Miyaura cross-coupling approach (Route 1) stands out as the most promising and reliable method due to its high degree of predictability, modularity, and potential for high yields. While the Paal-Knorr synthesis (Route 2) offers a more classical approach, it may be hampered by the availability of starting materials and the efficiency of key steps. The chemoenzymatic route (Route 3) , although currently speculative, represents a highly desirable future direction for the sustainable production of this and other valuable furan-based compounds.
Researchers and process chemists are encouraged to consider the trade-offs between these routes in terms of cost, scalability, and environmental impact when selecting a synthetic strategy for this compound and its analogs. The detailed protocol for the Suzuki-Miyaura route provides a robust starting point for laboratory-scale synthesis.
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A Comparative Guide to the Biological Activity of 5-(2-Aminophenyl)furan-2-carboxylic Acid and Its Analogs
In the landscape of medicinal chemistry, the furan scaffold has consistently emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1] This guide provides an in-depth, objective comparison of the biological activities of 5-(2-Aminophenyl)furan-2-carboxylic acid and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the therapeutic potential of this chemical series. We will explore their antimicrobial, anti-inflammatory, and anticancer properties, supported by experimental data, detailed protocols, and mechanistic visualizations.
Introduction to the 5-Arylfuran-2-carboxylic Acid Scaffold
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a core component of numerous biologically active compounds.[2] Its derivatives are known to exhibit a range of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The focus of this guide, this compound, belongs to the broader class of 5-arylfuran-2-carboxylic acids. The introduction of a substituted phenyl ring at the 5-position and a carboxylic acid group at the 2-position of the furan core provides a versatile template for synthetic modifications, allowing for the fine-tuning of biological activity.
Antimicrobial Activity: A Comparative Analysis
Derivatives of furan-2-carboxylic acid have shown notable potential as antimicrobial agents. The introduction of different substituents on the phenyl ring can significantly modulate their efficacy against various bacterial and fungal strains.
Structure-Activity Relationship (SAR) Insights
While specific comparative data for this compound is limited, studies on analogous 5-phenylfuran-2-carboxylic acid derivatives provide valuable structure-activity relationship (SAR) insights. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to influence antibacterial activity.[3] A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 2–4 µg/mL.[3] Notably, compounds with chloro, bromo, and fluoro substituents on the phenyl ring were among the most potent.[3]
Comparative In Vitro Antimicrobial Activity
The following table summarizes the antimicrobial activity of representative furan-2-carboxylic acid analogs against various microbial strains.
| Compound ID | Analog Structure | Test Organism | MIC (µg/mL) | Reference |
| Analog A | 5-(4-chlorophenyl)furan-2-carboxylic acid derivative | Staphylococcus aureus | 2 | [3] |
| Analog B | 5-(4-bromophenyl)furan-2-carboxylic acid derivative | Staphylococcus aureus | 2 | [3] |
| Analog C | 5-(4-fluorophenyl)furan-2-carboxylic acid derivative | Staphylococcus aureus | 2 | [3] |
| Analog D | Carbamothioyl-furan-2-carboxamide derivative | E. coli | 300 | [4] |
| Analog E | Carbamothioyl-furan-2-carboxamide derivative | S. aureus | 270 | [4] |
Table 1: Comparative Antimicrobial Activity (MIC values) of Furan-2-carboxylic Acid Analogs.
Proposed Mechanism of Antimicrobial Action
The antimicrobial action of furan derivatives is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of microbial growth through interference with essential enzymatic pathways.[5] Another potential mechanism involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. The lipophilicity conferred by the aromatic moiety is thought to play a role in the ability of these compounds to penetrate bacterial cell walls.[4]
Caption: Proposed antimicrobial mechanism of furan derivatives.
Anti-inflammatory Activity: A Comparative Analysis
Furan derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways.[5][6]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of furan-containing compounds can be influenced by the nature of the substituents. Studies on various natural and synthetic furan derivatives suggest that their anti-inflammatory effects can arise from the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2), as well as the regulation of signaling pathways such as MAPK and PPAR-γ.[5] The presence of aromatic rings can enhance the lipophilicity and, consequently, the anti-inflammatory and antioxidant effects.[6]
Comparative In Vitro Anti-inflammatory Activity
The following table presents a comparison of the anti-inflammatory activity of different furan derivatives, highlighting their inhibitory effects on key inflammatory markers.
| Compound ID | Analog Structure | Assay | IC50 (µM) | Reference |
| Analog F | Ailanthoidol (a benzofuran derivative) | NO Production in LPS-stimulated RAW 264.7 cells | <10 | [5] |
| Analog G | Carboxyxanthone 6 | PGE2 Production | Comparable to celecoxib at 100 µM | [7] |
| Analog H | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanalal | COX-2 Inhibition | 0.74 | [8] |
| Analog I | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid | COX-2 Inhibition | 0.69 | [8] |
Table 2: Comparative Anti-inflammatory Activity (IC50 values) of Furan Analogs.
Signaling Pathways in Anti-inflammatory Action
Furan derivatives can exert their anti-inflammatory effects by modulating complex signaling cascades. One of the key pathways involves the inhibition of the production of pro-inflammatory mediators. For example, some benzofuran derivatives have been shown to inhibit the production of PGE2 and decrease lipoxygenase activity.[9] They can also scavenge nitric oxide, a key inflammatory mediator.[9]
Caption: Modulation of inflammatory pathways by furan derivatives.
Anticancer Activity: A Comparative Analysis
The furan scaffold is a recurring motif in a multitude of compounds exhibiting potent anticancer activities.[10] The cytotoxic effects of these derivatives are often linked to their ability to induce apoptosis and disrupt the cell cycle in cancer cells.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of furan derivatives can be significantly altered by modifying the substituents on the core structure. For instance, in a series of novel furan-based derivatives, a pyridine carbohydrazide and an N-phenyl triazinone derivative demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[10] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[10]
Comparative In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of various furan-containing compounds against different cancer cell lines.
| Compound ID | Analog Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog J | Pyridine carbohydrazide furan derivative | MCF-7 (Breast) | 4.06 | [10] |
| Analog K | N-phenyl triazinone furan derivative | MCF-7 (Breast) | 2.96 | [10] |
| Analog L | Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | HeLa (Cervical) | 62.37 (µg/mL) | [11] |
| Analog M | 5-Hydroxyindole-3-carboxylic acid ester derivative | MCF-7 (Breast) | 4.7 | [12] |
Table 3: Comparative Anticancer Activity (IC50 values) of Furan Analogs.
Mechanism of Anticancer Action: Induction of Apoptosis
A common mechanism of action for many anticancer furan derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. For example, some furan derivatives have been shown to induce apoptosis by promoting the activity of PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.[13]
Caption: Proposed mechanism of apoptosis induction by furan derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Bacterial/Fungal Strains: The microorganisms to be tested are cultured in an appropriate broth medium until they reach the logarithmic phase of growth.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using the appropriate culture medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under optimal conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This comparative guide underscores the significant therapeutic potential of this compound and its analogs across antimicrobial, anti-inflammatory, and anticancer applications. The versatility of the furan scaffold allows for extensive chemical modifications, providing a rich avenue for the development of novel therapeutic agents with enhanced potency and selectivity.
Future research should focus on synthesizing and evaluating a broader range of analogs of this compound to establish a more comprehensive structure-activity relationship. In-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of the most potent analogs. The continued exploration of this chemical class holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
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A Researcher's Guide to the Structure-Activity Relationship of Aminophenyl Furan Derivatives
Introduction: The Furan Scaffold in Modern Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it a versatile building block for designing novel therapeutic agents.[1][2] Furan derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The incorporation of a furan nucleus into a molecule can significantly influence its pharmacokinetic and pharmacodynamic profile, often enhancing receptor binding, metabolic stability, and overall efficacy.[1]
This guide focuses on a specific, highly promising class of these compounds: aminophenyl furan derivatives. By combining the furan moiety with an aminophenyl group, researchers can create molecules with significant therapeutic potential. The amino group provides a key site for interaction with biological targets and a handle for further chemical modification, while the phenyl ring offers a scaffold for tuning lipophilicity and spatial arrangement. Understanding the structure-activity relationship (SAR) of this class is paramount for optimizing lead compounds and developing next-generation therapeutics. Here, we compare various aminophenyl furan derivatives, dissect the causality behind their biological activities, and provide the experimental framework necessary for their synthesis and evaluation.
Core Scaffold and Key Modification Points
The biological activity of aminophenyl furan derivatives is exquisitely sensitive to their chemical structure. Modifications at three primary locations—the aminophenyl ring (Ring A), the furan ring (Ring B), and the nature of any linking groups—can drastically alter potency, selectivity, and therapeutic application.
Figure 2: Workflow for the synthesis of a key aminophenyl furan precursor via Suzuki coupling.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 6-chloronicotinonitrile (1.0 eq) and 2-(5-phenylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) in a 4:1 mixture of dioxane and water.
-
Causality: Dioxane is an excellent solvent for the organic reactants, while water is necessary to dissolve the inorganic base (K₂CO₃). The boronic ester is used in slight excess to ensure complete consumption of the starting chloride.
-
-
Catalyst and Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) to the mixture, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Causality: K₂CO₃ is the base required to activate the boronic ester for the transmetalation step in the Suzuki catalytic cycle. The palladium complex is the catalyst that facilitates the carbon-carbon bond formation.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. A nitrogen atmosphere is crucial to prevent the oxidation and degradation of the Pd(0) catalyst.
-
-
Workup and Extraction: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: Extraction separates the desired organic product from the aqueous phase containing inorganic salts. Brine wash removes residual water from the organic layer, and Na₂SO₄ is a drying agent.
-
-
Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product. Purify the residue using column chromatography on silica gel to yield the pure 6-(5-phenylfuran-2-yl)nicotinonitrile. [6] * Causality: Column chromatography separates the target compound from unreacted starting materials and reaction byproducts based on differences in polarity.
Protocol 2: Evaluation of Cytotoxic Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the IC₅₀ values of potential anticancer compounds. [7] Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5x10³ cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Causality: This initial incubation allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring they are healthy and responsive for the assay.
-
-
Compound Treatment: Prepare serial dilutions of the test aminophenyl furan derivatives in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
Causality: A serial dilution allows for the determination of a dose-response curve. The vehicle control ensures that the solvent used to dissolve the compounds does not have a toxic effect on its own.
-
-
Incubation: Incubate the treated plates for 48-72 hours under the same conditions as step 1.
-
Causality: This extended incubation period allows the compound sufficient time to exert its cytotoxic or cytostatic effects.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Causality: The amount of purple formazan produced is directly proportional to the number of viable cells. Dissolving it allows for spectrophotometric quantification.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). [7]
Conclusion and Future Perspectives
The structure-activity relationship of aminophenyl furan derivatives is a rich and complex field. The evidence clearly demonstrates that systematic modification of the aminophenyl ring, the furan core, and linking groups can effectively tune the biological activity of these compounds for specific therapeutic targets. As anticancer agents, enhancing aromaticity through fused rings and optimizing substituents on pendant phenyl groups can lead to nanomolar potency. [8]In the antimicrobial realm, modulating lipophilicity and preserving an optimal electronic profile are key to achieving potent activity against resistant pathogens. [6][9] Future research should focus on multi-target drug design, creating derivatives that may, for example, possess both anticancer and anti-inflammatory properties. The development of derivatives with improved pharmacokinetic profiles, such as enhanced membrane permeability and metabolic stability, remains a critical goal. [10][11]The aminophenyl furan scaffold, with its proven versatility and tunable nature, will undoubtedly continue to be a cornerstone of medicinal chemistry research for years to come.
References
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- Furan: A Promising Scaffold for Biological Activity. (2024). Advances in Biological and Biomedical Research.
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Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and Biological Evaluation of Some Novel Furan Derivatives. Pakistan journal of pharmaceutical sciences, 27(6), 1747–1760. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(14), 5344. [Link]
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Al-Ostath, A. I., et al. (2020). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug design, development and therapy, 14, 219–232. [Link]
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Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2023). Heterocyclic Chemistry – New Perspectives. [Link]
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Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 488. [Link]
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Design and synthesis and biological evaluation of furan based α-aminophosphonate derivatives as anti-Alzheimer agent. (2020). ResearchGate. [Link]
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Pires, J. R., Giesbrecht, A., Gomes, S. L., & do-Amaral, A. T. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]
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Orlikova, B., et al. (2015). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer research, 35(2), 811–817. [Link]
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Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. (2023). Organic & biomolecular chemistry, 21(8), 1735–1744. [Link]
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Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2020). Journal of medicinal chemistry, 63(24), 15873–15891. [Link]
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Chen, I. J., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC advances, 8(3), 1533–1546. [Link]
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Synthesis and biological activities of furan derivatives. (2018). ResearchGate. [Link]
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SAR studies of furan derivatives. (n.d.). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2023). Molecules, 28(18), 6516. [Link]
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Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). Bioorganic & medicinal chemistry letters, 76, 128989. [Link]
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Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2018). ResearchGate. [Link]
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Yurttaş, L., et al. (2015). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Archiv der Pharmazie, 348(1), 14–26. [Link]
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Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. (2009). Bioorganic & medicinal chemistry letters, 19(7), 2044–2048. [Link]
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Helmy, H. H., et al. (2022). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Archiv der Pharmazie, 355(2), e2100381. [Link]
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Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (2021). ResearchGate. [Link]
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A Comparative Guide to Validating the Purity of Synthetic 5-(2-Aminophenyl)furan-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides a comprehensive, technically-grounded framework for validating the purity of synthetic 5-(2-Aminophenyl)furan-2-carboxylic acid, a key building block in medicinal chemistry. We will dissect the analytical methodologies, compare their efficacy, and provide actionable protocols, moving beyond a simple checklist to explain the scientific rationale behind each step.
The Synthetic Landscape and Its Impurity Profile
The synthesis of this compound typically involves a cross-coupling reaction, such as a Suzuki-Miyaura or Ullmann condensation. Understanding the synthetic route is paramount as it informs the potential impurity profile. A plausible route involves the coupling of a protected 2-haloaniline derivative with a furan-2-carboxylic acid derivative, followed by deprotection.
A common synthetic approach is the Suzuki coupling of 2-bromoaniline with 5-(dihydroxyboryl)furan-2-carboxylic acid. Potential impurities stemming from this synthesis can include:
-
Starting Materials: Unreacted 2-bromoaniline and 5-(dihydroxyboryl)furan-2-carboxylic acid.
-
Homocoupling Products: Biphenyl derivatives from the self-coupling of the aniline starting material and bifuran derivatives from the furan starting material.[1]
-
Catalyst and Reagent Residues: Residual palladium catalyst and phosphine ligands.[1]
-
Side-Reaction Products: Products from competing reactions, such as protodeboronation of the boronic acid.[1]
Orthogonal Analytical Approaches for Robust Purity Assessment
A multi-pronged analytical strategy is essential for a comprehensive purity assessment. No single technique is sufficient to identify and quantify all potential impurities. This guide will focus on a triad of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for quantifying the purity of pharmaceutical compounds and their related substances.[2] A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification.
Methodology Comparison:
| Parameter | Reverse-Phase HPLC | Ion-Pair Reverse-Phase HPLC |
| Principle | Separation based on hydrophobicity. | Enhances retention of polar, ionizable compounds by adding an ion-pairing reagent to the mobile phase.[3] |
| Stationary Phase | Typically C18 or C8. | Typically C18 or C8. |
| Mobile Phase | Acetonitrile/Methanol and water/buffer. | Acetonitrile/Methanol and water/buffer with an ion-pairing reagent (e.g., tetra-n-butylammonium hydrogen sulfate). |
| Advantages | Widely applicable, robust, and versatile. | Improved peak shape and retention for acidic compounds like this compound.[3] |
| Disadvantages | May show poor retention and peak tailing for highly polar or acidic compounds. | Method development can be more complex; ion-pairing reagents can be harsh on the column. |
Experimental Protocol: Ion-Pair Reverse-Phase HPLC
This protocol is designed to provide a starting point for method development and validation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer containing 5 mM tetra-n-butylammonium hydrogen sulfate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
Data Presentation: Purity Assessment of a Synthetic Batch
| Compound | Retention Time (min) | Area (%) |
| This compound | 15.2 | 99.5 |
| Impurity 1 (Starting Material) | 8.5 | 0.15 |
| Impurity 2 (Homocoupling Product) | 22.1 | 0.25 |
| Impurity 3 (Unknown) | 18.9 | 0.10 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure, composition, and purity of a substance.[4] It is an indispensable tool for identifying unknown impurities and confirming the structure of the main component.
¹H and ¹³C NMR Spectral Data for this compound (Predicted in DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~12.5 | br s | COOH |
| ¹H | ~7.5 | d | Furan H3 |
| ¹H | ~7.3 | d | Phenyl H6' |
| ¹H | ~7.1 | t | Phenyl H4' |
| ¹H | ~6.9 | d | Furan H4 |
| ¹H | ~6.8 | d | Phenyl H3' |
| ¹H | ~6.6 | t | Phenyl H5' |
| ¹H | ~5.0 | br s | NH₂ |
| ¹³C | ~160 | s | COOH |
| ¹³C | ~155 | s | Furan C5 |
| ¹³C | ~148 | s | Furan C2 |
| ¹³C | ~145 | s | Phenyl C2' |
| ¹³C | ~130 | d | Phenyl C4' |
| ¹³C | ~128 | d | Phenyl C6' |
| ¹³C | ~120 | d | Furan C3 |
| ¹³C | ~118 | d | Phenyl C5' |
| ¹³C | ~116 | d | Phenyl C3' |
| ¹³C | ~115 | s | Phenyl C1' |
| ¹³C | ~110 | d | Furan C4 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra for unambiguous assignment of all proton and carbon signals and to aid in the structural elucidation of impurities.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of the compound and its impurities, as well as for obtaining structural information through fragmentation analysis.[5]
Predicted Mass Spectral Fragmentation of this compound
| m/z | Proposed Fragment |
| 203 | [M]⁺ (Molecular Ion) |
| 185 | [M - H₂O]⁺ |
| 158 | [M - COOH]⁺ |
| 130 | [M - COOH - CO]⁺ |
| 92 | [C₆H₆N]⁺ |
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Data Acquisition: Acquire full scan MS data to identify the molecular ions of the main component and impurities. Acquire tandem MS (MS/MS) data for the main component and significant impurities to obtain fragmentation patterns for structural elucidation.
Workflow and Data Integration
A systematic workflow ensures a thorough and efficient purity validation process.
Caption: Workflow for Purity Validation
Conclusion
Validating the purity of a synthetic compound like this compound requires a multi-faceted approach that combines robust analytical techniques with a deep understanding of the synthetic process. By employing an orthogonal set of methods—HPLC for quantification, NMR for structural verification, and MS for molecular weight and fragmentation analysis—researchers can build a comprehensive and reliable purity profile. This rigorous approach not only ensures compliance with regulatory standards but also underpins the scientific integrity of subsequent research and development activities.
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PubMed. (n.d.). [Ion pair-HPLC of some aromatic amino- and hydroxycarboxylic acids]. [Link]
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MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
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JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
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ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]
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Royal Society of Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]
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Link Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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ResearchGate. (n.d.). Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers. [Link]
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Wikipedia. (n.d.). Ullmann reaction. [Link]
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ResearchGate. (n.d.). HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids?. [Link]
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CS-Chromatographie Service GmbH. (n.d.). Details of HPLC Application No. 6 Aromatic Amino Acids. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
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Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
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J. Agric. Food Chem. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]
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ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
National Institute of Standards and Technology. (n.d.). Furan. [Link]
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MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
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National Center for Biotechnology Information. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
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A Researcher's Guide to In Vitro vs. In Vivo Efficacy of Furan-Based Compounds: Bridging the Bench-to-Bedside Gap
The furan scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its prevalence is due to its unique steric and electronic characteristics, which can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[1] However, the journey of a promising furan-based compound from a petri dish to a clinical candidate is fraught with challenges. A frequent and critical hurdle is the disconnect between a compound's performance in a controlled in vitro setting and its efficacy and safety within a complex in vivo biological system.[4]
This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for furan-based compounds. We will explore the causality behind experimental choices, detail validated protocols, and analyze the metabolic nuances of the furan ring that often underpin the discrepancies between lab bench results and whole-organism outcomes. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to design more predictive preclinical studies and accelerate the translation of furan-based therapeutics.
Part 1: The In Vitro Landscape – Quantifying Potential in a Controlled System
In vitro assays are the workhorse of early-stage drug discovery. They offer a rapid, cost-effective, and high-throughput method to screen vast libraries of compounds for biological activity.[5] For furan-based compounds, these tests are typically aimed at assessing their direct effects on specific molecular targets or cell populations.
The primary goal of in vitro testing is to establish a preliminary structure-activity relationship (SAR) and identify "hits"—compounds that exhibit desired activity, such as killing cancer cells or inhibiting a key enzyme.[6] The choice of assay is paramount and is dictated by the therapeutic hypothesis. For an anticancer agent, a cytotoxicity assay is a logical starting point. For an antibacterial, determining the minimum inhibitory concentration (MIC) is standard.
A common pitfall is relying on a single assay. A compound might show potent cytotoxicity but through an undesirable mechanism. Therefore, a multi-assay approach is often necessary to build a comprehensive profile of a compound's activity and potential liabilities.[7]
Key In Vitro Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] This conversion serves as a proxy for the number of viable cells.
Causality Behind the Protocol:
-
Cell Seeding Density: Seeding 1 x 10⁴ cells/well ensures that cells are in an exponential growth phase during the experiment, providing a robust metabolic signal.[7][8]
-
Incubation Period: A 24-hour pre-incubation allows cells to adhere and recover from the stress of plating. The 24-72 hour treatment period is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.[7]
-
MTT Incubation: A 4-hour incubation with MTT is optimal for sufficient formazan crystal formation without causing artifacts from prolonged exposure.[7]
-
Solubilization: Formazan crystals are insoluble in water. A solvent like DMSO is required to dissolve them, creating a colored solution whose absorbance can be quantified.[8]
Step-by-Step Methodology:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[5][7]
-
Compound Treatment: Prepare serial dilutions of the furan-based test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
In Vitro Screening Workflow
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a library of furan-based compounds.
Caption: A typical workflow for in vitro screening of furan compounds.
Part 2: The In Vivo Gauntlet – Assessing Performance in a Living System
A compound that shines in vitro may fail spectacularly in vivo.[4] This transition is a major attrition point in drug development. The reason is that a living organism is not a sterile, static environment. The journey of a drug involves absorption, distribution, metabolism, and excretion (ADME)—processes that cannot be fully replicated in vitro.
For furan-based compounds, the metabolic "M" in ADME is particularly critical. The furan ring can be oxidized by cytochrome P450 (CYP450) enzymes, primarily in the liver, to form highly reactive and potentially toxic metabolites like epoxides or α,β-unsaturated dialdehydes.[9][10][11] This metabolic activation can lead to hepatotoxicity and is a key reason for the disconnect between in vitro potency and in vivo failure.[1][9]
In vivo studies, typically in animal models like mice or rats, are designed to answer crucial questions:
-
Does the compound reach the target tissue at a sufficient concentration? (Pharmacokinetics)
-
Does it engage the target and produce the desired biological effect? (Pharmacodynamics)
-
Does it cause unacceptable toxicity? (Toxicology)
Key In Vivo Experimental Protocol: Xenograft Model for Anticancer Efficacy
To evaluate the anticancer potential of a furan-based compound in vivo, a human tumor xenograft model is often used. This involves implanting human cancer cells into immunodeficient mice.
Causality Behind the Protocol:
-
Immunodeficient Mice: Nude or SCID mice are used because their compromised immune systems will not reject the human cancer cells, allowing a tumor to grow.
-
Tumor Implantation: Subcutaneous implantation is common as it allows for easy monitoring and measurement of tumor growth with calipers.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups to ensure an unbiased comparison.
-
Dosing Regimen: The dose, route of administration (e.g., oral, intraperitoneal), and schedule are determined from prior maximum tolerated dose (MTD) studies to provide a therapeutic window without excessive toxicity.
-
Endpoints: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI). Animal body weight and clinical signs are monitored as key indicators of toxicity.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells (e.g., HT-29 colon cancer) under standard sterile conditions.
-
Animal Acclimation: Acclimate immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) for at least one week before the study begins.
-
Tumor Implantation: Harvest cancer cells and resuspend them in a sterile medium like PBS, often mixed 1:1 with Matrigel to support initial tumor growth. Subcutaneously inject approximately 5 x 10⁶ cells into the right flank of each mouse.
-
Tumor Monitoring: Monitor mice daily for tumor growth. Using digital calipers, measure the tumor length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline or a specific formulation vehicle).
-
Group 2: Test Compound (e.g., 50 mg/kg, daily oral gavage).
-
Group 3: Positive Control (a standard-of-care chemotherapy drug).
-
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week.
-
Study Termination: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) and assess the statistical significance between the treatment and control groups. Monitor body weight changes as a measure of systemic toxicity.
Part 3: Bridging the Divide – A Comparative Analysis
The crux of the challenge lies in the frequent disparity between in vitro IC₅₀ values and in vivo outcomes. A compound with nanomolar potency in a cell-based assay may show little to no activity in an animal model.
Comparative Data: In Vitro vs. In Vivo Activity of Select Furan-Based Compounds
| Compound Class/Example | In Vitro Assay & Result | In Vivo Model | In Vivo Outcome | Correlation & Rationale |
| Furan-based VEGFR-2 Inhibitors | Compound 7b showed an IC₅₀ of 42.5 nM against VEGFR-2 enzyme and potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 6.66 µM).[12] | HT-29 Colon Cancer Xenograft | Showed significant apoptosis induction and inhibited wound closure in vitro. In vivo efficacy data not fully detailed but implied.[12] | Potentially Good: The compound targets a specific signaling pathway (VEGFR-2), which was confirmed to be deactivated in cells.[12] This mechanism-based activity is more likely to translate if pharmacokinetic properties are favorable. |
| Novel Furan Derivatives | Compound 7 exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 2.96 µM, inducing G₂/M phase cell cycle arrest and apoptosis.[8] | N/A | In vivo studies were not reported in the publication. | Unknown: The promising in vitro activity against a specific cancer cell line warrants in vivo investigation.[8] However, without ADME/Tox data, the probability of translation is uncertain. The compound's metabolic fate is a key unknown. |
| Furan (the parent compound) | Induces DNA damage and apoptosis in Sertoli cells in vitro at high concentrations (750-3000 µM).[13] | Mouse models | Furan is a known hepatocarcinogen in rodents.[10][11] It induces chromosomal damage in vivo.[14] | Poor (Direct Efficacy) / Good (Toxicity Prediction): The high in vitro concentrations needed for cytotoxicity do not reflect therapeutic potential.[13] However, the in vitro genotoxicity hints at the metabolic activation that causes cancer in vivo, showing a good correlation for toxicity.[14] |
The Metabolic Culprit: Why In Vitro Potency Doesn't Always Translate
The furan ring itself is a structural alert for medicinal chemists.[10] As mentioned, CYP450 enzymes can metabolize the furan ring into a reactive α,β-unsaturated dialdehyde intermediate, such as cis-2-butene-1,4-dial.[11] This electrophilic metabolite can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, DNA damage, and toxicity.[10][15]
Glutathione (GSH) plays a crucial role in detoxifying these reactive metabolites.[10][15] However, if the rate of metabolic activation outpaces the cell's detoxification capacity, cellular damage ensues. This metabolic pathway is often absent or significantly different in standard in vitro cell cultures compared to a whole organism, particularly the liver. This difference is a primary driver of the poor correlation between in vitro and in vivo studies for many furan compounds.
Caption: Metabolic activation of a furan ring leading to potential toxicity.
Conclusion and Future Directions
The furan scaffold remains an exceptionally valuable tool in drug discovery. However, a naive reliance on in vitro potency data is a recipe for late-stage failure. The discrepancy between in vitro and in vivo results for furan-based compounds is not random but is often rooted in predictable metabolic pathways.
To bridge this gap, researchers must:
-
Integrate Early ADME/Tox: Employ in vitro metabolic stability assays (e.g., using liver microsomes) early in the discovery process to flag compounds prone to rapid metabolism or reactive metabolite formation.
-
Employ Mechanism-Based Assays: Focus on compounds that show activity against a specific, validated biological target, as this is often more translatable than non-specific cytotoxicity.[16]
-
Understand the Model System: Recognize the limitations of both in vitro and in vivo models. Cell lines lack metabolic complexity, while animal models have species-specific differences in drug metabolism.[17][18]
-
Structure-Activity-Toxicity Relationship: Systematically modify the furan ring or its substituents to reduce metabolic liabilities while retaining desired activity.[1][6]
By embracing a more holistic evaluation strategy that considers metabolism and toxicity from the outset, the scientific community can more effectively harness the therapeutic potential of furan-based compounds and improve the translation of promising laboratory findings into clinically successful medicines.
References
- A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules. (2025). Benchchem.
- A Comparative Analysis of the Cytotoxicity of Furan-Containing Compounds and Phenolic Deriv
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.
- Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules.
- Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). Pharmacological Reviews.
- Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
- Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (n.d.). Science Alert.
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- Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. (2022). MDPI.
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- An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol. (2016).
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A Senior Application Scientist's Guide to Comparative Docking of Aminophenyl Furan Derivatives for Kinase Inhibition
Introduction
Furan-containing compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The aminophenyl furan moiety, in particular, is a key pharmacophore in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established tyrosine kinase target for anti-angiogenic cancer therapy.[3] This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of novel aminophenyl furan derivatives against VEGFR-2, offering insights into their potential as therapeutic agents.
This document is structured to provide not just a methodology, but the scientific rationale behind each step, ensuring a robust and reproducible virtual screening cascade. We will move from target selection and preparation to ligand design, docking execution, and finally, the critical analysis of the resulting data in the context of structure-activity relationships (SAR).
The Scientific Rationale: Why Docking for Kinase Inhibitors?
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][4] In drug discovery, it is instrumental for:
-
Binding Mode Prediction: Understanding how a ligand interacts with the amino acid residues in the kinase ATP-binding pocket.
-
Affinity Estimation: Calculating a scoring function to estimate the binding affinity, which can be correlated with experimental inhibitory concentrations (e.g., IC50).
-
SAR Elucidation: Rationalizing why small changes in a ligand's structure lead to significant differences in biological activity.[5]
-
Virtual Screening: Triaging large libraries of virtual compounds to prioritize a smaller, more manageable set for synthesis and biological evaluation.
Our case study will focus on a series of hypothetical aminophenyl furan derivatives and their comparative docking against VEGFR-2. We will use AutoDock Vina, a widely used, open-source docking program known for its speed and accuracy.[4]
Experimental Workflow: A Visual Overview
The entire computational workflow can be visualized as a sequential process, from data acquisition to final analysis. Each step is critical for the validity of the final results.
Caption: A generalized workflow for molecular docking studies.
Detailed Experimental Protocols
Part 1: Target Protein Preparation
The quality of the protein structure is paramount for a meaningful docking study. We will use the crystal structure of VEGFR-2 in complex with a known inhibitor to define the active site.
-
Target Selection: VEGFR-2 kinase domain.
-
PDB ID: For this guide, we will use a representative PDB entry, for instance, 2OH4 . This structure contains a co-crystallized ligand, which is invaluable for defining the binding pocket.
Step-by-Step Protocol:
-
Download the PDB File: Navigate to the RCSB Protein Data Bank and download the structure file for PDB ID 2OH4 in PDB format.
-
Initial Protein Cleanup:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all water molecules. These are generally not well-resolved and can interfere with the docking process.
-
Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential for the binding interaction.
-
Save this cleaned protein structure as a new PDB file (e.g., 2OH4_protein.pdb).
-
-
Preparation for AutoDock:
-
Use AutoDockTools (MGLTools) to prepare the protein for docking.[6]
-
Open 2OH4_protein.pdb.
-
Add polar hydrogens to the protein, as hydrogen atoms are often not resolved in crystal structures but are crucial for hydrogen bonding.
-
Compute and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT format (e.g., 2OH4_protein.pdbqt). The PDBQT format includes atomic charges and atom types required by AutoDock Vina.
-
Part 2: Ligand Preparation
For this guide, we will compare three hypothetical aminophenyl furan derivatives to understand how minor structural modifications can influence binding affinity.
-
Compound A: 5-(3-aminophenyl)furan-2-carboxylic acid[7]
-
Compound B: N-acetyl-5-(3-aminophenyl)furan-2-carboxamide (a derivatized version of Compound A)
-
Compound C: 5-(3-amino-4-methylphenyl)furan-2-carboxylic acid (a substituted analog of Compound A)
Step-by-Step Protocol:
-
Obtain 2D Structures: Draw the compounds using a chemical drawing tool like ChemDraw or Marvin Sketch. Save the structures in a 2D format like SDF or MOL.
-
Convert to 3D and Minimize Energy:
-
Use a program like Open Babel or the features within your chemical drawing suite to convert the 2D structures into 3D.
-
Perform an energy minimization of the 3D structures using a force field like MMFF94. This step ensures that the ligand conformation is energetically favorable before docking.[8]
-
-
Preparation for AutoDock:
-
Load each 3D ligand structure into AutoDockTools.
-
The software will automatically detect the root of the ligand and define the rotatable bonds, which allows for conformational flexibility during the docking simulation.
-
Save each prepared ligand in the PDBQT format (e.g., compound_A.pdbqt, compound_B.pdbqt, compound_C.pdbqt).
-
Part 3: Molecular Docking Simulation with AutoDock Vina
This is the core computational step where the ligands are docked into the prepared protein target.
Step-by-Step Protocol:
-
Define the Binding Site (Grid Box):
-
In AutoDockTools, load the prepared protein (2OH4_protein.pdbqt).
-
To define the search space for docking, create a grid box centered on the active site. A reliable way to do this is to center the grid on the position of the original co-crystallized ligand.
-
Adjust the size of the grid box to encompass the entire binding pocket, typically with a buffer of a few angstroms in each dimension (e.g., 25 x 25 x 25 Å).
-
-
Create the Configuration File:
-
AutoDock Vina uses a simple text file to specify the input files and search parameters. Create a file named conf.txt with the following content:
-
Note: The center coordinates need to be adjusted based on your specific grid setup. You will need to create a separate configuration file for each ligand by changing the ligand and out file names.
-
-
Run the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the docking run with the command: vina --config conf.txt --log compound_A_log.txt
-
Repeat this for each ligand. Vina will generate an output PDBQT file containing the predicted binding poses and a log file with the binding affinity scores.[6]
-
Results and Data Analysis
The output from AutoDock Vina provides both quantitative (binding affinity) and qualitative (binding pose) data.
Quantitative Data Summary
The primary quantitative result is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.
| Compound ID | Structure (2D Representation) | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (nM) [Hypothetical] |
| Compound A | 5-(3-aminophenyl)furan-2-carboxylic acid | -8.5 | 55 |
| Compound B | N-acetyl-5-(3-aminophenyl)furan-2-carboxamide | -7.9 | 150 |
| Compound C | 5-(3-amino-4-methylphenyl)furan-2-carboxylic acid | -8.9 | 30 |
Analysis of Binding Interactions
Visual inspection of the predicted binding poses is crucial for understanding the SAR.
Caption: Key interactions between Compound C and the VEGFR-2 active site.
Discussion of Results:
-
Compound A vs. Compound B: The predicted binding affinity of Compound A (-8.5 kcal/mol) is stronger than that of Compound B (-7.9 kcal/mol). This suggests that the free carboxylic acid in Compound A may form a crucial interaction, possibly a hydrogen bond with the hinge region of the kinase (e.g., Cys919), which is lost upon conversion to the bulkier amide in Compound B. This aligns with the hypothetical experimental data, where Compound A is more potent.
-
Compound A vs. Compound C: Compound C shows the strongest predicted binding affinity (-8.9 kcal/mol). The addition of a methyl group on the aminophenyl ring may enhance hydrophobic interactions with a nearby pocket in the active site.[3] This demonstrates how a small, lipophilic addition can improve binding, a common strategy in kinase inhibitor design. The docking results suggest that Compound C is the most promising candidate for synthesis.
Trustworthiness and Self-Validation
To ensure the trustworthiness of a docking protocol, several validation steps are essential:
-
Re-docking: The co-crystallized ligand should be extracted and docked back into its own receptor structure. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the crystallographic pose, provides confidence in the docking protocol's ability to find the correct binding mode.
-
Correlation with Experimental Data: As demonstrated in our hypothetical table, there should be a reasonable correlation between the calculated binding affinities and experimentally determined activities for a series of related compounds. While a perfect linear relationship is rare, the general trend should be consistent.
-
Use of Multiple Scoring Functions: If available, comparing the results from different docking software or scoring functions can provide a more robust consensus prediction.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery for the hit-to-lead optimization of compound series like aminophenyl furan derivatives. This guide has outlined a comprehensive and scientifically grounded workflow for performing comparative docking studies using AutoDock Vina. By carefully preparing the target and ligands, executing the docking simulation, and critically analyzing the results in the context of known biochemical information and SAR, researchers can derive valuable insights to guide the design of more potent and selective inhibitors. The principles and protocols detailed herein are broadly applicable to other targets and ligand classes, forming a foundational component of any structure-based drug design campaign.
References
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Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and Biological Evaluation of Some Novel Furan Derivatives. Pakistan journal of pharmaceutical sciences, 27(6), 1747–1760. Available from: [Link]
-
MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]
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PubMed. Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one Derivatives as Topoisomerase I Inhibitors. Available from: [Link]
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ResearchGate. Design, synthesis and biological evaluation of furan based α-aminophosphonate derivatives as anti-Alzheimer agent. Available from: [Link]
-
The Scripps Research Institute. AutoDock Vina. Available from: [Link]
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RCSB PDB. 6HZD: X-ray structure of furin in complex with the cyclic inhibitor c[glutaryl-Arg-Arg-Arg-Lys]-Arg-4-Amba. Available from: [Link]
-
National Center for Biotechnology Information. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Available from: [Link]
-
National Center for Biotechnology Information. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Available from: [Link]
-
Apollo - University of Cambridge Repository. Furan-based Thiamine Antagonists for Pyruvate Dehydrogenase: SAR Investigation, Biochemical Evaluation and Computational Analysis. Available from: [Link]
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YouTube. Autodock Vina Tutorial - Molecular Docking. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and biological activities of furan derivatives. Available from: [Link]
-
University of Cambridge. Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. Available from: [Link]
-
YouTube. How to Perform Molecular Docking with AutoDock Vina. Available from: [Link]
-
MDPI. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Available from: [Link]
-
MDPI. Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. Available from: [Link]
-
PubMed. Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents. Available from: [Link]
-
Taylor & Francis Online. Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Available from: [Link]
-
The Binding Database. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis, in vitro Antimicrobial Evaluation, Molecular Docking Studies and ADME Prediction of Furan-2-yl-Morpholinophenylpyrimidine Derivatives. Available from: [Link]
-
RCSB PDB. F0R Ligand Summary Page. Available from: [Link]
-
RCSB PDB. 3MXF: Crystal Structure of the first bromodomain of human BRD4 in complex with the inhibitor JQ1. Available from: [Link]
-
National Center for Biotechnology Information. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Available from: [Link]
-
PubMed. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available from: [Link]
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Head-to-Head Comparison of Analytical Techniques for Furan Carboxylic Acid Analysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Furan carboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as renewable building blocks for polymers and pharmaceuticals.[1][2][3] Accurate and reliable quantification of these compounds is crucial for process optimization, quality control, and regulatory compliance. This guide provides a head-to-head comparison of the most common analytical techniques employed for furan carboxylic acid analysis, offering insights into their principles, performance, and ideal applications.
Introduction to Furan Carboxylic Acids and Analytical Challenges
Furan carboxylic acids are a class of organic compounds characterized by a furan ring substituted with one or more carboxyl groups.[4] FDCA, in particular, is a bio-based alternative to terephthalic acid, a key component in the production of polyethylene terephthalate (PET).[1] The analysis of these compounds often presents challenges due to their polarity, potential for thermal degradation, and the complexity of the matrices in which they are found, such as fermentation broths, polymer extracts, and biological samples.[5][6]
The choice of an analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. This guide will focus on the three most prevalent chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of furan carboxylic acids.[7][8] The principle lies in separating the compounds on a stationary phase (typically a C18 column) with a liquid mobile phase, followed by detection using a UV detector at a wavelength where the analyte absorbs light.[7][9]
Causality in Method Design: The choice of a reversed-phase C18 column is based on the moderate polarity of furan carboxylic acids. The acidic mobile phase, often containing phosphoric or sulfuric acid, is crucial to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and retention on the nonpolar stationary phase.[10][11]
Performance Characteristics:
-
Selectivity: Good for relatively simple matrices. Co-elution with other UV-absorbing compounds can be a limitation.[12]
-
Sensitivity: Generally in the low µg/mL to ng/mL range.[11][13]
-
Linearity: Excellent linearity over a wide concentration range is typically observed.[11][13]
-
Cost: Relatively low operational and initial investment costs compared to mass spectrometry-based methods.
Experimental Workflow:
Caption: HPLC-UV workflow for furan carboxylic acid analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly advantageous for complex matrices and when low detection limits are required.[14][15][16]
Causality in Method Design: The use of electrospray ionization (ESI) in negative ion mode is common for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity.[14][16] Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analytes, reducing matrix interference.[14]
Performance Characteristics:
-
Selectivity: Very high, especially with MS/MS, allowing for accurate quantification in complex samples.[14]
-
Sensitivity: Excellent, often reaching picogram (pg) levels.[14]
-
Linearity: Good linearity over several orders of magnitude.
-
Cost: Higher initial investment and operational costs compared to HPLC-UV.
Experimental Workflow:
Caption: LC-MS workflow for furan carboxylic acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like furan carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.[5][17][18]
Causality in Method Design: Derivatization, typically silylation, converts the polar carboxylic acid groups into less polar and more volatile esters.[5][17] This allows the analytes to be vaporized in the GC inlet and separated on a capillary column based on their boiling points and interactions with the stationary phase. Headspace sampling is often employed for more volatile furan derivatives to minimize matrix effects.[19][20][21]
Performance Characteristics:
-
Selectivity: High, with the mass spectrometer providing definitive identification. The ability to separate isomers is a key advantage.[22][23]
-
Sensitivity: Very high, capable of detecting trace levels of analytes.[5][18]
-
Linearity: Good linearity is achievable with proper calibration.[20]
-
Cost: Moderate to high initial investment and operational costs. The need for derivatization adds to the sample preparation time and complexity.[5][17]
Experimental Workflow:
Caption: GC-MS workflow for furan carboxylic acid analysis.
Head-to-Head Performance Comparison
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Selectivity | Moderate | Very High | High |
| Sensitivity (Typical LOQ) | 0.35–2.55 µg/mL[13] | 0.05 ng/mL[14] | 0.003–0.675 ng/g[23][24] |
| Sample Preparation | Simple (dilution, filtration) | Moderate (extraction, potential derivatization) | Complex (extraction, mandatory derivatization)[5][17] |
| Throughput | High | Medium | Low to Medium |
| Cost | Low | High | Medium-High |
| Key Advantage | Robustness, low cost | High sensitivity and selectivity | Isomer separation, high sensitivity |
| Key Limitation | Potential for interference | Matrix effects, higher cost | Derivatization required |
Experimental Protocols
HPLC-UV Protocol for 2,5-Furandicarboxylic Acid (FDCA)
This protocol is adapted from methods for the analysis of organic acids in various matrices.[7][10][11]
-
Standard Preparation: Prepare a stock solution of FDCA (e.g., 1 mg/mL) in a suitable solvent like a mixture of water and methanol. Serially dilute to create calibration standards (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the sample with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with a mixture of acidic water (e.g., 0.01 M KH₂PO₄, pH 2.6) and an organic solvent like methanol or acetonitrile.[7][11]
-
Flow Rate: 0.5 - 1.0 mL/min.[9]
-
Detection Wavelength: 265-280 nm.[9]
-
Injection Volume: 10-20 µL.[9]
-
-
Data Analysis: Construct a calibration curve by plotting peak area against concentration. Quantify FDCA in the sample using the regression equation.
LC-MS/MS Protocol for Furan Fatty Acids
This protocol is based on a validated method for the analysis of furan fatty acids in plasma.[14]
-
Standard Preparation: Prepare stock solutions of the target furan carboxylic acids and an internal standard in methanol. Create calibration standards by spiking into a blank matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of sample, add the internal standard.
-
Add a suitable organic solvent (e.g., ethyl acetate), vortex, and centrifuge.
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).[14]
-
Mobile Phase: Gradient elution with water and methanol, both containing an additive like ammonium acetate.[14]
-
Flow Rate: 0.3 mL/min.[14]
-
Ionization: ESI in negative mode.
-
MS/MS Transitions: Monitor specific parent-to-daughter ion transitions for each analyte and the internal standard.
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.
GC-MS Protocol for Furan Derivatives (with Derivatization)
This protocol is a general approach for the analysis of organic acids by GC-MS.[5][17][18]
-
Standard Preparation: Prepare standards of the furan carboxylic acids in a suitable solvent.
-
Sample Preparation (Extraction and Derivatization):
-
Perform a liquid-liquid or solid-phase extraction to isolate the acids.[5]
-
Evaporate the extract to dryness.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat (e.g., 70°C for 30 min) to form trimethylsilyl esters.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[22][23][25]
-
Carrier Gas: Helium at a constant flow rate.[22]
-
Injector Temperature: 250-280°C.[22]
-
Oven Program: A temperature gradient to separate the derivatized acids (e.g., start at 60°C, ramp to 280°C).
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a relevant mass range or use selected ion monitoring (SIM) for higher sensitivity.
-
-
Data Analysis: Identify peaks based on retention time and mass spectra. Quantify using an internal standard and a calibration curve.
Discussion and Recommendations
Choosing the Right Technique:
-
For routine quality control of relatively pure samples where high sensitivity is not required, HPLC-UV is the most cost-effective and robust choice. Its simplicity and high throughput make it ideal for process monitoring.
-
When analyzing furan carboxylic acids in complex matrices such as biological fluids, food, or environmental samples, LC-MS/MS is the preferred method. Its superior selectivity and sensitivity allow for accurate quantification at trace levels with minimal sample cleanup.[14]
-
GC-MS is the best option when the separation of isomers is critical or when a wide range of furan derivatives with varying volatilities needs to be analyzed simultaneously. While the derivatization step adds complexity, the high resolving power of capillary GC columns and the definitive identification provided by mass spectrometry are significant advantages.[22][23]
Self-Validating Systems:
Each protocol described incorporates elements of a self-validating system. The use of internal standards in LC-MS and GC-MS compensates for variations in sample preparation and instrument response. For HPLC-UV, regular system suitability tests and the analysis of quality control samples ensure the reliability of the results. The specificity of MS/MS detection in LC-MS provides a high degree of confidence in analyte identification, even in the presence of co-eluting matrix components.
Conclusion
The selection of an analytical technique for furan carboxylic acid analysis is a critical decision that impacts the quality and reliability of the data. By understanding the principles, performance characteristics, and practical considerations of HPLC-UV, LC-MS, and GC-MS, researchers and drug development professionals can make informed choices that best suit their analytical needs. This guide provides the foundational knowledge and practical protocols to implement these techniques effectively, ensuring accurate and defensible results in the growing field of furan chemistry.
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
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GC−MS/MS chromatogram of furan and its 10 derivative standards by (A)... ResearchGate. Available at: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Springer. Available at: [Link]
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(PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
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Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. National Institutes of Health. Available at: [Link]
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Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor. Royal Society of Chemistry. Available at: [Link]
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Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]
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Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. MDPI. Available at: [Link]
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2-FURANCARBOXYLIC ACID and 2-FURYL CARBINOL. Organic Syntheses Procedure. Available at: [Link]
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Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Available at: [Link]
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A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. PubMed. Available at: [Link]
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2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. Available at: [Link]
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Preparation and Properties of Furan. SlideShare. Available at: [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available at: [Link]
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]
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Exploring the application of 2,5-furandicarboxylic acid as a monomer in high performance polymers : synthesis, characterization, and structure-property relationships. KU Leuven. Available at: [Link]
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One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Available at: [Link]
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Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties: From Rigid to Flexible, High Performant Packaging Materials. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Safety Operating Guide
Guide to the Proper Disposal of 5-(2-Aminophenyl)furan-2-carboxylic acid
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This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from an analysis of its constituent functional groups—an aromatic amine, a furan ring, and a carboxylic acid—and grounded in established laboratory safety protocols and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment and Characterization
Before any disposal activities, a thorough understanding of the potential hazards is essential. The structure of this compound suggests several potential hazards that must be managed.
-
Aromatic Amine Moiety: Aromatic amines as a class can be toxic and some are known or suspected carcinogens.[1] Compounds containing aminophenyl groups should be handled with caution, assuming potential toxicity.
-
Carboxylic Acid Group: This functional group makes the compound acidic. While not a strong acid, it will react with bases and can be corrosive.[2][3] The US Environmental Protection Agency (EPA) defines corrosive hazardous wastes as aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[4]
-
Furan Ring: Furan derivatives can exhibit varying levels of toxicity. For instance, 2-Furoic acid (a structural analog) is known to cause skin, eye, and respiratory irritation.[5][6][7][8]
Given these characteristics, this compound and any materials contaminated with it must be treated as hazardous chemical waste until proven otherwise by a formal hazardous waste determination.[9][10]
Table 1: Hazard Profile based on Functional Group Analysis
| Functional Group | Associated Hazards | Recommended Precautions |
| Aromatic Amine | Potential toxicity, possible carcinogenicity[1] | Avoid inhalation, ingestion, and skin contact.[11][12] Wear appropriate Personal Protective Equipment (PPE). |
| Carboxylic Acid | Corrosivity (acidic), reactivity with bases | Wear gloves and eye protection.[5][6][13] Store away from bases.[5][14] |
| Furan Ring | Irritation (skin, eyes, respiratory)[5][8] | Handle in a well-ventilated area or chemical fume hood.[5][11] |
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound and its waste. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5][11][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[5][11]
-
Body Protection: A lab coat.[11]
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.[5][11]
Waste Segregation and Collection
Proper segregation is a cornerstone of safe and compliant laboratory waste management. It prevents dangerous reactions and simplifies the final disposal process.[14][15][16]
Workflow for Waste Segregation
Caption: Waste Segregation Flowchart.
Step-by-Step Segregation Protocol:
-
Identify Waste Streams:
-
Solid Waste: Unused solid this compound, contaminated gloves, weigh boats, paper towels, etc.
-
Liquid Waste: Solutions containing the compound. Note whether the solvent is aqueous or organic. This compound is not halogenated, so it should be placed in a non-halogenated waste stream.
-
-
Select Waste Containers:
-
Labeling:
On-Site Storage and Accumulation
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[4][10][14][15]
-
Storage Conditions: Store waste containers in a well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[5][14]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[9]
-
Container Management: Keep waste containers securely closed except when adding waste.[4][14]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the central accumulation area within three days.[4][14] Partially filled containers can remain in the SAA for up to one year.[14][17]
Disposal Procedures
Disposal of this compound must be handled through your institution's Environmental Health & Safety (EH&S) office. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [15]
Procedure for Small Quantities (Aqueous, Corrosive-Only Hazard):
In some specific cases, if the only hazardous characteristic of a waste is corrosivity (i.e., it contains no other toxic components), it may be permissible to neutralize it for drain disposal.[18] However, due to the potential toxicity of the aminophenyl group, this is not recommended for this compound without explicit approval from your institution's EH&S department.
If approved, the neutralization process must be performed carefully:
-
Work in a Fume Hood: Always perform neutralization inside a chemical fume hood while wearing full PPE.
-
Prepare a Dilute Basic Solution: Prepare a dilute solution of a weak base like sodium bicarbonate (NaHCO₃) or a carefully controlled dilute solution of sodium hydroxide (NaOH).[3][18]
-
Cooling: Place the beaker containing the acidic waste solution in an ice bath to manage any heat generated during neutralization.[18][19]
-
Slow Addition: Slowly and carefully add the basic solution to the acidic waste while stirring.
-
Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper.
-
Target pH: Adjust the pH to a neutral range, typically between 5.5 and 9.0, as specified by local wastewater regulations.[14][19]
-
Drain Disposal (with approval only): If and only if approved by EH&S, the neutralized solution may be flushed down the drain with a large volume of running water (at least 20 parts water to 1 part solution).[19]
Decision Tree for Disposal Path
Caption: Disposal Decision-Making Process.
Standard Procedure for All Forms (Recommended):
-
Collection: Collect all waste (solid and liquid) in appropriately labeled hazardous waste containers as described in Section 3.
-
Storage: Store the containers in your lab's SAA.
-
Pickup Request: Once a container is full or the project is complete, submit a chemical waste pickup request to your institution's EH&S department.
-
Documentation: Maintain all records related to the waste generation and disposal, as this is a requirement under the Resource Conservation and Recovery Act (RCRA).[15]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Assess and Isolate: From a safe distance, assess the extent of the spill.
-
Small Spills (Solid): For small spills of the solid powder, carefully sweep up the material and place it into a labeled hazardous waste container.[7][20] Avoid generating dust.
-
Small Spills (Liquid): For small liquid spills, use a chemical spill kit with an absorbent appropriate for acids and organic compounds. Place the used absorbent material into the hazardous solid waste container.
-
Large Spills: For large spills, contact your institution's EH&S or emergency response team immediately. Do not attempt to clean it up yourself.
-
Decontaminate: Clean the spill area thoroughly after the material has been removed.
-
Report: Report the incident to your lab supervisor and EH&S office.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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A Strategic Guide to Handling 5-(2-Aminophenyl)furan-2-carboxylic acid: Ensuring Laboratory Safety and Procedural Integrity
For the diligent researcher, the synthesis and application of novel compounds are endeavors marked by both the thrill of discovery and a profound responsibility to safety. 5-(2-Aminophenyl)furan-2-carboxylic acid, a molecule of interest in pharmaceutical and materials science, requires a nuanced approach to handling. Its composite structure—a furan core, an aromatic amine, and a carboxylic acid—presents a unique combination of potential hazards that must be rigorously addressed. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for its constituent chemical classes.
I. Hazard Analysis: A Triad of Chemical Risks
-
The Furan Ring: Furan itself is a colorless, volatile, and highly flammable liquid.[1] It is known to form explosive peroxides upon exposure to air and is classified as a possible human carcinogen.[2][3] Industrial handling of furan and its derivatives is often conducted in closed systems due to its volatility and toxicity.[1]
-
Aromatic Amines: Aminophenyl compounds can be irritating to the skin and eyes. Some aromatic amines are known to be toxic and may have other long-term health effects.
-
Carboxylic Acids: The carboxylic acid group generally imparts acidic properties to a molecule, making it potentially corrosive or irritating to the skin, eyes, and respiratory tract.[4][5]
Based on this analysis, it is prudent to treat this compound as a substance that is potentially flammable, capable of forming explosive peroxides, a skin and eye irritant, and a respiratory irritant, with potential for more severe toxicity.
II. Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling this compound. A multi-layered approach is recommended to ensure comprehensive protection.[6][7]
| Protection Level | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[8] | To protect against splashes of the compound or its solutions, which are likely to be irritating or corrosive to the eyes.[4] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. Chemical-resistant gloves (Nitrile or Neoprene are generally suitable for a broad range of chemicals).[9][10] | To prevent skin contact, which may cause irritation.[11] Flame-resistant clothing is a precaution against the potential flammability of the furan moiety. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary, especially when handling the powder outside of a certified chemical fume hood or in cases of poor ventilation.[9] | To prevent inhalation of the powder or any potential vapors, which could cause respiratory irritation.[11] |
dot
Caption: PPE selection workflow for handling this compound.
III. Operational Plan: From Benchtop to Waste Stream
A systematic operational plan ensures that safety is integrated into every step of the experimental workflow.
A. Engineering Controls and Safe Handling Practices:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures involving the solid form or heating, a certified chemical fume hood is mandatory.[11]
-
Ignition Sources: Due to the flammability risk associated with the furan component, all sources of ignition, such as open flames and spark-producing equipment, should be eliminated from the work area.[2][12] Use non-sparking tools when handling the material.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[12]
B. Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that all necessary PPE is correctly donned. Prepare your work area by clearing it of unnecessary items and ensuring that spill control materials are readily accessible.
-
Weighing and Transfer: When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles. Use a spatula or other appropriate tool for transfers to avoid skin contact.
-
In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to those of the solute. Conduct all operations in a fume hood.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid direct flames.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
IV. Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
A. Waste Characterization and Segregation:
-
Waste Stream: All disposable materials that come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, should be considered hazardous waste.
-
Segregation: Do not mix this waste stream with other laboratory waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13]
B. Disposal Procedure:
-
Containment: Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[13][14] The label should include the full chemical name and the associated hazards.
-
Spill Management: In the event of a spill, evacuate the area and eliminate all ignition sources.[2] Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2] Do not wash spills into the sewer system.[2]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
By adhering to these stringent safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves, their colleagues, and the environment.
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- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
